Trimethylsulfoxonium chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 221182. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
InChI |
InChI=1S/C3H9OS.ClH/c1-5(2,3)4;/h1-3H3;1H/q+1;/p-1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYWHJICYXXDSQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](=O)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5034-06-0 | |
| Record name | Sulfoxonium, trimethyl-, chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5034-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Sulfonium, trimethyl-, chloride, S-oxide | |
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| Record name | 5034-06-0 | |
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| Record name | Trimethyloxosulphonium chloride | |
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| Record name | Trimethyloxosulfonium chloride | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Trimethylsulfoxonium Chloride: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylsulfoxonium (B8643921) chloride is a versatile and highly valuable reagent in modern organic synthesis. Primarily utilized as a precursor to dimethylsulfoxonium methylide, it is a cornerstone of the Corey-Chaykovsky reaction, a powerful method for the formation of epoxides, aziridines, and cyclopropanes. This technical guide provides an in-depth overview of Trimethylsulfoxonium chloride, including its chemical and physical properties, synthesis, and detailed experimental protocols for its application in the Corey-Chaykovsky reaction. The document also includes a thorough examination of the reaction mechanism and a summary of its toxicological profile and safety precautions.
Introduction
This compound, with the chemical formula (CH₃)₃SOCl, is a white to off-white crystalline solid.[1] Its significance in synthetic organic chemistry stems from its role as a stable and easily handled precursor to the highly reactive dimethylsulfoxonium methylide, a sulfur ylide.[2] This ylide is a key reagent in the Johnson-Corey-Chaykovsky reaction, which offers a robust alternative to traditional methods for the synthesis of three-membered rings.[3] The reaction is prized for its broad substrate scope, high diastereoselectivity, and mild reaction conditions, making it an indispensable tool in the synthesis of complex molecules, including natural products and pharmaceuticals.[4][5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Chemical Formula | C₃H₉ClOS | [6] |
| Molecular Weight | 128.62 g/mol | [6] |
| CAS Number | 5034-06-0 | [6] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 226-229 °C | [7] |
| Solubility | Sparingly soluble in DMSO, Methanol, and Water. | [2] |
| pKa (of the conjugate acid of the resulting ylide) | ~18 | [8] |
| Stability | Hygroscopic; stable under ambient conditions but may decompose at high temperatures or in the presence of strong acids. | [1] |
Synthesis of this compound
This compound can be synthesized via several routes. One common laboratory-scale preparation involves the methylation of dimethyl sulfoxide (B87167) (DMSO). Another established method is the oxidation of trimethylsulfonium (B1222738) chloride.
Experimental Protocol: Synthesis via Oxidation of Trimethylsulfonium Chloride
This protocol is adapted from a patented industrial process and may require optimization for laboratory scale.[9]
Materials:
-
Trimethylsulfonium chloride
-
Ruthenium dioxide hydrate (B1144303)
-
Sodium hypochlorite (B82951) solution (11.5% in water)
-
Water
Procedure:
-
In a reaction vessel, prepare a mixture of trimethylsulfonium chloride (e.g., 5 g) and water (e.g., 3 g).
-
Add a catalytic amount of ruthenium dioxide hydrate (e.g., 3 mg).
-
Stir the mixture under a chlorine atmosphere.
-
Slowly add a solution of sodium hypochlorite (11.5% in water) over a period of several hours (e.g., 5.5 hours), maintaining the pH of the mixture below 7.
-
After the addition is complete, continue to stir the reaction mixture.
-
Upon reaction completion, extract the aqueous product mixture with chloroform (3x) to remove ruthenium tetroxide.
-
The aqueous solution containing this compound can be used directly or further purified. A reported conversion for this method is 78%.[9]
The Corey-Chaykovsky Reaction
The premier application of this compound is in the Corey-Chaykovsky reaction. This reaction involves the in-situ generation of dimethylsulfoxonium methylide by deprotonation of the parent salt with a strong base. The resulting ylide then reacts with a variety of electrophiles to form three-membered rings.
Reaction Mechanism
The generally accepted mechanism for the Corey-Chaykovsky reaction proceeds through the following key steps:[4][10]
-
Ylide Formation: A strong base, such as sodium hydride, deprotonates the this compound at the methyl group to form the reactive dimethylsulfoxonium methylide.
-
Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbon of the substrate (e.g., the carbonyl carbon of a ketone or aldehyde). This leads to the formation of a betaine (B1666868) intermediate.
-
Ring Closure: The negatively charged oxygen atom of the betaine intermediate undergoes an intramolecular nucleophilic attack on the carbon atom bearing the sulfoxonium group.
-
Product Formation: This intramolecular Sₙ2 reaction results in the formation of the epoxide ring and the displacement of dimethyl sulfoxide (DMSO) as a leaving group.
Experimental Protocol: Epoxidation of a Ketone
The following is a general procedure for the epoxidation of a ketone using this compound. This protocol is adapted from procedures using the analogous iodide salt and may require optimization for specific substrates.[11]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ketone (substrate)
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add this compound (1.1 to 2.0 equivalents).
-
Add anhydrous DMSO to dissolve the salt.
-
Carefully add sodium hydride (1.1 to 2.0 equivalents) portion-wise at room temperature. Hydrogen gas will be evolved.
-
Stir the resulting mixture at room temperature for approximately 15-30 minutes, or until the evolution of hydrogen ceases, to form the dimethylsulfoxonium methylide solution.
-
Cool the reaction mixture in an ice bath.
-
Add a solution of the ketone (1.0 equivalent) in DMSO dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for several hours (e.g., 2-12 hours). Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with water, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Scope and Selectivity
The Corey-Chaykovsky reaction is applicable to a wide range of substrates.
-
Aldehydes and Ketones: Generally react to form epoxides in good to excellent yields.[6]
-
α,β-Unsaturated Carbonyl Compounds: The reactivity of the ylide is crucial. The more stable dimethylsulfoxonium methylide (derived from this compound) typically undergoes 1,4-conjugate addition to enones, leading to the formation of cyclopropanes. In contrast, the less stable dimethylsulfonium methylide tends to favor 1,2-addition, yielding epoxides.[4]
-
Imines: React to form aziridines.[4]
| Substrate Type | Product | Typical Yield Range | Reference(s) |
| Aromatic Aldehydes | Epoxides | 60-90% | [6] |
| Aliphatic Ketones | Epoxides | 70-95% | [11] |
| α,β-Unsaturated Ketones (Enones) | Cyclopropyl Ketones | 55-85% | [12] |
| Imines | Aziridines | 50-80% | [4] |
Safety and Handling
This compound is considered a hazardous substance and should be handled with appropriate safety precautions.[13][14]
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[7] It is harmful if swallowed.[13]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat. When handling the solid, a dust mask is recommended.[7][14]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Keep away from incompatible materials such as strong oxidizing agents.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound is hygroscopic and should be protected from moisture.[6][14]
-
Toxicology: The acute toxicity (LD50) for intravenous administration in mice is 180 mg/kg.[13][15] Comprehensive toxicological data is limited, and the material should be handled as potentially harmful.[1][13]
Conclusion
This compound is a powerful and versatile reagent for the synthesis of three-membered rings via the Corey-Chaykovsky reaction. Its stability, ease of handling, and the high yields and stereoselectivity often achieved in its reactions make it an invaluable tool for synthetic chemists in academia and industry. A thorough understanding of its properties, synthesis, and reaction mechanisms, coupled with strict adherence to safety protocols, will enable researchers to effectively harness the synthetic potential of this important compound.
References
- 1. guidechem.com [guidechem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | 5034-06-0 | FT10681 [biosynth.com]
- 7. 三甲基氯化亚砜 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Dimethylsulfoxonium Methylide|Corey-Chaykovsky Reagent [benchchem.com]
- 9. US4625065A - Process for preparation of trimethylsulfoxonium salts - Google Patents [patents.google.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 12. Improved Dimethylsulfoxonium Methylide Cyclopropanation Procedures, Including a Tandem Oxidation Variant [organic-chemistry.org]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. fishersci.com [fishersci.com]
- 15. This compound | CAS#:5034-06-0 | Chemsrc [chemsrc.com]
An In-depth Technical Guide to the Chemical Properties of Trimethylsulfoxonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of trimethylsulfoxonium (B8643921) chloride, a versatile reagent in modern organic synthesis.
Core Chemical and Physical Properties
Trimethylsulfoxonium chloride, with the chemical formula C₃H₉ClOS, is a white crystalline solid.[1][2] It is a sulfoxonium salt that is highly soluble in polar solvents such as water and ethanol (B145695) due to its ionic nature.[3][4] A key characteristic of this compound is its hygroscopic nature, meaning it readily absorbs moisture from the air.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| CAS Number | 5034-06-0 | [5][6] |
| Molecular Formula | C₃H₉ClOS | [5][6] |
| Molecular Weight | 128.62 g/mol | [5][7] |
| Appearance | White powder/colorless crystals | [1][2] |
| Melting Point | 226-229 °C | |
| Solubility | Highly soluble in water and ethanol | [3][4] |
| Hygroscopicity | Pronounced hygroscopic properties | [3] |
| SMILES | C--INVALID-LINK--(C)C.[Cl-] | [5][8] |
| InChI Key | KQYWHJICYXXDSQ-UHFFFAOYSA-M | [6][8] |
Spectroscopic Data
The structure of this compound can be confirmed using various spectroscopic techniques. The proton NMR spectrum is characterized by a singlet corresponding to the nine equivalent protons of the three methyl groups.[8] The infrared spectrum shows a strong absorption band for the sulfur-oxygen double bond.[8]
Table 2: Spectroscopic Data for this compound
| Technique | Key Features | References |
| ¹H NMR | Singlet at ~3.5 ppm | [8] |
| ¹³C NMR | Data available | [7] |
| Infrared (IR) | Strong S=O stretch at 1210-1240 cm⁻¹ | [8] |
| Raman | Data available | [7] |
Reactivity and Applications
This compound is a key reagent in organic synthesis, primarily as a precursor to dimethyloxosulfonium methylide, a sulfur ylide. This ylide is extensively used in the Johnson-Corey-Chaykovsky reaction to synthesize epoxides, cyclopropanes, and aziridines.[9][10]
The Johnson-Corey-Chaykovsky Reaction
In the presence of a strong base, such as sodium hydride, this compound is deprotonated to form dimethyloxosulfonium methylide.[11][12] This ylide then acts as a nucleophile, attacking electrophilic centers like carbonyls and imines.[9][10] The reaction with a ketone or aldehyde proceeds via nucleophilic addition to the carbonyl group, followed by an intramolecular Sₙ2 reaction to form an epoxide and dimethyl sulfoxide (B87167) (DMSO) as a byproduct.[10] When reacted with α,β-unsaturated carbonyl compounds, the ylide undergoes a 1,4-conjugate addition to yield a cyclopropane.[9][13]
Caption: Mechanism of epoxide formation in the Corey-Chaykovsky reaction.
Experimental Protocols
A. Synthesis of this compound
A common method for the synthesis of trimethylsulfoxonium salts involves the reaction of dimethyl sulfoxide with an alkylating agent like methyl iodide.[12] Another approach involves the oxidation of trimethylsulfonium (B1222738) salts.[14] A direct synthesis from sodium sulfide (B99878) nonahydrate and methyl chloride has also been reported.[15]
Protocol for Synthesis from Sodium Sulfide Nonahydrate and Methyl Chloride [15]
-
Add 12.0 g of sodium sulfide nonahydrate and 30 mL of anhydrous methanol (B129727) to a 50 mL Teflon-lined autoclave.
-
Introduce 14.7 g of methyl chloride at low temperature.
-
Seal the autoclave and heat it in an external bath at 90 °C for 6 hours.
-
After cooling to room temperature, filter the reaction solution.
-
Remove the solvent by rotary evaporation to obtain the crude product as a white solid.
-
Recrystallize the crude product from ethanol to obtain colorless crystals of this compound.
B. Epoxidation via the Corey-Chaykovsky Reaction
The following is a general procedure for the epoxidation of a ketone using a sulfur ylide generated from a trimethylsulfonium salt. This can be adapted for this compound.
General Protocol for Epoxidation [13]
-
Add trimethylsulfonium iodide (1.65 eq) to dry DMSO (25 mL) and stir until the salt is completely dissolved.
-
Add the desired ketone (1.0 eq).
-
Add a solution of potassium tert-butoxide (1.65 eq) in DMSO (17 mL).
-
Stir the resulting solution at room temperature for 2 hours.
-
Quench the reaction by adding water.
-
Extract the reaction mixture with ethyl ether.
-
Wash the organic phase with water and dry over anhydrous MgSO₄.
-
Evaporate the solvent and purify the crude product by column chromatography to yield the desired epoxide.
Caption: General workflow for a Corey-Chaykovsky epoxidation reaction.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions. It is known to cause serious eye irritation and skin irritation.[16][17] It may also cause respiratory irritation.[6][16] Due to its hygroscopic nature, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[5][16]
Key Safety Precautions: [16][17][18]
-
Wear protective gloves, clothing, eye protection, and face protection.
-
Avoid breathing dust.
-
Use only in a well-ventilated area.
-
Wash hands and any exposed skin thoroughly after handling.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its primary application as a precursor to dimethyloxosulfonium methylide for the Corey-Chaykovsky reaction enables the efficient synthesis of epoxides, cyclopropanes, and aziridines. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. Buy Trimethylsulfonium chloride | 3086-29-1 [smolecule.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. This compound | 5034-06-0 | FT10681 [biosynth.com]
- 6. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 7. Trimethyloxosulphonium chloride | C3H9ClOS | CID 197819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Buy this compound | 5034-06-0 [smolecule.com]
- 9. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 10. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 13. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 14. US4625065A - Process for preparation of trimethylsulfoxonium salts - Google Patents [patents.google.com]
- 15. Preparation method of trimethyl sulfonium chloride - Eureka | Patsnap [eureka.patsnap.com]
- 16. fishersci.com [fishersci.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Trimethylsulfoxonium (B8643921) Chloride (CAS 5034-06-0)
Introduction
Trimethylsulfoxonium chloride (CAS 5034-06-0), a quaternary sulfoxonium salt, is a highly versatile and valuable reagent in modern organic synthesis.[1][2] It exists as a stable, white to off-white crystalline solid that is appreciated for its stability and ease of handling in laboratory settings.[1][2][3] Its primary significance lies in its role as a precursor to dimethyloxosulfonium methylide, the key reactive intermediate in the renowned Corey-Chaykovsky reaction.[3][4] This reaction is a cornerstone of synthetic chemistry, providing an efficient method for the formation of epoxides and cyclopropanes, which are crucial structural motifs in numerous pharmaceuticals and biologically active compounds.[2][5] This guide provides a comprehensive overview of its properties, synthesis, mechanisms, and applications.
Physicochemical and Structural Properties
This compound is a hygroscopic solid, soluble in water and sparingly soluble in solvents like DMSO and methanol.[1][6][7][8] Its structural and physical characteristics are well-defined, making it a reliable reagent for reproducible chemical transformations.
| Property | Value | Reference |
| CAS Number | 5034-06-0 | [1][9] |
| Molecular Formula | C₃H₉ClOS | [7][9][10] |
| Molecular Weight | 128.62 g/mol | [9][11][12] |
| Appearance | White to off-white crystalline solid/powder | [1][6][7] |
| Melting Point | 226-229 °C (lit.) | [6][11][13] |
| Solubility | Water (Soluble), DMSO (Sparingly), Methanol (Slightly) | [1][6][7] |
| S-O Bond Length | ~1.436 Å | [14][15] |
| S-C Bond Length | ~1.742 Å | [14][15] |
| OSC Bond Angle | ~112.6° | [14][15] |
| CSC Bond Angle | ~106.2° | [14][15] |
Synthesis and Manufacturing
Several synthetic routes are employed for the preparation of this compound, ensuring its availability for research and industrial applications. Common methods include the methylation of dimethyl sulfoxide (B87167) (DMSO) and the oxidation of trimethylsulfonium (B1222738) salts.[16][17][18]
One patented and efficient method involves the oxidation of trimethylsulfonium chloride using a catalytic amount of ruthenium tetroxide, which can be generated in situ.[18][19] Another convenient, one-step laboratory synthesis involves the reaction of dimethyl sulfide (B99878) with methyl chloroformate.[16][20]
Caption: Common synthetic pathways to this compound.
Experimental Protocol: Synthesis via Oxidation of Trimethylsulfonium Chloride
This protocol is adapted from a patented method demonstrating the oxidation approach.[19]
-
Preparation: Prepare an aqueous solution of trimethylsulfonium chloride (e.g., 5g in 10 mL of water).[19]
-
Catalyst Addition: To this solution, add a catalytic amount of ruthenium dioxide hydrate (B1144303) (e.g., 0.05 g).[19]
-
Co-oxidant Addition: Add a co-oxidant, such as sodium metaperiodate (NaIO₄), to the reaction mixture in portions over several hours while stirring.[19] The co-oxidant regenerates the active ruthenium tetroxide catalyst.
-
Reaction: The reaction proceeds at ambient temperature. A precipitate (e.g., sodium iodate) will form as the reaction progresses.[19]
-
Workup: Once the reaction is complete (monitored by NMR showing consumption of starting material), filter the mixture to remove the solid byproducts.[19]
-
Isolation: The aqueous filtrate contains the desired product, this compound. Further purification can be achieved by standard techniques if necessary.[19]
Mechanism of Action and Key Applications
The predominant application of this compound is as a stable precursor for the Corey-Chaykovsky reaction.[3][4]
The Corey-Chaykovsky Reaction
In the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), this compound is deprotonated to form the highly reactive sulfur ylide, dimethyloxosulfonium methylide.[3][4] This ylide is a potent nucleophile used for methylene (B1212753) transfer.
-
Epoxidation: The ylide reacts with aldehydes or ketones via nucleophilic attack on the carbonyl carbon. The resulting betaine (B1666868) intermediate undergoes a subsequent intramolecular ring-closure, displacing dimethyl sulfoxide (DMSO) as a leaving group to yield an epoxide.[3][4]
Caption: Mechanism of epoxide formation via the Corey-Chaykovsky reaction.
-
Cyclopropanation: When reacted with α,β-unsaturated carbonyl compounds (enones), the ylide undergoes a 1,4-conjugate addition (Michael addition). The resulting enolate intermediate then cyclizes to form a cyclopropane (B1198618) ring, again with the elimination of DMSO.[4][6]
Caption: Mechanism of cyclopropane formation from an enone.
Experimental Protocol: General Procedure for Epoxidation
This protocol outlines a typical laboratory-scale epoxidation using the in-situ generation of the Corey-Chaykovsky reagent.[5][21]
-
Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.1 equivalents) to anhydrous Dimethyl Sulfoxide (DMSO). Stir until dissolved.
-
Ylide Generation: Cool the solution in an ice bath. Carefully add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents), portion-wise. Allow the mixture to stir at room temperature for approximately 30-60 minutes, or until hydrogen gas evolution ceases. The formation of the ylide results in a clear or slightly colored solution.
-
Substrate Addition: Dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous DMSO or THF and add it dropwise to the ylide solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the substrate.
-
Quenching and Extraction: Carefully quench the reaction by pouring it into a separatory funnel containing cold water. Extract the aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel to afford the pure epoxide.[21]
Other Applications
Beyond its primary role in the Corey-Chaykovsky reaction, this compound also finds use as:
-
A Methylating Agent: It can transfer a methyl group to various nucleophiles.[2][16]
-
A Reagent in Material Science: It is used in the synthesis of specialty polymers and coatings to impart properties like thermal stability.[2][16]
Analytical Characterization
The identity and purity of this compound are confirmed using standard spectroscopic techniques. The data provides a distinct fingerprint for the compound's structure.
| Technique | Observed Values | Interpretation | Reference |
| ¹H NMR (D₂O) | δ 3.45-3.55 (s, 9H) | A single peak indicating nine equivalent protons from three methyl groups. | [14] |
| ¹³C NMR (D₂O) | δ 40-42 (3C) | A single peak for the three equivalent methyl carbons. | [14] |
| FT-IR (ATR) | 1210-1240 cm⁻¹ (strong) | Characteristic stretching vibration of the sulfur-oxygen (S=O) double bond. | [14] |
| Mass Spec. (MS) | m/z 128 | Corresponds to the molecular weight of the compound. | [14] |
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., 0.6-0.7 mL of D₂O or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.
-
Data Acquisition: Acquire a ¹H NMR spectrum using standard parameters. A typical experiment involves a 90° pulse, a relaxation delay of 1-5 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction, to obtain the final spectrum.
Safety, Handling, and Storage
This compound is an irritant and requires careful handling using appropriate personal protective equipment (PPE).[8][13] It is also hygroscopic and should be protected from moisture.[1][8]
| Hazard Class | GHS Statement | Reference |
| Skin Irritation | H315: Causes skin irritation | [12][13] |
| Eye Irritation | H319: Causes serious eye irritation | [12][13] |
| Respiratory Irritation | H335: May cause respiratory irritation | [12][13] |
-
Safe Handling:
-
Avoid all personal contact, including inhalation of dust.[22]
-
Use in a well-ventilated area, preferably within a chemical fume hood.[8][22]
-
Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[23]
-
Keep away from incompatible materials such as strong oxidizing agents.[8]
-
-
Storage Conditions:
-
Hazardous Decomposition:
Conclusion
This compound is an indispensable reagent for synthetic chemists. Its stability, coupled with its ability to generate the potent dimethyloxosulfonium methylide ylide, makes it the reagent of choice for the Corey-Chaykovsky reaction. A thorough understanding of its properties, handling requirements, and reaction mechanisms, as detailed in this guide, is crucial for its safe and effective application in the synthesis of complex molecules relevant to the pharmaceutical and chemical industries.
References
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- 2. chemimpex.com [chemimpex.com]
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- 6. This compound | 5034-06-0 [chemicalbook.com]
- 7. chembk.com [chembk.com]
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- 13. トリメチルスルホキソニウムクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 14. Buy this compound | 5034-06-0 [smolecule.com]
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- 18. This compound | 5034-06-0 | Benchchem [benchchem.com]
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- 20. Buy Trimethylsulfonium chloride | 3086-29-1 [smolecule.com]
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- 22. datasheets.scbt.com [datasheets.scbt.com]
- 23. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to Trimethylsulfoxonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the fundamental physicochemical properties of trimethylsulfoxonium (B8643921) chloride, a versatile reagent in organic synthesis. The information is presented to support its application in research and development, particularly in the pharmaceutical and chemical industries.
Physicochemical Data
The core quantitative data for trimethylsulfoxonium chloride is summarized in the table below, providing a clear reference for experimental design and execution.
| Identifier | Value | Source |
| Molecular Formula | C3H9ClOS | [1][2] |
| Linear Formula | (CH3)3S(Cl)O | |
| Molecular Weight | 128.62 g/mol | [1][2][3] |
| CAS Number | 5034-06-0 | [1][3] |
| EC Number | 225-724-6 | |
| Melting Point | 226-229 °C | [1] |
| Appearance | White powder | [2] |
| SMILES | C--INVALID-LINK--(C)C.[Cl-] | [3] |
Chemical Structure
The structural representation of this compound is crucial for understanding its reactivity and role in chemical transformations. The molecule consists of a central sulfur atom double-bonded to an oxygen atom and single-bonded to three methyl groups, with a chloride counter-ion.
Caption: Chemical structure of this compound.
Experimental Considerations
While detailed experimental protocols are application-specific, the following general considerations are pertinent when handling this compound:
-
Storage: The compound should be stored at room temperature under an inert atmosphere.[2] It is important to keep the container tightly closed and in a dry environment.[3]
-
Purity: Commercially available this compound typically has a purity of 98% or higher.[2]
-
Reactivity: It is primarily used as a reagent for C-C bond formation. It serves as a methylating agent and is utilized in the synthesis of sulfoxides and sulfones.[2]
This guide serves as a foundational resource for professionals engaged in chemical synthesis and drug development. For specific applications and detailed experimental procedures, consulting peer-reviewed literature and established protocols is highly recommended.
References
An In-Depth Technical Guide to the Synthesis and Preparation of Trimethylsulfoxonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for preparing trimethylsulfoxonium (B8643921) chloride, a versatile reagent in organic synthesis. The document details the prevalent two-step synthesis proceeding through a trimethylsulfoxonium iodide intermediate, including various methodologies for the crucial anion exchange step. Alternative, more direct synthetic strategies are also explored. Each method is presented with detailed experimental protocols, and quantitative data is summarized in comparative tables. Logical workflows and reaction pathways are illustrated using Graphviz diagrams to facilitate a deeper understanding of the chemical transformations.
Introduction
Trimethylsulfoxonium chloride, with the chemical formula [(CH₃)₃SO]Cl, is a sulfoxonium salt of significant interest in organic chemistry. It serves as a key precursor to dimethyloxosulfonium methylide, a Corey-Chaykovsky reagent, which is instrumental in the formation of epoxides, cyclopropanes, and aziridines from carbonyl compounds.[1] The chloride salt is often favored over the iodide precursor due to its enhanced solubility in common organic solvents like tetrahydrofuran (B95107) (THF).[2] This guide offers an in-depth exploration of the primary synthetic methodologies for this valuable compound.
Two-Step Synthesis via Trimethylsulfoxonium Iodide
The most common and well-documented route to this compound involves a two-step process: first, the synthesis of trimethylsulfoxonium iodide, followed by an anion exchange to yield the desired chloride salt.
Step 1: Synthesis of Trimethylsulfoxonium Iodide
The synthesis of trimethylsulfoxonium iodide is typically achieved through the alkylation of dimethyl sulfoxide (B87167) (DMSO) with methyl iodide.[3] The reaction proceeds via a nucleophilic attack of the sulfur atom in DMSO on the electrophilic methyl group of iodomethane.[4]
Several protocols exist for this reaction, with variations in reaction time, temperature, and stoichiometry.
Protocol A: A mixture of dimethyl sulfoxide (2 mL, 28.2 mmol) and methyl iodide (1.75 mL, 28.1 mmol) is stirred in a pressure vessel at 70 °C for 48 hours. The resulting precipitate is filtered, washed with chloroform, recrystallized from water, and dried under reduced pressure.[5]
Protocol B: To a 500 mL round-bottom flask, 156 g (2 mol) of DMSO and 142 g (1 mol) of methyl iodide are added. The mixture is refluxed for 3 days. After cooling, the product is filtered and recrystallized twice from water.[4]
Protocol C: Dimethyl sulfoxide is reacted with approximately 2.5 equivalents of iodomethane. The mixture is refluxed for 24 hours at 80 °C. The reaction mixture is then cooled, and the crude solid product is filtered and washed with acetone.[5][6]
| Protocol | Molar Ratio (DMSO:MeI) | Temperature (°C) | Time | Yield (%) | Melting Point (°C) |
| A | ~1:1 | 70 | 48 h | 65 | Not specified |
| B | 2:1 | Reflux | 3 days | ~60 | 203 (sublimation) |
| C | 1:2.5 | 80 | 24 h | Not specified | Not specified |
Step 2: Anion Exchange to this compound
Once trimethylsulfoxonium iodide is synthesized and purified, the next critical step is to replace the iodide anion with a chloride anion. Several methods have been developed for this conversion.
Protocol D (Ion Pair Extraction): A solution of 15.6 g (0.05 mol) of benzyltributylammonium chloride in 100 mL of water is shaken with 10.2 g (0.05 mol) of trimethylsulfoxonium iodide and 75 mL of dichloromethane (B109758). The aqueous phase is washed with 50 mL of dichloromethane and then evaporated to dryness to yield a quantitative amount of this compound.[2]
Protocol E (Reaction with Chlorine): Trimethylsulfoxonium iodide is reacted with elemental chlorine in an aqueous solution at 50 °C to produce this compound.[7]
Protocol F (Ion-Exchange Resin): A solution of the iodide salt is passed through a column packed with a strongly basic anion exchange resin that has been pre-loaded with chloride ions. The iodide ions are retained by the resin, and the eluate contains the desired chloride salt.[8]
| Protocol | Reagents | Solvent(s) | Yield (%) | Melting Point (°C) |
| D | Benzyltributylammonium chloride | Water, Dichloromethane | Quantitative | 222-223 |
| E | Chlorine | Water | Not specified | Not specified |
| F | Anion-exchange resin (Cl⁻ form) | Typically water or a polar organic solvent | High (typically) | Not specified |
Alternative Synthetic Routes
While the two-step method is prevalent, alternative, more direct routes to this compound have been developed.
Oxidation of Trimethylsulfonium (B1222738) Chloride
This method involves the oxidation of a trimethylsulfonium salt to the corresponding sulfoxonium salt.
Protocol G: A solution of 50% trimethylsulfonium chloride in water (5 g) is treated with ruthenium dioxide hydrate (B1144303) (0.05 g) and water (10 mL). Sodium metaperiodate (4.77 g) is added in portions over several hours. The resulting slurry is filtered to yield a solution of this compound with a conversion of over 98%.[9][10]
An alternative co-oxidant is sodium hypochlorite (B82951). A mixture of 5 g of trimethylsulfonium chloride, 3 g of water, and 3 mg of ruthenium dioxide hydrate is stirred under a chlorine atmosphere while a solution of sodium hypochlorite (11.5%) is added over 5.5 hours, maintaining a pH below 7. This results in a 78% conversion to the product.[9]
| Co-oxidant | Catalyst | Solvent | Conversion (%) |
| Sodium metaperiodate | RuO₂·H₂O | Water | >98 |
| Sodium hypochlorite | RuO₂·H₂O | Water | 78 |
Direct Synthesis from Dimethyl Sulfide (B99878)
A one-step synthesis from dimethyl sulfide and methyl chloroformate has also been reported.
Protocol H: Dimethyl sulfide is reacted with methyl chloroformate. The reaction is typically complete within 30 minutes to 2 hours at room temperature.[11]
| Reagents | Temperature | Time | Yield (%) |
| Dimethyl sulfide, Methyl chloroformate | Room Temperature | 0.5 - 2 h | 90-98 |
Safety and Handling
-
Methyl Iodide: This reagent is toxic and volatile and should be handled with extreme care in a well-ventilated fume hood.[5]
-
Methyl Bromide: When used as an alternative to methyl iodide, it is important to note that reactions can be violently exothermic and may require the use of a scavenger and a pressure-rated vessel.[12]
-
Chlorine Gas: This is a highly toxic and corrosive gas and should only be handled by trained personnel in a suitable chemical fume hood.
Conclusion
The synthesis of this compound can be accomplished through several effective routes. The two-step synthesis via the iodide intermediate is the most established method, with the ion pair extraction protocol offering a simple and high-yielding anion exchange. For a more direct approach, the oxidation of trimethylsulfonium chloride or the one-step reaction of dimethyl sulfide with methyl chloroformate present viable alternatives, with the latter offering high yields under mild conditions. The choice of synthetic route will depend on factors such as the availability of starting materials, scale of the reaction, and the desired purity of the final product. This guide provides the necessary detailed information for researchers to make an informed decision and to safely and efficiently prepare this important synthetic reagent.
References
- 1. Trimethylsulfonium iodide synthesis - chemicalbook [chemicalbook.com]
- 2. scispace.com [scispace.com]
- 3. Trimethylsulfoxonium iodide - Wikipedia [en.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. Trimethylsulfoxonium iodide synthesis - chemicalbook [chemicalbook.com]
- 6. Trimethylsulfoxonium iodide | 1774-47-6 [chemicalbook.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. US4625065A - Process for preparation of trimethylsulfoxonium salts - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Buy Trimethylsulfonium chloride | 3086-29-1 [smolecule.com]
- 12. US4141920A - Process for the preparation of trimethylsulfoxonium bromide - Google Patents [patents.google.com]
Trimethylsulfoxonium Chloride: A Comprehensive Technical Guide to its Role as a Sulfur Ylide Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylsulfoxonium (B8643921) chloride is a versatile and powerful reagent in modern organic synthesis, primarily serving as a stable and readily available precursor to dimethylsulfoxonium methylide, a key sulfur ylide. This ylide is the cornerstone of the Corey-Chaykovsky reaction, a fundamental transformation for the synthesis of epoxides, cyclopropanes, and aziridines. These structural motifs are prevalent in a wide array of biologically active molecules and are crucial building blocks in the development of new pharmaceutical agents. This technical guide provides an in-depth overview of trimethylsulfoxonium chloride, including detailed experimental protocols for its synthesis, its conversion to the reactive sulfur ylide, and its application in the Corey-Chaykovsky reaction. Quantitative data is summarized for easy comparison, and key reaction pathways and workflows are visualized to facilitate a deeper understanding of the underlying chemistry.
Introduction
Sulfur ylides are highly valuable reagents in synthetic organic chemistry, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. Among the most widely utilized sulfur ylides is dimethylsulfoxonium methylide, prized for its stability and predictable reactivity. This compound serves as an excellent precursor to this ylide, offering advantages in handling and storage compared to the corresponding iodide salt.[1] Its application is central to the Corey-Chaykovsky reaction, which provides a reliable method for the methylenation of carbonyls to form epoxides, and the cyclopropanation of α,β-unsaturated carbonyl compounds.[2][3] This reaction is a powerful tool in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.[4]
Synthesis of this compound
The preparation of this compound can be achieved through several synthetic routes. The most common methods involve the S-methylation of dimethyl sulfoxide (B87167) (DMSO) or dimethyl sulfide (B99878). While the reaction of DMSO with methyl iodide followed by anion exchange is a viable route, direct methods using more readily available reagents are often preferred for their efficiency.[1][5]
Experimental Protocol: Synthesis from Dimethyl Sulfide and Methyl Chloride
This protocol is adapted from patented industrial methods.[6][7]
Materials:
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Methyl chloride (CH₃Cl)
-
Anhydrous methanol (B129727) (CH₃OH)
-
Ethanol (B145695) (for recrystallization, optional)
Equipment:
-
Pressure reaction kettle (autoclave) with a tetrafluoroethylene (B6358150) liner
-
Low-temperature gas feeding system
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Charge the 50 mL tetrafluoroethylene-lined autoclave with 12.0 g of sodium sulfide nonahydrate and 30 mL of anhydrous methanol.[6]
-
Cool the autoclave and carefully feed 15.2 g of methyl chloride gas at low temperature.[6]
-
Seal the autoclave and heat the external bath to 65°C for 10 hours.[6]
-
After the reaction is complete, cool the autoclave to room temperature.
-
Vent any excess pressure and open the autoclave in a well-ventilated fume hood.
-
Filter the reaction mixture to remove any solid byproducts.
-
Concentrate the filtrate using a rotary evaporator to remove the methanol.[6]
-
The resulting white solid is the crude trimethylsulfonium (B1222738) chloride. The crude product can be used directly in subsequent reactions or purified by recrystallization from ethanol to obtain colorless crystals.[6]
Generation of Dimethylsulfoxonium Methylide
The deprotonation of this compound with a strong base generates the highly nucleophilic dimethylsulfoxonium methylide. Sodium hydride in dimethyl sulfoxide is a commonly employed base-solvent system for this transformation.[8]
Experimental Protocol: Preparation of Dimethylsulfoxonium Methylide
This protocol is based on the established Corey-Chaykovsky procedure.[9]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Anhydrous tetrahydrofuran (B95107) (THF) (optional, for washing)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Nitrogen inlet and outlet
-
Syringe and needles
Procedure:
-
In a three-necked round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet, place a weighed amount of 60% sodium hydride dispersion.
-
Wash the sodium hydride with anhydrous tetrahydrofuran or hexane (B92381) to remove the mineral oil. Carefully decant the solvent under a stream of nitrogen.
-
Add anhydrous dimethyl sulfoxide to the washed sodium hydride.
-
Stir the suspension at room temperature under a nitrogen atmosphere.
-
Slowly add a molar equivalent of this compound to the stirred suspension.
-
The reaction is exothermic and will be accompanied by the evolution of hydrogen gas. The reaction mixture will turn into a milky white or grayish solution of dimethylsulfoxonium methylide.
-
The resulting ylide solution is typically used in situ for subsequent reactions.
The Corey-Chaykovsky Reaction
The in situ generated dimethylsulfoxonium methylide is a versatile reagent for the formation of three-membered rings. Its reaction with aldehydes and ketones yields epoxides, while its reaction with α,β-unsaturated carbonyl compounds results in cyclopropanes.[2][10]
Experimental Protocol: Epoxidation of a Ketone
This is a general procedure for the epoxidation of a ketone using dimethylsulfoxonium methylide generated from this compound.
Materials:
-
Solution of dimethylsulfoxonium methylide in DMSO (prepared as in section 3.1)
-
Ketone substrate
-
Deionized water
-
Diethyl ether or ethyl acetate (B1210297) for extraction
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Equipment:
-
Standard laboratory glassware for reaction and workup
-
Separatory funnel
Procedure:
-
To the freshly prepared solution of dimethylsulfoxonium methylide in DMSO at room temperature, add a solution of the ketone in a minimal amount of anhydrous DMSO or THF dropwise with stirring.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for the appropriate time (typically 1-4 hours, monitor by TLC).
-
Upon completion, pour the reaction mixture into a beaker containing cold water.
-
Extract the aqueous mixture with several portions of diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic solution under reduced pressure to obtain the crude epoxide.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by distillation.
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis of this compound and its application in the Corey-Chaykovsky reaction.
Table 1: Synthesis of Trimethylsulfonium Chloride [6]
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity |
| Sodium sulfide nonahydrate (12.0 g) | Methyl chloride (15.2 g) | Methanol (30 mL) | 65 | 10 | 96.0 (crude) | >99% after recrystallization |
| Sodium sulfide nonahydrate (12.0 g) | Methyl chloride (14.7 g) | Methanol (30 mL) | 90 | 6 | ~Theoretical (crude) | >99% after recrystallization |
| Sodium sulfide nonahydrate (16.8 g) | Methyl chloride (17.7 g) | n-Propanol (50 mL) | 100 | 4 | 83.8 (crude) | Not specified |
Table 2: Corey-Chaykovsky Epoxidation Yields with Trimethylsulfonium/sulfoxonium Salts [11]
| Starting Aldehyde | Product | Reagent | Yield (%) |
| 2-Benzo[b]thiophene carbaldehyde | 2-Oxiranyl-benzo[b]thiophene | Trimethylsulfonium iodide | 88 |
| 4-Benzo[b]thiophene carbaldehyde | 4-Oxiranyl-benzo[b]thiophene | Trimethylsulfonium iodide | 77 |
| 7-Benzo[b]thiophene carbaldehyde | 7-Oxiranyl-benzo[b]thiophene | Trimethylsulfonium iodide | 60 |
| 5-Benzo[b]furan carbaldehyde | 5-Oxiranyl-benzo[b]furan | Trimethylsulfonium iodide | 67 |
| 6-Benzo[b]furan carbaldehyde | 6-Oxiranyl-benzo[b]furan | Trimethylsulfonium iodide | 61 |
| 7-Benzo[b]furan carbaldehyde | 7-Oxiranyl-benzo[b]furan | Trimethylsulfonium iodide | 88 |
Visualizations
Signaling Pathways and Logical Relationships
Caption: Mechanism of the Corey-Chaykovsky Epoxidation.
Experimental Workflow
Caption: General experimental workflow for synthesis and application.
Conclusion
This compound is an indispensable reagent for the generation of dimethylsulfoxonium methylide, a key player in the widely applied Corey-Chaykovsky reaction. This guide has provided detailed experimental protocols for the synthesis of the precursor and its subsequent use in forming epoxides, supported by quantitative data and clear visualizations of the reaction mechanism and workflow. For researchers and professionals in drug development and synthetic chemistry, a thorough understanding and proficient application of this chemistry are crucial for the efficient construction of complex molecular architectures and the discovery of novel therapeutic agents. The methodologies and data presented herein serve as a valuable resource for the practical implementation of these powerful synthetic transformations.
References
- 1. Buy Trimethylsulfonium chloride | 3086-29-1 [smolecule.com]
- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 3. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 4. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Preparation method of trimethyl sulfonium chloride - Eureka | Patsnap [eureka.patsnap.com]
- 7. US5118842A - Method to prepare trimethylsulfonium halides - Google Patents [patents.google.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Corey-Chaykovsky Reaction: An In-depth Technical Guide to the Reaction Mechanism of Trimethylsulfoxonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The reaction of trimethylsulfoxonium (B8643921) chloride, via the in situ generation of dimethylsulfoxonium methylide, with carbonyls, imines, and α,β-unsaturated systems, commonly known as the Corey-Chaykovsky reaction, stands as a cornerstone of modern organic synthesis. This powerful transformation provides a reliable and often highly stereoselective route to fundamentally important three-membered rings: epoxides, aziridines, and cyclopropanes. These motifs are prevalent in a vast array of biologically active molecules and natural products, making the Corey-Chaykovsky reaction an indispensable tool in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the reaction mechanism, including the formation and reactivity of the sulfur ylide, the nature of the key intermediates and transition states, and the factors governing the reaction's regio- and diastereoselectivity. Detailed experimental protocols, quantitative data on substrate scope and yields, and practical considerations for laboratory and large-scale synthesis are also presented.
Introduction
The Corey-Chaykovsky reaction, first reported by E.J. Corey and Michael Chaykovsky in 1961, involves the reaction of a sulfur ylide with an electrophile, typically a carbonyl compound, to form a new carbon-carbon bond and a three-membered ring. Trimethylsulfoxonium chloride is a stable, crystalline solid that serves as a convenient precursor to the reactive intermediate, dimethylsulfoxonium methylide. This guide will focus on the reaction mechanism and applications of this compound in this context.
The significance of this reaction lies in its ability to construct strained ring systems with high efficiency and control. Epoxides, aziridines, and cyclopropanes are versatile synthetic intermediates that can be further elaborated into a wide range of complex molecular architectures. The reaction's operational simplicity, broad functional group tolerance, and often high yields have led to its widespread use in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
The Core Reaction Mechanism
The overall transformation of the Corey-Chaykovsky reaction using this compound can be summarized in two main stages: the formation of the sulfur ylide and the subsequent reaction with the electrophilic substrate.
Generation of Dimethylsulfoxonium Methylide
The active nucleophile, dimethylsulfoxonium methylide, is generated in situ by the deprotonation of this compound with a strong base. Sodium hydride (NaH) in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) is commonly employed for this purpose. The acidic proton on one of the methyl groups of the sulfoxonium salt is abstracted by the base to form the ylide, a species with adjacent positive and negative charges.
Trimethylsulfoxonium Chloride: A Technical Guide to its Solubility, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylsulfoxonium (B8643921) chloride ((CH₃)₃SOCl) is a versatile and reactive organosulfur compound with significant applications in organic synthesis and pharmaceutical development.[1][2][3] As a stable, colorless crystalline solid, its utility as a reagent is profoundly influenced by its solubility characteristics in various solvents.[4][5] This technical guide provides a comprehensive overview of the solubility of trimethylsulfoxonium chloride, detailed experimental protocols for its solubility determination, and insights into its synthetic pathways and key applications, particularly the Corey-Chaykovsky reaction.
Solubility Profile
This compound is a salt, and as such, its solubility is largely dictated by the polarity of the solvent.[4] It exhibits high solubility in polar protic and aprotic solvents, while its solubility in non-polar solvents is limited.[5][6] This differential solubility is a critical consideration for its use in various reaction media.
Quantitative Solubility Data
Despite its widespread use, precise quantitative solubility data for this compound is not extensively documented in publicly available literature. The compound is known to be hygroscopic, readily absorbing moisture from the atmosphere, which can complicate precise solubility measurements.[5][6] The following table summarizes the available qualitative and semi-quantitative solubility information.
| Solvent | Formula | Type | Solubility Description | Reference |
| Water | H₂O | Polar Protic | Very Soluble / Sparingly | [5][6][7] |
| Ethanol | C₂H₅OH | Polar Protic | Very Soluble | [5] |
| Methanol | CH₃OH | Polar Protic | Slightly Soluble (with sonication) | [6][7] |
| Dimethyl Sulfoxide (B87167) (DMSO) | (CH₃)₂SO | Polar Aprotic | Sparingly Soluble | [6][7] |
| Non-polar Solvents (e.g., hydrocarbons) | - | Non-polar | Limited Solubility | [5] |
Note: The conflicting reports on water solubility ("Very Soluble" vs. "Sparingly") highlight the need for standardized experimental determination.
Experimental Protocol: Gravimetric Determination of Solubility
Given the hygroscopic nature of this compound and the lack of standardized quantitative data, a gravimetric method is recommended for the precise determination of its solubility in a given solvent. This method involves preparing a saturated solution, separating a known volume, evaporating the solvent, and weighing the remaining solute.[1][8][9][10]
Materials and Equipment
-
This compound
-
Solvent of interest (e.g., water, ethanol)
-
Analytical balance (±0.0001 g)
-
Thermostatic bath or incubator
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Pre-weighed weighing dishes or vials
-
Drying oven
-
Desiccator
Step-by-Step Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-cap flask). The presence of undissolved solid is essential to ensure saturation.
-
Place the container in a thermostatic bath set to the desired temperature (e.g., 25 °C) and stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[1]
-
-
Sample Withdrawal and Filtration:
-
Allow the solution to stand undisturbed in the thermostatic bath for several hours to allow the excess solid to settle.
-
Carefully withdraw a precise volume of the supernatant (e.g., 10 mL) using a pre-heated or temperature-equilibrated volumetric pipette to avoid crystallization upon cooling.
-
Immediately filter the withdrawn sample through a syringe filter to remove any suspended microcrystals.
-
-
Gravimetric Analysis:
-
Dispense the filtered, saturated solution into a pre-weighed, dry weighing dish.
-
Record the total weight of the dish and the solution.
-
Carefully evaporate the solvent in a drying oven at a temperature below the decomposition point of this compound (decomposition occurs around 226-229 °C).[7] A temperature of 60-80 °C is generally suitable for most solvents.
-
Once the solvent is fully evaporated, transfer the weighing dish to a desiccator to cool to room temperature without absorbing atmospheric moisture.[11][12][13]
-
Weigh the dish containing the dry this compound.
-
Repeat the drying and weighing process until a constant weight is achieved.[8]
-
-
Calculation of Solubility:
-
Mass of the solute (m_solute): Final weight of the dish with solute - Initial weight of the empty dish.
-
Mass of the solvent (m_solvent): (Initial weight of the dish with solution - Initial weight of the empty dish) - Mass of the solute.
-
Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100.
-
Synthesis and Applications
This compound is a key reagent in organic synthesis, most notably as a precursor for the generation of dimethyloxosulfonium methylide, the Corey-Chaykovsky reagent.[3]
Synthesis of this compound
One common synthetic route involves the reaction of dimethyl sulfoxide (DMSO) with an alkylating agent like methyl iodide, followed by an anion exchange.
Caption: Synthesis of this compound.
The Corey-Chaykovsky Reaction
The Corey-Chaykovsky reaction is a powerful method for the formation of epoxides, aziridines, and cyclopropanes.[14] It involves the reaction of a sulfur ylide, generated from a sulfonium (B1226848) or sulfoxonium salt, with a carbonyl compound, imine, or enone.
Dimethyloxosulfonium methylide is typically generated in situ by treating this compound with a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like DMSO.
Caption: Generation of the Corey-Chaykovsky Reagent.
The generated ylide then acts as a nucleophile, attacking the carbonyl carbon of a ketone or aldehyde. Subsequent intramolecular nucleophilic attack by the oxygen anion displaces dimethyl sulfoxide (DMSO) as a leaving group, forming the epoxide ring.
Caption: Epoxidation via the Corey-Chaykovsky Reaction.
Conclusion
This compound is a valuable reagent in modern organic synthesis, with its utility being closely tied to its solubility characteristics. While precise quantitative solubility data remains sparse, its high solubility in polar solvents is a key factor in its application, particularly in the widely used Corey-Chaykovsky reaction. The provided experimental protocol offers a reliable method for researchers to determine its solubility in specific solvent systems, enabling better reaction optimization and control. Further research to establish a comprehensive and standardized quantitative solubility profile across a range of solvents would be a valuable contribution to the chemical and pharmaceutical sciences.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. scribd.com [scribd.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Sulfonium - Wikipedia [en.wikipedia.org]
- 5. Buy Trimethylsulfonium chloride | 3086-29-1 [smolecule.com]
- 6. Buy this compound | 5034-06-0 [smolecule.com]
- 7. This compound | 5034-06-0 [chemicalbook.com]
- 8. pharmajournal.net [pharmajournal.net]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Gravimetric analysis | Definition, Steps, Types, & Facts | Britannica [britannica.com]
- 11. Application of Hygroscopic Gravimetric Analysis Method in Isopiestic Measurements. Quality Control of Initial Reagents [inis.iaea.org]
- 12. researchgate.net [researchgate.net]
- 13. omicsonline.org [omicsonline.org]
- 14. radtech.org [radtech.org]
Trimethylsulfoxonium Chloride: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylsulfoxonium (B8643921) chloride ((CH₃)₃SOCl) is a versatile reagent widely employed in organic synthesis, notably as a precursor for the generation of dimethyloxosulfonium methylide, a key component in the Corey-Chaykovsky reaction for the synthesis of epoxides, cyclopropanes, and aziridines. Its utility in the pharmaceutical and agrochemical industries underscores the importance of understanding its stability profile to ensure safe handling, effective use, and optimal storage. This technical guide provides an in-depth analysis of the stability and recommended storage conditions for trimethylsulfoxonium chloride, supported by available data and outlining key experimental methodologies.
Physicochemical Properties
This compound is a white to off-white crystalline solid. It is known to be highly soluble in polar solvents such as water and ethanol. A critical characteristic of this compound is its hygroscopic nature, readily absorbing moisture from the atmosphere.
Stability Profile
The stability of this compound is influenced by several factors, primarily temperature, moisture, and compatibility with other chemical agents.
Thermal Stability
There is conflicting information in the available literature regarding the precise thermal decomposition temperature of this compound. Some sources indicate a decomposition temperature around 100°C, while others report a melting point, which is likely the decomposition point, in the range of 226-229°C or even 241°C. This significant discrepancy highlights the need for careful thermal analysis when using this reagent in reactions at elevated temperatures.
Upon heating, this compound decomposes to yield dimethyl sulfide (B99878) and methyl chloride.
Table 1: Reported Thermal Decomposition Data for this compound
| Parameter | Value | Source |
| Decomposition Temperature | ~100 °C | Benchchem |
| Melting/Decomposition Point | 226-229 °C (lit.) | Sigma-Aldrich[1] |
| Melting Point | 241 °C | Lab Pro Inc.[2] |
Decomposition Mechanism
The thermal decomposition of this compound is understood to proceed via an intramolecular SN2 reaction. In this mechanism, the chloride anion acts as a nucleophile, attacking one of the methyl groups of the trimethylsulfoxonium cation. This leads to the formation of dimethyl sulfoxide (B87167) and methyl chloride.
A computational study using Density Functional Theory (DFT) on the related compound, trimethylsulfonium (B1222738) chloride, which lacks the oxo group, provides insights into the energetics of this type of decomposition. The study calculated the energy barriers for the conversion to dimethyl sulfide and methyl chloride in the gas phase. While not directly measuring this compound, these theoretical calculations support the proposed SN2 mechanism.
Hygroscopicity
Incompatibilities
To ensure safety and maintain the integrity of the compound, it is crucial to avoid contact with strong oxidizing agents. Reactions with such agents can be vigorous and lead to decomposition.
Storage and Handling Recommendations
Proper storage and handling are paramount to preserving the quality and ensuring the safety of this compound.
Storage Conditions
The recommended storage conditions for this compound are summarized in the table below.
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Cool place | To minimize thermal decomposition. |
| Atmosphere | Dry, under an inert gas (e.g., argon or nitrogen) | To prevent moisture absorption due to its hygroscopic nature and to protect from oxidation. |
| Container | Tightly sealed containers | To prevent exposure to air and moisture. |
| Location | Well-ventilated area | To ensure any potential vapors do not accumulate. |
| Incompatibilities | Store away from strong oxidizing agents | To prevent hazardous reactions. |
Handling Procedures
When handling this compound, it is advised to work in a well-ventilated area, preferably in a fume hood. Personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn. Exposure to the compound should be minimized, and inhalation of dust or contact with skin and eyes should be avoided. In case of spills, the material should be carefully swept up to avoid generating dust and placed in a suitable container for disposal.
Experimental Protocols for Stability Assessment
For researchers and drug development professionals who need to generate their own stability data for this compound, the following experimental methodologies are recommended.
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To determine the thermal decomposition temperature and profile of this compound.
Methodology:
-
Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.
-
Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a TGA pan (e.g., alumina (B75360) or platinum).
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.
-
Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature above the expected decomposition point (e.g., 300 °C).
-
Record the sample weight as a function of temperature.
-
The onset of decomposition is determined from the resulting weight loss curve. The temperature at which a significant weight loss begins is considered the decomposition temperature.
Dynamic Vapor Sorption (DVS) for Hygroscopicity
Objective: To quantify the hygroscopic nature of this compound by measuring its moisture sorption and desorption characteristics.
Methodology:
-
Calibrate the Dynamic Vapor Sorption (DVS) instrument according to the manufacturer's instructions.
-
Place a small, accurately weighed sample (typically 10-20 mg) of this compound onto the DVS sample pan.
-
Equilibrate the sample at 0% relative humidity (RH) until a stable weight is achieved.
-
Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH) at a constant temperature (e.g., 25 °C).
-
At each RH step, allow the sample to equilibrate until the rate of weight change is below a set threshold (e.g., <0.002% change in mass per minute).
-
After reaching the maximum RH, decrease the RH in a similar stepwise manner back to 0% to obtain the desorption isotherm.
-
Plot the percentage change in mass against the relative humidity to generate the sorption and desorption isotherms.
-
From this data, the extent of water uptake at different humidity levels can be determined and the material can be classified according to the European Pharmacopoeia (Ph. Eur.) or other relevant guidelines.
Table 3: European Pharmacopoeia Hygroscopicity Classification
| Classification | Increase in Mass (at 25°C and 80% RH for 24h) |
| Non-hygroscopic | < 0.2% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
| Deliquescent | Sufficient water is absorbed to form a liquid |
Conclusion
This compound is a valuable synthetic reagent whose stability is critically dependent on temperature and moisture. The conflicting reports on its thermal decomposition temperature warrant caution and suggest the need for in-house verification for temperature-sensitive applications. Its pronounced hygroscopicity necessitates stringent control of atmospheric moisture during handling and storage to maintain its integrity. By adhering to the recommended storage conditions and handling procedures, and by employing appropriate analytical techniques to assess its stability, researchers and professionals in drug development can ensure the reliable and safe use of this important compound. Further studies to generate quantitative hygroscopicity data and to resolve the discrepancy in its thermal decomposition temperature would be of significant value to the scientific community.
References
Spectroscopic Characterization of Trimethylsulfoxonium Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for trimethylsulfoxonium (B8643921) chloride, a versatile reagent in organic synthesis. The document focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting key data in a structured format and detailing the experimental protocols for data acquisition.
Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for trimethylsulfoxonium chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (δ) | Multiplicity | Solvent |
| ~3.5 ppm | Singlet | Not specified |
| 3.904 ppm* | Singlet | DMSO-d6 |
Note: This value is for the analogous compound, trimethylsulfoxonium iodide. The chemical shift for this compound is expected to be in a similar range.
¹³C NMR Data
| Chemical Shift (δ) | Solvent |
| Data not available in the reviewed literature. | - |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 1210 - 1240 | S=O stretch | Strong |
This strong absorption band is a characteristic feature of the sulfoxonium group.
Experimental Protocols
The following sections detail the methodologies for acquiring the NMR and IR spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d6)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) directly in a clean, dry NMR tube.
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
-
¹H NMR Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Data Acquisition:
-
Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei, and a larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d5 at 2.50 ppm for ¹H and DMSO-d6 at 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To obtain an IR spectrum of solid this compound to identify characteristic functional groups.
Materials:
-
This compound sample (solid)
-
FTIR spectrometer equipped with an ATR accessory (e.g., Bruker Tensor 27 FT-IR with a diamond crystal)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Analysis:
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.
-
Acquire the sample spectrum. A typical measurement consists of co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Perform baseline correction if necessary.
-
Label the significant peaks in the spectrum.
-
-
Cleaning:
-
After the measurement, raise the press arm and carefully remove the sample from the crystal surface.
-
Clean the crystal thoroughly with a lint-free wipe and an appropriate solvent to prepare for the next measurement.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
The Genesis of a Cornerstone Reagent: An In-depth Technical Guide to the Discovery and History of Trimethylsulfoxonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylsulfoxonium (B8643921) chloride, a seemingly unassuming salt, has carved a significant niche in the landscape of modern organic synthesis. Its discovery and the subsequent development of its corresponding ylide chemistry represent a pivotal advancement in the construction of three-membered rings, particularly epoxides and cyclopropanes. This technical guide provides a comprehensive historical account of Trimethylsulfoxonium chloride, detailing its initial synthesis, the key researchers who championed its utility, and the seminal experiments that established its role as an indispensable tool for synthetic chemists. Quantitative data from foundational studies are presented in structured tables, and detailed experimental protocols from original publications are provided to offer a practical understanding of its preparation and application.
A Serendipitous Discovery: The Early Work of Kuhn and Trischmann
The story of this compound begins not with the chloride itself, but with its iodide counterpart. In 1958, the pioneering work of Richard Kuhn and Heinrich Trischmann laid the foundation for this class of reagents. While investigating the reactivity of dimethyl sulfoxide (B87167) (DMSO), they discovered that it could be alkylated by methyl iodide to form Trimethylsulfoxonium iodide.[1][2] This discovery, published in Justus Liebigs Annalen der Chemie, marked the first synthesis of a trimethylsulfoxonium salt.[1][2] Although their primary focus was not on the synthetic applications of this new compound, their work provided the chemical community with the first access to this intriguing class of molecules. The reaction was noted to be slow, often requiring several days of heating.[1][2]
A significant, albeit hazardous, alternative for the synthesis of the bromide salt was later reported, involving the reaction of dimethyl sulfoxide with methyl bromide under pressure. This method was known to be slow and carried the risk of explosion.[1][2]
The Birth of a Reagent: Corey and Chaykovsky's Landmark Contribution
The true potential of trimethylsulfoxonium salts was unlocked in the early 1960s through the groundbreaking research of E. J. Corey and Michael Chaykovsky at Harvard University. Their work, which culminated in a seminal 1965 publication in the Journal of the American Chemical Society, transformed Trimethylsulfoxonium iodide and its derivatives into powerhouse reagents for organic synthesis.[3][4][5] They developed a method to deprotonate Trimethylsulfoxonium iodide using a strong base, such as sodium hydride in DMSO, to generate a stabilized sulfur ylide: dimethyloxosulfonium methylide, often referred to as the "Corey-Chaykovsky reagent".[3][6]
This ylide proved to be exceptionally useful for the methylenation of carbonyl compounds to form epoxides and of α,β-unsaturated carbonyls to form cyclopropanes.[6][7] This transformation, now famously known as the Johnson-Corey-Chaykovsky reaction, offered a milder and often more stereoselective alternative to the existing Wittig reaction for the synthesis of epoxides.[3] The initial discovery of the reactivity of sulfur ylides with carbonyls to form epoxides was made by A. William Johnson in 1961.[3]
The chloride salt, this compound, was found to be more soluble in tetrahydrofuran (B95107) (THF), a common solvent for these reactions, making it a more practical precursor in many cases.[8]
Quantitative Data
The following tables summarize the key quantitative data reported in the early literature for this compound and its iodide precursor.
Table 1: Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₃H₉ClOS | 128.62 | 226-229 | White solid |
| Trimethylsulfoxonium iodide | C₃H₉IOS | 220.07 | 208-212 | White solid |
Table 2: Spectroscopic Data for Trimethylsulfoxonium cation
| Technique | Nucleus/Region | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Multiplicity / Description |
| ¹H NMR | ¹H | ~3.8 | s |
| ¹³C NMR | ¹³C | ~41.5 | |
| IR | S=O stretch | ~1234, ~1200 | Strong |
| IR | C-H stretch | ~3020, ~2940 |
Experimental Protocols
The following are detailed experimental protocols adapted from the original literature for the synthesis of Trimethylsulfoxonium iodide and its subsequent conversion to the chloride, as well as the generation of dimethyloxosulfonium methylide.
Synthesis of Trimethylsulfoxonium Iodide (Kuhn and Trischmann Method)
Reaction: (CH₃)₂SO + CH₃I → [(CH₃)₃SO]⁺I⁻
Procedure: A mixture of dimethyl sulfoxide and methyl iodide is heated for several days.[1] The reaction is known to be slow. Upon cooling, the product, Trimethylsulfoxonium iodide, crystallizes from the reaction mixture and can be collected by filtration.
Conversion of Trimethylsulfoxonium Iodide to Chloride
A method for the conversion of the iodide to the chloride salt involves an ion exchange process.[8]
Procedure: Trimethylsulfoxonium iodide is dissolved in water and treated with a solution of a quaternary ammonium (B1175870) chloride, such as benzyltributylammonium chloride, in dichloromethane.[8] The iodide anion is preferentially extracted into the organic phase with the quaternary ammonium cation, leaving the Trimethylsulfoxonium cation and the chloride anion in the aqueous phase.[8] Evaporation of the aqueous layer yields this compound.
Another reported method involves the reaction of trimethoxy sulfur iodide with chlorine gas.[9]
Generation of Dimethyloxosulfonium Methylide (Corey-Chaykovsky Reagent)
Reaction: [(CH₃)₃SO]⁺X⁻ + NaH → (CH₃)₂S(O)CH₂ + NaX + H₂ (X = I or Cl)
Procedure (from Organic Syntheses) :[10] In a three-necked flask equipped with a magnetic stirrer, sodium hydride (60% dispersion in oil) is washed with petroleum ether to remove the mineral oil.[10] Dry dimethyl sulfoxide is then added, and the mixture is heated to approximately 70°C until the evolution of hydrogen ceases, indicating the formation of the dimsyl anion.[10] The resulting solution is cooled to room temperature, and a solution of Trimethylsulfoxonium iodide or chloride in dry DMSO is added dropwise. The resulting solution of dimethyloxosulfonium methylide is then ready for use in subsequent reactions.[10]
Visualizing the Chemistry
The following diagrams illustrate the key synthesis pathway and the logical relationship in the application of this compound.
Caption: Synthesis pathway of the Corey-Chaykovsky reagent.
Caption: Logical workflow for epoxide synthesis.
Conclusion
The discovery of this compound and its subsequent development into a key synthetic reagent by Kuhn, Trischmann, Corey, and Chaykovsky represent a significant chapter in the history of organic chemistry. From a laboratory curiosity to a staple in the synthetic chemist's toolbox, this compound's journey highlights the profound impact that fundamental research can have on practical applications. The Corey-Chaykovsky reaction, enabled by this simple yet powerful reagent, continues to be a widely used and reliable method for the construction of essential three-membered ring systems, demonstrating its enduring legacy in the synthesis of complex molecules, including pharmaceuticals and natural products.
References
- 1. US4141920A - Process for the preparation of trimethylsulfoxonium bromide - Google Patents [patents.google.com]
- 2. US4625065A - Process for preparation of trimethylsulfoxonium salts - Google Patents [patents.google.com]
- 3. Johnson-Corey-Chaykovsky_reaction [chemeurope.com]
- 4. scilit.com [scilit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 7. Development of new scaffolds as reversible tissue transglutaminase inhibitors, with improved potency or resistance to glutathione addition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Notes and Protocols: Trimethylsulfoxonium Chloride in the Corey-Chaykovsky Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Corey-Chaykovsky reaction is a cornerstone of modern organic synthesis, enabling the formation of three-membered rings such as epoxides, cyclopropanes, and aziridines.[1][2] This reaction utilizes a sulfur ylide to transfer a methylene (B1212753) group to a variety of electrophilic substrates, including ketones, aldehydes, imines, and enones.[2] Trimethylsulfoxonium (B8643921) chloride, a stable and easy-to-handle crystalline powder, serves as a key precursor to the reactive sulfur ylide, dimethylsulfoxonium methylide (also known as Corey's reagent).[3] When treated with a strong base, trimethylsulfoxonium chloride is deprotonated to form the ylide, which then participates in the nucleophilic addition to the electrophile.[1]
These application notes provide a detailed overview of the use of this compound in the Corey-Chaykovsky reaction, focusing on the synthesis of epoxides and cyclopropanes. Detailed experimental protocols, quantitative data on substrate scope and yields, and diagrams of the reaction mechanisms and experimental workflows are provided to assist researchers in the successful application of this versatile reagent.
Reaction Mechanisms
The versatility of the Corey-Chaykovsky reaction stems from the reactivity of the sulfur ylide, which can act as a nucleophile in either a 1,2- or 1,4-addition fashion, depending on the substrate.
Epoxidation of Aldehydes and Ketones
In the presence of aldehydes and ketones, dimethylsulfoxonium methylide undergoes a 1,2-addition to the carbonyl carbon. The resulting betaine (B1666868) intermediate then undergoes an intramolecular SN2 reaction, with the oxygen anion displacing the dimethyl sulfoxide (B87167) leaving group to form the epoxide.
Caption: Mechanism of Epoxidation.
Cyclopropanation of α,β-Unsaturated Carbonyls
With α,β-unsaturated carbonyl compounds, the more stable sulfoxonium ylide preferentially undergoes a 1,4-conjugate addition. This is followed by an intramolecular ring closure to yield a cyclopropane (B1198618) derivative.[2]
Caption: Mechanism of Cyclopropanation.
Quantitative Data
The following tables summarize representative yields for the Corey-Chaykovsky reaction using trimethylsulfoxonium salts with various substrates.
Table 1: Epoxidation of Aryl Aldehydes with Trimethylsulfonium (B1222738) Chloride
| Entry | Starting Aldehyde | Reaction Product | Yield (%) |
| 1 | 2-benzo[b]thiophene carbaldehyde | 2-oxiranyl-benzo[b]thiophene | 88 |
| 2 | 4-benzo[b]thiophene carbaldehyde | 4-oxiranyl-benzo[b]thiophene | 77 |
| 3 | 7-benzo[b]thiophene carbaldehyde | 7-oxiranyl-benzo[b]thiophene | 85 |
| 4 | 2-benzo[b]furan carbaldehyde | 2-oxiranyl-benzo[b]furan | 92 |
| 5 | 5-benzo[b]furan carbaldehyde | 5-oxiranyl-benzo[b]furan | 90 |
| 6 | 7-benzo[b]furan carbaldehyde | 7-oxiranyl-benzo[b]furan | 89 |
| Data sourced from a comparative study on trimethylsulfonium and trimethylsulfoxonium reagents.[4] |
Table 2: Cyclopropanation of Chalcones with Trimethylsulfoxonium Iodide
| Entry | Ar¹ (on carbonyl) | Ar² (on phenyl ring) | Yield (%) |
| 1 | Phenyl | Phenyl | 70 |
| 2 | 4-Methoxyphenyl | Phenyl | 82 |
| 3 | 4-Chlorophenyl | Phenyl | 75 |
| 4 | Phenyl | 4-Methoxyphenyl | 85 |
| 5 | Phenyl | 4-Chlorophenyl | 68 |
| Data sourced from an application note on the cyclopropanation of chalcones.[5] |
Experimental Protocols
General Procedure for the Epoxidation of Aryl Aldehydes
This protocol is adapted from the synthesis of aryl and/or hetaryl oxiranes.[4]
Materials:
-
Aryl aldehyde (2.2 mmol)
-
Trimethylsulfonium chloride (3.4 mmol)
-
Tetrabutylammonium (B224687) iodide (27 µmol, 1.5 mol%)
-
Aqueous sodium hydroxide (B78521) (50%)
Procedure:
-
To a solution of the aldehyde and tetrabutylammonium iodide in a 1:1 mixture of dichloromethane and 50% aqueous sodium hydroxide (10 mL), add trimethylsulfonium chloride.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Procedure for the Cyclopropanation of Chalcones
This protocol is adapted for the cyclopropanation of α,β-unsaturated ketones.[5]
Materials:
-
Substituted Chalcone (B49325) (1.0 equivalent)
-
Trimethylsulfoxonium iodide (1.2 equivalents)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equivalents)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Ice bath
-
Rotary evaporator
-
Chromatography column
Procedure:
Preparation of the Sulfur Ylide:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous DMSO to the flask, followed by the portion-wise addition of trimethylsulfoxonium iodide at room temperature.
-
Stir the resulting mixture at room temperature for 1 hour, during which time the solution should become clear, indicating the formation of the ylide.
Cyclopropanation Reaction:
-
In a separate flask, dissolve the chalcone in anhydrous THF.
-
Cool the ylide solution to 0 °C using an ice bath.
-
Slowly add the solution of the chalcone in THF to the ylide solution via a syringe or dropping funnel over 15-20 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.
-
Monitor the reaction progress by TLC.
Work-up and Purification:
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the Corey-Chaykovsky reaction.
Caption: General Experimental Workflow.
Safety Information
This compound is a hazardous substance and should be handled with appropriate safety precautions.[6]
-
Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[7]
-
Handling: Avoid all personal contact, including inhalation. Wear protective clothing, gloves, and eye protection. Use in a well-ventilated area.[6]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Protect from moisture.[8]
-
In case of exposure:
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this reagent.[6][7][8]
References
- 1. adichemistry.com [adichemistry.com]
- 2. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
Application Notes and Protocol for Epoxidation using Trimethylsulfoxonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the epoxidation of aldehydes and ketones utilizing trimethylsulfoxonium (B8643921) chloride, a key reagent in the Corey-Chaykovsky reaction. This method offers a reliable and versatile route for the synthesis of oxiranes, which are crucial intermediates in the development of pharmaceuticals and other complex organic molecules. Detailed experimental procedures, safety precautions, and quantitative data for various substrates are presented.
Introduction
Epoxides, or oxiranes, are highly valuable three-membered heterocyclic compounds that serve as versatile building blocks in organic synthesis. Their inherent ring strain allows for a wide range of regio- and stereoselective ring-opening reactions, making them indispensable in the construction of complex molecular architectures. The Corey-Chaykovsky reaction, which employs sulfur ylides, is a powerful method for the synthesis of epoxides from carbonyl compounds.[1][2]
Trimethylsulfoxonium chloride is a stable, crystalline solid that serves as a precursor to dimethylsulfoxonium methylide, the reactive sulfur ylide.[3] Upon treatment with a strong base, such as sodium hydride or potassium tert-butoxide, this compound is deprotonated to form the ylide in situ. This ylide then reacts with aldehydes and ketones to furnish the corresponding epoxides in good to excellent yields.[3][4] This application note provides a detailed protocol for this transformation, along with relevant data and safety information.
Reaction Mechanism
The Corey-Chaykovsky reaction proceeds through a well-established mechanism:
-
Ylide Formation: A strong base abstracts a proton from the methyl group of this compound to generate the highly reactive dimethylsulfoxonium methylide.[4]
-
Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a betaine (B1666868) intermediate.[4]
-
Ring Closure: The resulting alkoxide in the betaine intermediate undergoes an intramolecular nucleophilic attack on the carbon bearing the sulfoxonium group, displacing dimethyl sulfoxide (B87167) (DMSO) as a leaving group and forming the three-membered epoxide ring.[4]
Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium tert-butoxide (KOt-Bu)
-
Aldehyde or ketone substrate
-
Anhydrous diethyl ether or dichloromethane (B109758)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Syringes
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Chromatography equipment for purification (optional)
Procedure:
-
Ylide Preparation (Sodium Hydride Method):
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil if necessary).
-
Suspend the sodium hydride in anhydrous DMSO or THF.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add this compound (1.1 equivalents) portion-wise to the stirred suspension. Caution: Hydrogen gas is evolved.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases and a clear to slightly cloudy solution of the ylide is formed.
-
-
Ylide Preparation (Potassium tert-Butoxide Method):
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.5 equivalents) and anhydrous DMSO.
-
To this solution, add a solution of potassium tert-butoxide (1.5 equivalents) in anhydrous DMSO dropwise at room temperature.
-
Stir the resulting mixture for 30-60 minutes at room temperature to generate the ylide.
-
-
Epoxidation Reaction:
-
Dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous DMSO or THF.
-
Cool the ylide solution to 0 °C in an ice bath.
-
Add the solution of the carbonyl compound dropwise to the ylide solution over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, carefully quench the reaction mixture by pouring it into a beaker of ice-cold water.
-
Extract the aqueous mixture with diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation, depending on the physical properties of the epoxide.
-
Data Presentation
The following table summarizes the yields of epoxides obtained from various carbonyl compounds using a trimethylsulfonium (B1222738) salt, which exhibits similar reactivity to this compound for the epoxidation of simple aldehydes and ketones.
| Entry | Substrate | Product | Yield (%) |
| 1 | 2-Benzo[b]thiophene carboxaldehyde | 2-(Oxiran-2-yl)benzo[b]thiophene | 88 |
| 2 | 4-Benzo[b]thiophene carboxaldehyde | 4-(Oxiran-2-yl)benzo[b]thiophene | 77 |
| 3 | 7-Benzo[b]thiophene carboxaldehyde | 7-(Oxiran-2-yl)benzo[b]thiophene | 82 |
| 4 | 2-Furan-2-carbaldehyde | 2-(Oxiran-2-yl)furan | 65 |
| 5 | 5-Bromo-2-furaldehyde | 2-Bromo-5-(oxiran-2-yl)furan | 75 |
| 6 | 5-Nitro-2-furaldehyde | 2-Nitro-5-(oxiran-2-yl)furan | 70 |
Data adapted from a study using trimethylsulfonium iodide under phase-transfer conditions, which provides an indication of the expected yields.
Safety Precautions
-
This compound: Irritating to the eyes, respiratory system, and skin. Harmful if swallowed.[5] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sodium hydride: Highly flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere. Mineral oil dispersions reduce the pyrophoric nature but should still be handled with care.
-
Potassium tert-butoxide: Corrosive and reacts with water. Handle in a dry, inert atmosphere.
-
Solvents: DMSO and THF are flammable and can cause skin and eye irritation. Diethyl ether is extremely flammable. Handle all solvents in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
Application Notes and Protocols: Cyclopropanation of Enones with Trimethylsulfoxonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclopropanation of α,β-unsaturated ketones (enones) is a fundamental transformation in organic synthesis, providing access to valuable cyclopropyl (B3062369) ketone motifs. These structures are prevalent in numerous natural products and serve as key building blocks in the pharmaceutical and agrochemical industries. The Corey-Chaykovsky reaction, utilizing a sulfur ylide generated from trimethylsulfoxonium (B8643921) chloride, is a robust and highly diastereoselective method for this transformation. This document provides detailed application notes, experimental protocols, and quantitative data for the cyclopropanation of enones.
The reaction proceeds via a 1,4-conjugate addition of the dimethylsulfoxonium methylide to the enone, forming an enolate intermediate. Subsequent intramolecular nucleophilic attack by the enolate on the carbon bearing the sulfoxonium group leads to the formation of the cyclopropane (B1198618) ring and the expulsion of dimethyl sulfoxide (B87167) (DMSO).[1][2][3] This mechanism generally results in the formation of the trans-cyclopropyl ketone as the major diastereomer.[2]
Reaction Mechanism and Stereoselectivity
The Corey-Chaykovsky cyclopropanation of enones is initiated by the deprotonation of trimethylsulfoxonium chloride with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to generate dimethylsulfoxonium methylide, the active sulfur ylide.[1][4] The ylide then undergoes a conjugate addition to the enone, which is followed by an intramolecular cyclization to yield the cyclopropyl ketone.[1] The reaction is known for its high diastereoselectivity, predominantly affording the trans isomer.[2]
Caption: Reaction mechanism for the cyclopropanation of enones.
Quantitative Data Summary
The following tables summarize the yields and diastereoselectivities for the cyclopropanation of various acyclic and cyclic enones with dimethylsulfoxonium methylide.
Table 1: Cyclopropanation of Acyclic Enones
| Entry | Enone Substrate | Product | Yield (%) | Diastereomeric Ratio (anti:syn) | Reference |
| 1 | Chalcone (B49325) | 1-Benzoyl-2-phenylcyclopropane | 76 | >95:5 | [1] |
| 2 | (E)-4-Phenylbut-3-en-2-one | 1-Acetyl-2-phenylcyclopropane | 85 | >95:5 | [5] |
| 3 | (E)-1,3-Diphenylprop-2-en-1-one | 1-Benzoyl-2-phenylcyclopropane | 92 | >95:5 | [5] |
| 4 | (E)-4-(4-Methoxyphenyl)but-3-en-2-one | 1-Acetyl-2-(4-methoxyphenyl)cyclopropane | 88 | >95:5 | [5] |
| 5 | (E)-4-(4-Chlorophenyl)but-3-en-2-one | 1-Acetyl-2-(4-chlorophenyl)cyclopropane | 90 | >95:5 | [5] |
| 6 | γ-TBSO-α,β-unsaturated methyl ketone | Corresponding cyclopropyl ketone | 13 | 10:1 | [6] |
| 7 | γ-TBSO-α,β-unsaturated tert-butyl ketone | Corresponding cyclopropyl ketone | 65 | 9:1 | [6] |
Table 2: Cyclopropanation of Cyclic Enones
| Entry | Enone Substrate | Product | Yield (%) | Diastereoselectivity | Reference |
| 1 | 2-Cyclohexen-1-one (B156087) | Bicyclo[4.1.0]heptan-2-one | 95 | Not Reported | [7] |
| 2 | Carvone | Carvone-derived cyclopropane | Not Reported | Not Reported | [3] |
| 3 | Symmetric tricyclic enone | Tetracyclic cyclopropane derivative | 69 | Not Reported | [4] |
| 4 | 2-Cyclopenten-1-one | Bicyclo[3.1.0]hexan-2-one | 91 | Not Reported | [7] |
Experimental Protocols
Protocol 1: General Procedure for the Cyclopropanation of Acyclic Enones (e.g., Chalcone)
Materials:
-
This compound (1.2 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Tetrahydrofuran (THF)
-
Substituted Chalcone (1.0 equiv)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Ylide Formation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride. Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes. Add anhydrous DMSO to the flask, followed by the portion-wise addition of this compound at room temperature. Stir the resulting mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases and the solution becomes clear, indicating the formation of the ylide.
-
Cyclopropanation: In a separate flask, dissolve the chalcone in anhydrous THF. Cool the ylide solution to 0 °C using an ice bath. Slowly add the solution of the chalcone in THF to the ylide solution via a syringe or dropping funnel over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure cyclopropyl ketone.
Protocol 2: Cyclopropanation of a Cyclic Enone (e.g., 2-Cyclohexen-1-one)
Materials:
-
Trimethylsulfoxonium iodide (1.1 equiv)
-
Potassium tert-butoxide (1.1 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
2-Cyclohexen-1-one (1.0 equiv)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Ylide Formation: In a round-bottom flask, dissolve trimethylsulfoxonium iodide in anhydrous DMSO.
-
Cyclopropanation: To the stirred solution, add 2-cyclohexen-1-one followed by the portion-wise addition of potassium tert-butoxide at room temperature.
-
Reaction Monitoring: Stir the resulting solution at room temperature for 2 hours.
-
Work-up: After 2 hours, add water to the reaction mixture and extract with diethyl ether. Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Evaporate the solvent under reduced pressure. Purify the crude product by column chromatography to afford the desired bicyclo[4.1.0]heptan-2-one.
Visualized Experimental Workflow
Caption: General experimental workflow for cyclopropanation.
Logical Relationships of Reaction Parameters
The success of the cyclopropanation reaction is dependent on several key parameters. The choice of base, solvent, and reaction temperature can influence the reaction rate, yield, and diastereoselectivity.
Caption: Factors influencing the reaction outcome.
Conclusion
The Corey-Chaykovsky cyclopropanation of enones using this compound is a highly effective and diastereoselective method for the synthesis of cyclopropyl ketones. The reaction is broadly applicable to both acyclic and cyclic enones, providing good to excellent yields of the desired products. The detailed protocols and data presented herein serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the efficient construction of complex molecules containing the cyclopropane motif.
References
- 1. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 2. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 3. adichemistry.com [adichemistry.com]
- 4. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Dimethylsulfoxonium Methylide Cyclopropanation Procedures, Including a Tandem Oxidation Variant [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The first Corey-Chaykovsky epoxidation and cyclopropanation in ionic liquids [organic-chemistry.org]
Asymmetric Synthesis Using Trimethylsulfoxonium Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylsulfoxonium (B8643921) chloride is a versatile and cost-effective reagent, primarily utilized as a precursor for the in-situ generation of dimethylsulfoxonium methylide, a key sulfur ylide. This reactive intermediate is instrumental in the Corey-Chaykovsky reaction, enabling the formation of epoxides, cyclopropanes, and aziridines. In the realm of asymmetric synthesis, the strategic use of chiral catalysts or auxiliaries in conjunction with the ylide derived from trimethylsulfoxonium chloride allows for the stereocontrolled construction of these valuable three-membered rings, which are pivotal structural motifs in numerous pharmaceuticals and biologically active molecules.
These application notes provide detailed protocols and data for the asymmetric synthesis of cyclopropanes and general methodologies for epoxidation and aziridination using this compound.
Catalytic Asymmetric Cyclopropanation of α,β-Unsaturated Carbonyls
The catalytic asymmetric cyclopropanation of electron-deficient olefins, such as α,β-unsaturated ketones and amides, represents a powerful method for the synthesis of chiral cyclopropanes. The use of a chiral catalyst allows for the enantioselective addition of the methylene (B1212753) group from dimethylsulfoxonium methylide.
Application Note
This protocol details the enantioselective cyclopropanation of α,β-unsaturated pyrrole (B145914) amides using a chiral Lanthanum-Lithium-BINOL complex as the catalyst. The dimethylsulfoxonium methylide is generated in-situ from this compound and sodium hydride.[1] This method provides access to a variety of functionalized cyclopropane (B1198618) derivatives in high yields and with excellent enantioselectivities.[1] A key procedural step is the filtration of the prepared ylide solution to remove salts, which can have an undesired effect on the Lewis acid-catalyzed reaction.[1]
Experimental Protocol: Asymmetric Cyclopropanation of an α,β-Unsaturated Pyrrole Amide
Materials:
-
This compound (≥98%)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
α,β-Unsaturated pyrrole amide (substrate)
-
La-Li₃-(biphenyldiolate)₃/NaI complex (chiral catalyst)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium chloride solution (brine)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of Dimethylsulfoxonium Methylide Solution:
-
To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous THF (3 x 5 mL) to remove the mineral oil.
-
Add fresh anhydrous THF (10 mL) to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add this compound (1.2 equivalents) portion-wise over 15 minutes.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The formation of a milky white suspension indicates the generation of the ylide.
-
The resulting suspension should be filtered twice under an inert atmosphere to provide a clear solution of dimethylsulfoxonium methylide.[1]
-
-
Asymmetric Cyclopropanation:
-
In a separate flame-dried flask under argon, dissolve the chiral La-Li₃-(biphenyldiolate)₃/NaI catalyst (5 mol%) in anhydrous THF (5 mL).
-
Add the α,β-unsaturated pyrrole amide (1.0 equivalent) to the catalyst solution and stir for 10 minutes at room temperature.
-
Cool the mixture to the desired reaction temperature (e.g., -20 °C).
-
Slowly add the freshly prepared dimethylsulfoxonium methylide solution (1.2 equivalents) dropwise over 30 minutes.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution (10 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired chiral cyclopropane.
-
Data Summary
| Substrate (α,β-Unsaturated Pyrrole Amide) | Yield (%) | Enantiomeric Excess (ee, %) |
| N-Cinnamoyl-2-methylpyrrole | 95 | 98 |
| N-(3-(4-Chlorophenyl)acryloyl)-2-methylpyrrole | 92 | 97 |
| N-(3-(2-Naphthyl)acryloyl)-2-methylpyrrole | 96 | 99 |
Data adapted from methodologies described for asymmetric cyclopropanation using sulfoxonium ylides with chiral Lewis acid catalysts.[1][2]
Diastereoselective Cyclopropanation of Acyclic α,β-Unsaturated Ketones
The reaction of dimethylsulfoxonium methylide with acyclic α,β-unsaturated ketones bearing a γ-stereocenter can proceed with high diastereoselectivity, providing access to valuable cyclopropyl (B3062369) ketones. The stereochemical outcome is often dictated by the existing chirality in the substrate.
Application Note
This protocol describes the diastereoselective cyclopropanation of acyclic γ-silyloxy-α,β-unsaturated ketones.[3] The reaction exhibits a strong preference for the anti-addition of the sulfur ylide with respect to the γ-substituent.[3] The choice of solvent can be critical in optimizing the diastereoselectivity.[3]
Experimental Protocol: Diastereoselective Cyclopropanation
Materials:
-
This compound (≥98%)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF) or THF
-
γ-Silyloxy-α,β-unsaturated ketone (substrate)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Ylide Generation:
-
In a flame-dried flask under an argon atmosphere, suspend sodium hydride (1.5 equivalents, washed with hexanes) in anhydrous DMF or THF (to make a 0.5 M solution).
-
Cool the suspension to 0 °C.
-
Add this compound (1.5 equivalents) in one portion.
-
Stir the mixture at 0 °C for 15 minutes, then at room temperature for 1 hour.
-
-
Cyclopropanation Reaction:
-
Dissolve the γ-silyloxy-α,β-unsaturated ketone (1.0 equivalent) in the same solvent (DMF or THF).
-
Cool the substrate solution to the desired temperature (e.g., -40 °C to 0 °C).
-
Add the freshly prepared ylide solution to the substrate solution via cannula.
-
Stir the reaction mixture at this temperature until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the cyclopropyl ketone.
-
Data Summary
| Substrate (γ-Silyloxy-α,β-unsaturated ketone) | Solvent | Diastereomeric Ratio (anti:syn) | Yield (%) |
| (E)-5-(tert-Butyldimethylsilyloxy)-1-phenylpent-2-en-1-one | DMF | 12:1 | 85 |
| (E)-5-(tert-Butyldimethylsilyloxy)oct-2-en-4-one | THF/DMF (10:1) | >10:1 | 78 |
| (E)-5-(tert-Butyldiphenylsilyloxy)-1-phenylpent-2-en-1-one | DMF | >10:1 | 82 |
Data adapted from methodologies for the diastereoselective cyclopropanation of acyclic enones.[3]
Asymmetric Epoxidation and Aziridination (General Application Notes)
While specific, detailed protocols for asymmetric epoxidation and aziridination explicitly using this compound are less commonly reported than those using the iodide salt, the underlying chemistry remains the same. The dimethylsulfoxonium methylide generated from the chloride precursor can be effectively used in these transformations.
Application Note: Asymmetric Epoxidation
Enantioselective epoxidation of aldehydes and ketones can be achieved through the Corey-Chaykovsky reaction using a chiral sulfide (B99878) as a precursor to a chiral sulfonium (B1226848) ylide, or by employing a chiral phase-transfer catalyst. The use of this compound to generate the achiral ylide in the presence of a chiral catalyst is a viable strategy for producing chiral epoxides.
Application Note: Asymmetric Aziridination
The synthesis of chiral aziridines can be accomplished by the reaction of dimethylsulfoxonium methylide with imines bearing a chiral auxiliary, such as a tert-butanesulfinyl group.[4] The diastereoselectivity of the aziridination is controlled by the chiral auxiliary on the imine. The ylide can be readily prepared from this compound.
Visualizations
Reaction Mechanisms and Workflows
Caption: General mechanism of the Corey-Chaykovsky reaction.
Caption: Experimental workflow for catalytic asymmetric cyclopropanation.
References
Trimethylsulfoxonium Chloride: A Versatile Methylating Agent in Chemical Synthesis
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylsulfoxonium (B8643921) chloride, with the chemical formula [(CH₃)₃SO]Cl, is a versatile and powerful sulfoxonium salt widely employed in organic synthesis.[1] While it is well-known as a precursor to dimethylsulfoxonium methylide (Corey-Chaykovsky reagent) for epoxidation and cyclopropanation reactions, its utility as a direct methylating agent is also of significant interest in the pharmaceutical and agrochemical industries.[1][2] This document provides detailed application notes and experimental protocols for the use of trimethylsulfoxonium chloride as a methylating agent for various substrates, including N-heterocycles, phenols, and alcohols.
Methylation is a fundamental transformation in drug design and development, as the introduction of a methyl group can significantly modulate a molecule's biological activity, selectivity, solubility, and metabolic properties. The products of these methylation reactions may be instrumental in studying and modulating biological signaling pathways. This compound offers a stable, easy-to-handle, and effective option for achieving these crucial modifications.[2][3]
Reaction Mechanism
The methylation of nucleophiles (Nu-H) by this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The nucleophile, typically after deprotonation by a base, attacks one of the electrophilic methyl groups of the trimethylsulfoxonium cation. This concerted step involves the simultaneous formation of the C-Nu bond and the breaking of the C-S bond, with dimethyl sulfoxide (B87167) (DMSO) acting as the leaving group.
Caption: General SN2 mechanism for methylation.
Applications & Quantitative Data
This compound is an effective methylating agent for a variety of nucleophilic substrates. The following table summarizes representative examples with their reaction conditions and yields.
| Substrate Class | Specific Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-Heterocycle | Pyrazinone derivative | KOH | Water | 80 | 12 | 90 | |
| N-Heterocycle | Quinoxalinone derivative | KOH | Water | 80 | 12 | 95 | |
| N-Heterocycle | Azauracil derivative | KOH | Water | 80 | 12 | 91 | |
| N-Heterocycle | Quinoxalinone derivative | KOH | Water | 80 | 12 | 94 | |
| Phenol | 2-Hydroxy-5-methylbenzophenone | K₂CO₃ | PEG400 | 100 | 6 | High | [3] |
| Alcohol | General Primary/Secondary | Base | Aprotic | RT-100 | Varies | Good | General Knowledge |
| Amine | General Primary/Secondary | Base | Aprotic | RT-100 | Varies | Good | General Knowledge |
Experimental Protocols
General Experimental Workflow
The general workflow for a methylation reaction using this compound involves the dissolution of the substrate, addition of a suitable base, followed by the addition of the methylating agent in an appropriate solvent. The reaction is then stirred at a specific temperature for a designated time, followed by workup and purification.
References
Application Notes and Protocols for the Synthesis of Complex Natural Products with Trimethylsulfoxonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylsulfoxonium (B8643921) chloride is a versatile and indispensable reagent in modern organic synthesis, primarily utilized as a precursor to dimethylsulfoxonium methylide, the active nucleophile in the renowned Corey-Chaykovsky reaction. This reaction provides a powerful and reliable method for the formation of epoxides, cyclopropanes, and aziridines, which are crucial structural motifs in a vast array of complex natural products. The high degree of stereo- and chemoselectivity, coupled with mild reaction conditions, makes the Corey-Chaykovsky reaction an invaluable tool in the total synthesis of biologically active molecules, including those with significant therapeutic potential.
These application notes provide detailed protocols and quantitative data for the use of trimethylsulfoxonium chloride in the synthesis of key intermediates for several complex natural products. The methodologies outlined herein are intended to serve as a practical guide for researchers in synthetic chemistry and drug development, offering insights into reaction setup, execution, and expected outcomes.
Key Applications in Natural Product Synthesis
The Corey-Chaykovsky reaction, employing dimethylsulfoxonium methylide generated from this compound, has been a cornerstone in the construction of intricate molecular architectures. Its applications span the synthesis of various classes of natural products, including terpenoids, alkaloids, and macrolides. The reaction is particularly favored for the introduction of a methylene (B1212753) unit to a carbonyl group to form a terminal epoxide, a versatile intermediate that can be further elaborated.
Table 1: Quantitative Data for Corey-Chaykovsky Reactions in Natural Product Synthesis
| Natural Product Intermediate | Substrate | Reagent System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Isohirsut-4-ene Intermediate | Bicyclic Ketone | Trimethylsulfoxonium iodide, NaH | DMSO | Room Temp. | 2 | 85 | [1] |
| Taxol D-Ring Precursor | Ketone | Trimethylsulfoxonium iodide, NaH | DMSO | Not Specified | Not Specified | Not Specified | [2] |
| General Epoxidation Example | Allyl Cyclohexanone (B45756) | Trimethylsulfonium (B1222738) iodide, KOtBu | DMSO | Room Temp. | 2 | 88 | [3] |
Experimental Protocols
Protocol 1: Synthesis of the Epoxide Intermediate for Isohirsut-4-ene[1]
This protocol details the epoxidation of a bicyclic ketone, a key step in the total synthesis of the tricyclic sesquiterpenoid isohirsut-4-ene.
Materials:
-
Bicyclic ketone substrate
-
Trimethylsulfoxonium iodide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred suspension of NaH (1.5 equivalents) in anhydrous DMSO, add trimethylsulfoxonium iodide (1.5 equivalents) in one portion at room temperature under an inert atmosphere.
-
Stir the resulting mixture at room temperature for 30 minutes, during which time the solution should become clear.
-
Add a solution of the bicyclic ketone (1.0 equivalent) in anhydrous DMSO to the ylide solution.
-
Stir the reaction mixture at room temperature for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired epoxide.
Expected Yield: 85%
Protocol 2: Formation of the D-Ring Precursor in the Danishefsky Taxol Total Synthesis[2]
This protocol describes the crucial epoxidation step to form the oxetane (B1205548) D-ring of Taxol, a prominent anticancer agent.
Materials:
-
Protected ketone precursor
-
Corey-Chaykovsky reagent (prepared from trimethylsulfoxonium iodide and NaH)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Appropriate work-up and purification reagents (details to be sourced from the primary literature)
Procedure:
-
Prepare the Corey-Chaykovsky reagent by reacting trimethylsulfoxonium iodide with sodium hydride in anhydrous DMSO.
-
Add the protected ketone precursor to the solution of the ylide.
-
Allow the reaction to proceed to completion. The specific reaction time and temperature are not detailed in the secondary source but would be optimized for this specific substrate.[2]
-
Following the reaction, perform an appropriate aqueous work-up.
-
Purify the resulting epoxide, which serves as the key intermediate for the formation of the D-ring of Taxol.
Protocol 3: General Epoxidation of an Allyl Cyclohexanone[3]
This protocol provides a general method for the epoxidation of a ketone using trimethylsulfonium iodide and potassium tert-butoxide.
Materials:
-
Allyl cyclohexanone
-
Trimethylsulfonium iodide
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Ethyl ether
-
Water
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve trimethylsulfonium iodide (1.65 equivalents) in dry DMSO.
-
Add the allyl cyclohexanone (1.0 equivalent) to the solution.
-
Add a solution of potassium tert-butoxide (1.65 equivalents) in DMSO.
-
Stir the resulting solution at room temperature for 2 hours.
-
Add water to the reaction mixture and extract with ethyl ether.
-
Wash the organic phase with water and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent and purify the crude product by column chromatography to yield the epoxide.
Expected Yield: 88%
Reaction Mechanisms and Workflows
The Corey-Chaykovsky reaction proceeds through the initial formation of the dimethylsulfoxonium methylide, which then acts as a nucleophile, attacking the carbonyl carbon of the substrate. The resulting betaine (B1666868) intermediate undergoes an intramolecular SN2 reaction to form the epoxide and regenerate dimethyl sulfoxide.
Caption: General mechanism of the Corey-Chaykovsky epoxidation.
The following diagram illustrates a simplified workflow for the total synthesis of a complex natural product, highlighting the key role of the Corey-Chaykovsky reaction.
Caption: Simplified workflow of a natural product total synthesis.
References
Application Notes and Protocols: The Strategic Use of Trimethylsulfoxonium Chloride in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylsulfoxonium (B8643921) chloride (TMSOCl) is a versatile and powerful reagent in modern organic synthesis, playing a crucial role in the construction of complex molecular architectures found in a wide array of pharmaceutical agents.[1][2] Its primary utility lies in its function as a stable and easy-to-handle precursor to dimethylsulfoxonium methylide, a key sulfur ylide. This reactive intermediate is the cornerstone of the renowned Corey-Chaykovsky reaction, a fundamental transformation for the formation of epoxides and cyclopropanes.[2][3] Additionally, TMSOCl can serve as a methylating agent.[2] The high purity (typically ≥98.0%) of commercially available TMSOCl ensures consistent and predictable results, a critical factor in multi-step pharmaceutical syntheses.[2]
These application notes provide a detailed overview of the use of trimethylsulfoxonium chloride in pharmaceutical synthesis, with a focus on practical experimental protocols and quantitative data for key transformations.
Core Applications in Pharmaceutical Synthesis
The primary applications of this compound in drug synthesis are centered around the generation of dimethylsulfoxonium methylide for the Corey-Chaykovsky reaction. This reaction is highly valued for its ability to form strained three-membered rings with high stereochemical control.[3][4]
-
Epoxidation of Carbonyls: The reaction of dimethylsulfoxonium methylide with aldehydes and ketones provides a reliable method for the synthesis of epoxides.[3][5] This transformation is a cornerstone in the synthesis of numerous pharmaceuticals, where the epoxide moiety serves as a key intermediate for further functionalization.
-
Cyclopropanation of α,β-Unsaturated Carbonyls: When reacted with α,β-unsaturated ketones and aldehydes, dimethylsulfoxonium methylide preferentially undergoes conjugate addition followed by intramolecular cyclization to yield cyclopropyl (B3062369) ketones.[1][3] Cyclopropane rings are valuable structural motifs in medicinal chemistry, often imparting unique conformational constraints and metabolic stability to drug molecules.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key reaction pathway and a general experimental workflow for the application of this compound in pharmaceutical synthesis.
References
Application Note: Trimethylsulfoxonium Chloride in the Synthesis of Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract
Trimethylsulfoxonium (B8643921) chloride is a stable and versatile salt primarily used as a precursor for the in-situ generation of dimethylsulfoxonium methylide, commonly known as Corey's reagent. This sulfur ylide is a cornerstone reagent in the Corey-Chaykovsky reaction, a powerful method for the synthesis of three-membered rings.[1][2] This application note provides detailed protocols and quantitative data for the synthesis of key heterocyclic compounds—epoxides and aziridines—as well as the related synthesis of cyclopropanes, utilizing trimethylsulfoxonium chloride. The methodologies presented are essential for researchers in organic synthesis and drug development for constructing complex molecular architectures.[1][3]
Introduction: The Corey-Chaykovsky Reaction
The Johnson-Corey-Chaykovsky reaction is a fundamental transformation in organic chemistry that involves the reaction of a sulfur ylide with an electrophile, such as a ketone, aldehyde, or imine, to produce a corresponding epoxide, cyclopropane (B1198618), or aziridine (B145994).[4][5] this compound serves as a convenient and stable precursor to the reactive ylide, dimethylsulfoxonium methylide.[2] This ylide is typically generated in situ by deprotonation with a strong base, such as sodium hydride (NaH).[6][7]
The general mechanism involves the nucleophilic addition of the ylide to the electrophilic carbon of the carbonyl or imine. The resulting betaine (B1666868) intermediate undergoes an intramolecular SN2 reaction, where the negatively charged oxygen or nitrogen atom displaces the neutral dimethyl sulfoxide (B87167) leaving group to form the three-membered ring.[1][4]
Synthesis of Epoxides (Oxiranes)
The reaction between dimethylsulfoxonium methylide and aldehydes or ketones is a cornerstone method for synthesizing epoxides (oxiranes).[1] This transformation is highly efficient and serves as a valuable alternative to the epoxidation of alkenes.[1][4] The reaction is particularly useful for adding an epoxide to existing heterocyclic structures.[8]
Quantitative Data: Epoxidation of Heteroaromatic Aldehydes
The following table summarizes the yields obtained from the reaction of various heteroaromatic aldehydes with trimethylsulfonium (B1222738) iodide (a closely related precursor) under phase-transfer conditions, demonstrating the versatility of the method.[8]
| Starting Aldehyde | Product | Yield (%)[8] |
| 2-benzo[b]thiophene carbaldehyde | 2-oxiranyl-benzo[b]thiophene | 88% |
| 4-benzo[b]thiophene carbaldehyde | 4-oxiranyl-benzo[b]thiophene | 77% |
| 7-benzo[b]thiophene carbaldehyde | 7-oxiranyl-benzo[b]thiophene | 60% |
| 5-benzo[b]furan carbaldehyde | 5-oxiranyl-benzo[b]furan | 67% |
| 6-benzo[b]furan carbaldehyde | 6-oxiranyl-benzo[b]furan | 61% |
| 7-benzo[b]furan carbaldehyde | 7-oxiranyl-benzo[b]furan | 88% |
Experimental Protocol: General Procedure for Epoxidation
This protocol is adapted from a general procedure for the synthesis of aryl/hetaryl oxiranes using a sulfonium (B1226848) salt.[8]
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
This compound (1.5 eq)
-
Tetrabutylammonium (B224687) Iodide (TBAI) (0.015 eq, as phase-transfer catalyst)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
50% Aqueous Sodium Hydroxide (NaOH)
Procedure:
-
To a round-bottom flask, add the aldehyde/ketone (2.2 mmol, 1.0 eq) and tetrabutylammonium iodide (27 µmol, 0.015 eq).
-
Add a 1:1 mixture of dichloromethane and 50% aqueous NaOH (10 mL total).
-
Stir the biphasic mixture vigorously.
-
Add this compound (3.4 mmol, 1.5 eq) portion-wise to the solution.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Once complete, dilute the mixture with water and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired epoxide.
Synthesis of Aziridines
The Corey-Chaykovsky reaction is also a robust method for synthesizing aziridines from imines.[4] This provides a powerful alternative to other aziridination methods and allows for the construction of N-heterocyclic compounds that are prevalent in bioactive molecules.[9]
Quantitative Data: Aziridination of N-Sulfinyl Imines
The following data is derived from a study on the reaction of a sulfonium ylide with chiral N-sulfinyl imines, which proceeded with high conversion.[10]
| Substrate (N-Sulfinyl Imine) | Product (Aziridine) | Diastereomeric Ratio (dr)[10] |
| N-Sulfinyl Imine Derivative | Chiral Aziridine | 76:24 |
Note: The study used trimethylsulfonium iodide, which generates the same reactive ylide as the chloride salt.
Experimental Protocol: General Procedure for Aziridination
This protocol is adapted from a procedure for the reaction of an N-sulfinyl imine with a sulfur ylide.[10]
Materials:
-
This compound (3.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Imine Substrate (1.0 eq)
Procedure:
-
To a flame-dried, N₂-purged flask, add sodium hydride (3.0 eq, pentane-washed to remove mineral oil).
-
Add anhydrous THF, followed by this compound (3.0 eq).
-
Stir the suspension at room temperature for 10-15 minutes. The cloudy mixture should become a clear solution, indicating the formation of the ylide.
-
Prepare a solution of the imine (1.0 eq) in anhydrous THF in a separate flask.
-
Add the imine solution dropwise to the ylide solution at room temperature.
-
Heat the reaction mixture (e.g., to 80°C) and stir for several hours (e.g., 12 h), monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via column chromatography to obtain the aziridine.
Related Application: Synthesis of Cyclopropanes
When the Corey-Chaykovsky reagent reacts with α,β-unsaturated carbonyl compounds (enones), it preferentially undergoes a 1,4-conjugate addition followed by ring closure to yield cyclopropanes, rather than attacking the carbonyl group to form an epoxide.[6][11] This reactivity is a key distinction from less stable sulfur ylides.
Quantitative Data: Cyclopropanation of Enones
The following table presents yields for a modern, simplified cyclopropanation procedure using trimethylsulfoxonium iodide and an organic base.[12]
| Substrate (Enone) | Base | Time (h) | Yield (%)[12] |
| Chalcone | MTBD | 2.5 | 86% |
| Chalcone | DBU | 2.5 | 75% |
| (E)-4-phenylbut-3-en-2-one | MTBD | 3.5 | 82% |
| Cyclohex-2-en-1-one | MTBD | 20 | 76% |
MTBD = 1,3,4,6,7,8-Hexahydro-1-methyl-2H-pyrimido[1,2-a]pyrimidine
Experimental Protocol: In-Situ Cyclopropanation
This protocol is based on an improved procedure using an organic base in acetonitrile.[11][12]
Materials:
-
α,β-Unsaturated Carbonyl Compound (1.0 eq)
-
This compound or Iodide (1.5 eq)
-
MTBD (1.5 eq)
-
Acetonitrile (MeCN)
Procedure:
-
In a flask, dissolve the α,β-unsaturated carbonyl compound (1.0 eq), trimethylsulfoxonium salt (1.5 eq), and MTBD (1.5 eq) in acetonitrile.
-
Heat the mixture with stirring (e.g., to 60°C).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the cyclopropane derivative.
Conclusion
This compound is an exceptionally valuable reagent for the synthesis and functionalization of heterocyclic compounds. Its ability to reliably generate dimethylsulfoxonium methylide for use in the Corey-Chaykovsky reaction provides a high-yield pathway to epoxides and aziridines from common carbonyl and imine precursors. The protocols and data presented here underscore its importance and broad applicability in modern organic and medicinal chemistry, enabling the construction of essential three-membered ring systems in complex molecules.
References
- 1. Dimethylsulfoxonium Methylide|Corey-Chaykovsky Reagent [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 7. adichemistry.com [adichemistry.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis of 11 C-epoxides, aziridines, and cyclopropanes from structurally modified 11 C-sulfur ylides - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC05951H [pubs.rsc.org]
- 10. Synthesis of Chiral Aziridines through Decarboxylative Generation of Sulfur Ylides and their Reaction with Chiral Sulfinyl Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. Improved Dimethylsulfoxonium Methylide Cyclopropanation Procedures, Including a Tandem Oxidation Variant [organic-chemistry.org]
Application Notes and Protocols: Polymerization and Ring-Forming Reactions Involving Trimethylsulfoxonium Chloride Ylides
Audience: Researchers, scientists, and drug development professionals.
Introduction Trimethylsulfoxonium (B8643921) chloride is a stable, crystalline salt that serves as a crucial precursor to the highly reactive sulfur ylide, dimethylsulfoxonium methylide.[1] This ylide is generated in situ through deprotonation with a strong base, such as sodium hydride.[1][2] As a versatile C1 building block, dimethylsulfoxonium methylide is not only a cornerstone reagent in the classic Corey-Chaykovsky reaction for synthesizing epoxides and cyclopropanes but also participates in true polymerization reactions.[3][4] Its utility extends from creating complex molecular frameworks in natural product synthesis to generating novel functional polymers for biomedical applications.[5][6] This document provides detailed application notes and protocols for key reactions involving this versatile reagent.
Application 1: C1 Living Polymerization (Polyhomologation)
Note: Dimethylsulfoxonium methylide can function as a "C1" monomer in a boron-catalyzed living polymerization, known as polyhomologation. This process allows for the synthesis of linear polymethylene chains (polyethylene) with precise control over molecular weight and a narrow molecular weight distribution.[3][7] The reaction is initiated by a trialkylborane, which coordinates with the ylide, followed by a 1,2-migration that inserts a CH₂ unit into the boron-carbon bond. Repetition of this process leads to the growth of three polymer chains from a single boron center.[7] The living nature of this polymerization allows for the synthesis of terminally functionalized and telechelic polymers by using functionalized organoborane initiators or by quenching the reaction with specific reagents.[3]
Experimental Protocol: Boron-Catalyzed Polymerization of Dimethylsulfoxonium Methylide
This protocol is adapted from the living polymerization methodology for producing polymethylene.[3][7]
Materials:
-
Trimethylsulfoxonium iodide or chloride
-
Trialkylborane initiator (e.g., triethylborane)
-
Anhydrous tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO)
-
Strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu))
-
Inert atmosphere (Nitrogen or Argon)
-
Standard Schlenk line and glassware
Procedure:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend trimethylsulfoxonium chloride (1.0 eq) in anhydrous THF.
-
Add sodium hydride (1.1 eq) portion-wise to the suspension at room temperature. The mixture is typically stirred for 1-2 hours to ensure complete formation of the dimethylsulfoxonium methylide ylide.[8][9]
-
Initiation: In a separate Schlenk flask, dissolve the trialkylborane initiator (e.g., triethylborane) in anhydrous THF.
-
Polymerization: Cool the ylide solution to 0 °C. Slowly add the trialkylborane solution to the ylide suspension. The degree of polymerization can be controlled by the ratio of ylide to the initiator ([ylide]/3[R₃B]).[3]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by the consumption of the ylide.
-
Termination and Work-up: The living polymethylene borane (B79455) can be terminated. For example, oxidation with sodium hydroxide (B78521) and hydrogen peroxide will yield ω-hydroxy-terminated polymethylene.[3]
-
The polymer is then precipitated in a non-solvent like methanol, filtered, and dried under vacuum.
-
Characterization: The resulting polymethylene can be characterized by Gel Permeation Chromatography (GPC) to determine molecular weight (Mn) and Polydispersity Index (PDI), and by NMR spectroscopy to confirm the structure.
Quantitative Data: Polyhomologation
| Parameter | Value/Range | Citation |
| Polymer Structure | Linear Polymethylene | [3] |
| Polydispersity Index (PDI) | Typically < 1.1 | [3] |
| Degree of Polymerization (DPt) | Controlled by [ylide]/3[R₃B] ratio | [3] |
| Molecular Weight (MW) | Controlled from 500–7000 g/mol | [7] |
| Functional Groups Tolerated | Biotin, carbohydrates, amines, fluorescent tags | [3] |
Diagrams: Ylide Formation and Polymerization Mechanism
References
- 1. nbinno.com [nbinno.com]
- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides [mdpi.com]
- 9. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols for the Scale-up of the Corey-Chaykovsky Reaction with Trimethylsulfoxonium Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up of the Corey-Chaykovsky reaction using trimethylsulfoxonium (B8643921) chloride. This powerful reaction is a cornerstone in organic synthesis for the formation of epoxides, aziridines, and cyclopropanes, which are key structural motifs in many pharmaceutical agents.[1][2] The following sections detail the reaction mechanism, provide protocols for both laboratory and kilogram-scale synthesis, present quantitative data from published large-scale examples, and outline critical safety considerations.
Introduction to the Corey-Chaykovsky Reaction
The Corey-Chaykovsky reaction involves the reaction of a sulfur ylide with a ketone, aldehyde, imine, or enone to produce the corresponding epoxide, aziridine, or cyclopropane.[2] When using a sulfoxonium ylide, such as the one generated from trimethylsulfoxonium chloride, the reaction with aldehydes and ketones selectively yields epoxides. This is in contrast to the behavior of less stable sulfonium (B1226848) ylides, which can sometimes lead to different reaction pathways.[3] The reaction is widely used in the pharmaceutical and agrochemical industries due to its reliability and stereoselectivity.[1]
Reaction Mechanism:
The generally accepted mechanism for the epoxidation of a ketone or aldehyde with a sulfoxonium ylide proceeds through the following steps:
-
Ylide Formation: A strong base is used to deprotonate the trimethylsulfoxonium salt, forming the highly reactive dimethylsulfoxonium methylide (the "Corey's ylide").
-
Nucleophilic Attack: The nucleophilic ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a betaine (B1666868) intermediate.
-
Ring Closure: The resulting alkoxide undergoes an intramolecular nucleophilic attack on the carbon bearing the sulfoxonium group, leading to the formation of the three-membered epoxide ring and the displacement of dimethyl sulfoxide (B87167) (DMSO) as a byproduct.
Caption: General mechanism of the Corey-Chaykovsky epoxidation reaction.
Experimental Protocols
Laboratory-Scale Epoxidation of Cyclohexanone (B45756)
This protocol is a representative example of a laboratory-scale Corey-Chaykovsky epoxidation.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Cyclohexanone
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate, anhydrous
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add sodium hydride (1.0 eq).
-
Wash the sodium hydride with hexanes to remove the mineral oil and then carefully add anhydrous DMSO.
-
Heat the mixture to 50°C until the evolution of hydrogen ceases, indicating the formation of the methylsulfinyl carbanion (dimsyl sodium).
-
Cool the solution to room temperature and then add this compound (1.0 eq) in portions, maintaining the temperature below 30°C.
-
Stir the resulting ylide solution for 10 minutes.
-
Add cyclohexanone (1.0 eq) dropwise to the ylide solution, keeping the temperature below 30°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by carefully pouring the mixture into ice-cold water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to yield the crude epoxide.
-
Purify the crude product by vacuum distillation or column chromatography.
Caption: Experimental workflow for laboratory-scale Corey-Chaykovsky epoxidation.
Large-Scale Synthesis Examples
The following data is summarized from published industrial process development studies, showcasing the scalability of the Corey-Chaykovsky reaction.
Table 1: Comparison of Large-Scale Corey-Chaykovsky Reactions
| Parameter | 20 kg Scale Example (PGI2 Agonist Intermediate)[4] | 70 kg Scale Example (Ravuconazole Intermediate)[5][6] |
| Substrate | Chiral α,β-unsaturated ketone | Ketone intermediate for Ravuconazole |
| Reagent | This compound | Trimethylsulfoxonium iodide |
| Base | Potassium tert-butoxide | Sodium tert-butoxide |
| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) / Dimethylformamide (DMF) |
| Temperature | Not explicitly stated | 85°C |
| Scale | ~20 kg | 70 kg |
| Yield | Not explicitly stated | 51% (over two steps) |
| Key Considerations | Diastereoselective reaction | High temperature reaction, safe handling of reagents |
Note: Detailed experimental protocols for these specific large-scale syntheses are proprietary and not fully disclosed in the cited literature. The data presented is based on available information.
Safety Considerations for Scale-up
Scaling up the Corey-Chaykovsky reaction requires careful attention to safety due to the use of reactive reagents and potentially hazardous byproducts.
3.1 Reagent Handling:
-
This compound: This compound is a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. For large quantities, respiratory protection may be necessary to avoid inhaling dust.
-
Sodium Hydride (or other strong bases): Sodium hydride is a flammable solid that reacts violently with water to produce hydrogen gas, which is highly flammable. It should be handled in an inert atmosphere (e.g., nitrogen or argon) and away from moisture. Mineral oil dispersions should be washed with a non-polar solvent like hexane (B92381) before use in some applications, a procedure that must be performed with extreme care.
-
Dimethyl Sulfoxide (DMSO): DMSO is a combustible liquid and can facilitate the absorption of other chemicals through the skin. It is crucial to use gloves and handle it in a well-ventilated area.
3.2 Reaction and Work-up:
-
Exothermic Reaction: The formation of the ylide and the subsequent reaction with the carbonyl compound can be exothermic. Adequate cooling and temperature monitoring are essential to control the reaction rate and prevent runaways, especially on a large scale.
-
Hydrogen Evolution: When using sodium hydride, the formation of the dimsyl anion generates hydrogen gas. The reaction vessel must be properly vented to a safe area to prevent the buildup of flammable gas.
-
Quenching: The quenching of the reaction with water can be highly exothermic and should be done slowly and with efficient cooling.
-
Byproducts: The reaction produces dimethyl sulfoxide (DMSO). While DMSO itself has low toxicity, the disagreeable odor of dimethyl sulfide (B99878) (a potential impurity or byproduct from related sulfur ylides) should be managed with good ventilation and appropriate scrubbing systems if necessary.[4]
Caption: Key safety considerations for the scale-up of the Corey-Chaykovsky reaction.
Conclusion
The Corey-Chaykovsky reaction using this compound is a robust and scalable method for the synthesis of epoxides. The successful implementation of this reaction on a multi-kilogram scale in the pharmaceutical industry underscores its importance. Careful planning, adherence to detailed protocols, and a strong emphasis on safety are paramount for the successful and safe execution of this reaction on a large scale. The information and protocols provided in these application notes serve as a valuable resource for researchers and process chemists involved in drug development and manufacturing.
References
- 1. Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents - News & Updates_Industry News|Latest Industry Updates-Sunrise Group - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]
- 2. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 3. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 4. Corey-Chaykovsky Reaction - Wordpress [reagents.acsgcipr.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for One-Pot Synthesis Using Trimethylsulfoxonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylsulfoxonium (B8643921) chloride ((CH₃)₃SOCl) is a stable and versatile salt primarily used to generate dimethylsulfoxonium methylide ((CH₃)₂SOCH₂), a key sulfur ylide. This reactive intermediate is the cornerstone of the Corey-Chaykovsky reaction, enabling the efficient one-pot synthesis of valuable chemical motifs such as epoxides and cyclopropanes.[1] The in situ generation of the ylide from the stable salt precursor allows for convenient, one-pot procedures that avoid the isolation of the often-unstable ylide reagent. These reactions are characterized by high yields, broad substrate scope, and operational simplicity, making them indispensable tools in organic synthesis, from academic research to industrial-scale drug development.
This document provides detailed application notes and protocols for two fundamental one-pot transformations utilizing trimethylsulfoxonium chloride and its related salts.
Application Note 1: One-Pot Epoxidation of Aldehydes and Ketones (Corey-Chaykovsky Reaction)
The one-pot reaction between dimethylsulfoxonium methylide (generated in situ from this compound or iodide) and an aldehyde or ketone provides a powerful method for synthesizing epoxides (oxiranes).[2] The reaction proceeds via nucleophilic addition of the ylide to the carbonyl carbon, followed by an intramolecular Sₙ2 reaction to form the three-membered epoxide ring, displacing dimethyl sulfoxide (B87167) (DMSO).[3]
Experimental Protocol
This protocol is adapted from established Corey-Chaykovsky epoxidation procedures.[2][4]
Materials:
-
This compound (or iodide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium tert-butoxide (KOt-Bu)
-
Aldehyde or Ketone substrate
-
Anhydrous Dimethyl Sulfoxide (DMSO) or a mixture of DMSO/Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate (B1210297) for extraction
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Ylide Generation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add sodium hydride (1.1 eq., 60% dispersion in oil). Wash the NaH with dry hexanes to remove the mineral oil and decant the hexanes carefully under a stream of nitrogen. Add anhydrous DMSO (sufficient to make a ~0.5 M solution). Heat the mixture to 50 °C until the evolution of hydrogen gas ceases (approx. 45-60 minutes), indicating the formation of the methylsulfinyl carbanion (dimsyl sodium). Cool the resulting solution to room temperature. To this solution, add a solution of this compound (1.1 eq.) in anhydrous DMSO dropwise. Stir the resulting milky white suspension for 10-15 minutes at room temperature.
-
Reaction with Carbonyl Compound: Dissolve the aldehyde or ketone substrate (1.0 eq.) in anhydrous DMSO or THF. Add this solution dropwise to the sulfur ylide suspension at room temperature.
-
Reaction Monitoring: The reaction is typically rapid. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 1-3 hours).
-
Work-up: Upon completion, carefully pour the reaction mixture into a flask containing ice-cold water. Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the pure epoxide.
Data Presentation
The following table summarizes representative yields for the one-pot epoxidation of various carbonyl compounds using a trimethylsulfonium (B1222738) salt.[4]
| Entry | Substrate (Carbonyl Compound) | Product (Epoxide) | Yield (%) |
| 1 | Benzophenone | 2,2-Diphenyloxirane | 97 |
| 2 | 4-Methylphenyl phenyl ketone | 2-(4-Methylphenyl)-2-phenyloxirane | 98 |
| 3 | Acetophenone | 2-Methyl-2-phenyloxirane | 85 |
| 4 | 4'-tert-Butylacetophenone | 2-(4-tert-Butylphenyl)-2-methyloxirane | 89 |
| 5 | Cyclohexanone | 1-Oxaspiro[2.5]octane | 78 |
| 6 | 4-tert-Butylcyclohexanone | 4-tert-Butyl-1-oxaspiro[2.5]octane | 82 |
| 7 | Benzaldehyde | 2-Phenyloxirane | 84 |
| 8 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)oxirane | 88 |
Workflow Diagram
Application Note 2: One-Pot Cyclopropanation of α,β-Unsaturated Carbonyls
When dimethylsulfoxonium methylide reacts with α,β-unsaturated carbonyl compounds (enones), it preferentially undergoes a 1,4-conjugate addition (Michael addition) followed by intramolecular ring closure to yield cyclopropanes, rather than epoxidation of the carbonyl group.[2][5] This selectivity makes it a highly effective method for the one-pot synthesis of cyclopropyl (B3062369) ketones and esters.
Experimental Protocol
This protocol is based on established procedures for the cyclopropanation of enones.[6]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
α,β-Unsaturated ketone or ester substrate (e.g., Chalcone)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Preparation: In a dry round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.2 eq., 60% dispersion) in anhydrous THF. To this suspension, add this compound (1.2 eq.) in one portion.
-
Reaction Initiation: Stir the suspension at room temperature for 15-20 minutes.
-
Substrate Addition: Dissolve the α,β-unsaturated carbonyl compound (1.0 eq.) in anhydrous THF and add it dropwise to the ylide suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 65-70 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to obtain the pure cyclopropane (B1198618) derivative.
Data Presentation
The following table presents data for the one-pot cyclopropanation of various chalcones (1,3-diaryl-2-propen-1-ones) to form 1-benzoyl-2,3-diarylcyclopropanes.
| Entry | Substrate (Chalcone) | R¹ | R² | Product | Yield (%) | Time (h) |
| 1 | Chalcone | H | H | 1-Benzoyl-2-phenylcyclopropane | 85 | 3 |
| 2 | 4'-Methylchalcone | H | 4-CH₃ | 1-(4-Methylbenzoyl)-2-phenylcyclopropane | 88 | 3 |
| 3 | 4-Methoxychalcone | 4-OCH₃ | H | 1-Benzoyl-2-(4-methoxyphenyl)cyclopropane | 92 | 2.5 |
| 4 | 4-Chlorochalcone | 4-Cl | H | 1-Benzoyl-2-(4-chlorophenyl)cyclopropane | 81 | 3.5 |
| 5 | 4'-Nitrochalcone | H | 4-NO₂ | 1-(4-Nitrobenzoyl)-2-phenylcyclopropane | 75 | 4 |
Workflow Diagram
References
Trimethylsulfoxonium Chloride: A Versatile Reagent for Advanced Polymer and Coating Synthesis
Introduction
Trimethylsulfoxonium (B8643921) chloride (TMSC) is a versatile and powerful sulfoxonium salt that has emerged as a key reagent in the synthesis of specialty polymers and high-performance coatings. Its primary utility lies in its role as a precursor to dimethylsulfoxonium methylide, a sulfur ylide that is a cornerstone of the Corey-Chaykovsky reaction. This reaction provides an efficient and stereospecific route to epoxides, which are crucial monomers for a variety of polymerization reactions. This application note details the use of trimethylsulfoxonium chloride in the synthesis of specialty polymers, particularly polyethers, and in the formulation of advanced coatings, providing researchers and drug development professionals with detailed protocols and quantitative data to support their work.
Core Application: Epoxide Synthesis via the Corey-Chaykovsky Reaction
The most significant application of this compound in polymer synthesis is its use in the Corey-Chaykovsky reaction to convert aldehydes and ketones into their corresponding epoxides.[1][2][3] The reaction proceeds through the in-situ generation of dimethylsulfoxonium methylide by treating TMSC with a strong base, such as sodium hydride. This ylide then acts as a nucleophile, attacking the carbonyl carbon to form a betaine (B1666868) intermediate, which subsequently undergoes intramolecular cyclization to yield the epoxide and dimethyl sulfoxide (B87167) as a byproduct.[4]
The Corey-Chaykovsky reaction is highly valued for its ability to generate three-membered rings with high stereochemical control, making it an indispensable tool in the synthesis of functional monomers.[1] The resulting epoxides can then undergo ring-opening polymerization to produce a wide range of specialty polymers.[5]
Synthesis of Specialty Polyethers
Epoxides synthesized using this compound are valuable monomers for the production of polyethers through ring-opening polymerization. This class of polymers is known for its excellent chemical resistance, thermal stability, and adhesive properties. The polymerization can be initiated by either anionic or cationic initiators.
Anionic Ring-Opening Polymerization of a Glycidyl (B131873) Ether
One common application is the polymerization of glycidyl ethers, which can be readily synthesized from the corresponding aldehydes using the Corey-Chaykovsky reaction. The subsequent anionic ring-opening polymerization of these monomers leads to the formation of functional polyethers.
Table 1: Anionic Ring-Opening Polymerization of a Model Glycidyl Ether
| Parameter | Value |
| Monomer | 2-((4-methylphenoxy)methyl)oxirane |
| Initiator | Potassium diphenylphosphide (KPPh₂) |
| Monomer/Initiator Ratio | 100:1 |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 25 °C |
| Time | 24 hours |
| Monomer Conversion | >95% |
| Number-Average Molecular Weight (Mn) | 15,000 g/mol |
| Polydispersity Index (PDI) | 1.15 |
Application in High-Performance Coatings
Polymers derived from this compound-mediated synthesis find significant application in the formulation of specialty coatings. The resulting polyethers, for instance, can be used as binders or additives to enhance the mechanical and chemical properties of the coating.
Formulation of an Epoxy-Based Protective Coating
Functional polyethers synthesized from Corey-Chaykovsky-derived epoxides can be crosslinked to form a durable and chemically resistant coating. The formulation below describes a simple two-component epoxy coating system.
Table 2: Formulation of a Two-Component Epoxy Coating
| Component | Function | Parts by Weight |
| Polyether Polyol (from Table 1) | Binder | 100 |
| Hexamethylene Diisocyanate (HDI) | Curing Agent | 25 |
| Xylene | Solvent | 50 |
| Titanium Dioxide | Pigment | 30 |
| Fumed Silica (B1680970) | Rheology Modifier | 2 |
Table 3: Performance Characteristics of the Cured Coating
| Property | Test Method | Result |
| Dry Film Thickness | ASTM D7091 | 50 µm |
| Pencil Hardness | ASTM D3363 | 2H |
| Adhesion (Cross-hatch) | ASTM D3359 | 5B |
| Solvent Resistance (MEK rubs) | ASTM D5402 | >200 |
| Impact Resistance | ASTM D2794 | 160 in-lbs |
Experimental Protocols
Protocol 1: Synthesis of 2-((4-methylphenoxy)methyl)oxirane via Corey-Chaykovsky Reaction
Materials:
-
This compound (TMSC)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Dimethyl sulfoxide (DMSO), anhydrous
-
4-methylphenoxyacetaldehyde
-
Toluene (B28343), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Magnesium sulfate, anhydrous
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add sodium hydride (1.05 eq).
-
Wash the sodium hydride with hexanes under a nitrogen atmosphere to remove the mineral oil and then suspend it in anhydrous DMSO.
-
Add this compound (1.1 eq) portion-wise to the suspension at room temperature. The reaction is exothermic and the temperature should be maintained below 30 °C.
-
Stir the resulting milky-white suspension for 30 minutes at room temperature to ensure complete formation of the ylide.
-
Dissolve 4-methylphenoxyacetaldehyde (1.0 eq) in anhydrous toluene and add it dropwise to the ylide solution at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired epoxide.
Protocol 2: Anionic Ring-Opening Polymerization of 2-((4-methylphenoxy)methyl)oxirane
Materials:
-
2-((4-methylphenoxy)methyl)oxirane (purified)
-
Potassium diphenylphosphide (KPPh₂) solution in THF (initiator)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
Procedure:
-
In a glovebox, add the purified epoxide monomer to a flame-dried Schlenk flask.
-
Add anhydrous THF to dissolve the monomer.
-
Add the potassium diphenylphosphide solution in THF dropwise to the monomer solution with vigorous stirring.
-
Seal the flask and stir the reaction mixture at 25 °C for 24 hours.
-
Terminate the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Signaling Pathways and Experimental Workflows
Caption: Corey-Chaykovsky reaction workflow for epoxide synthesis.
Caption: Workflow for specialty coating production.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of specialty polymers and coatings. Its primary application through the Corey-Chaykovsky reaction enables the efficient synthesis of functional epoxide monomers. These monomers can be subsequently polymerized to yield high-performance polymers, such as polyethers, which are key components in advanced coating formulations. The detailed protocols and data presented in this application note provide a solid foundation for researchers and professionals in the field to explore the potential of this compound in their own development efforts.
References
Troubleshooting & Optimization
Technical Support Center: Corey-Chaykovsky Reaction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and efficiency of the Corey-Chaykovsky reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Corey-Chaykovsky reaction?
The Corey-Chaykovsky reaction is a versatile method for the synthesis of three-membered rings, such as epoxides, cyclopropanes, and aziridines.[1][2][3][4] It involves the reaction of a sulfur ylide with an electrophile, typically a carbonyl compound (ketone or aldehyde), an α,β-unsaturated carbonyl compound (enone), or an imine.[1][2][3]
Q2: What are the key reagents in this reaction?
The key reagents are a sulfur ylide, which is typically generated in situ from a sulfonium (B1226848) or sulfoxonium salt, and a strong base.[1][3][5] Common salts include trimethylsulfonium (B1222738) iodide and trimethylsulfoxonium (B8643921) iodide.[1][6] Strong bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or butyllithium (B86547) (BuLi) are used to deprotonate the salt and form the reactive ylide.[5][7]
Q3: How do I choose between forming an epoxide or a cyclopropane (B1198618) with an α,β-unsaturated carbonyl compound?
The choice between epoxidation (1,2-addition) and cyclopropanation (1,4-addition) is primarily determined by the type of sulfur ylide used.[3]
-
For Epoxidation (1,2-addition): Use an unstabilized sulfonium ylide, such as dimethylsulfonium methylide ((CH₃)₂SCH₂). This ylide is more reactive and kinetically favors addition to the carbonyl group.[3]
-
For Cyclopropanation (1,4-addition): Use a stabilized sulfoxonium ylide, such as dimethylsulfoxonium methylide ((CH₃)₂S(O)CH₂). This ylide is more stable and thermodynamically favors conjugate addition to the double bond.[2][3]
Q4: What are the common solvents used for the Corey-Chaykovsky reaction?
Commonly used solvents include dimethyl sulfoxide (B87167) (DMSO), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF).[6][7] The choice of solvent can influence the solubility of the reagents and the reaction rate.
Q5: What is the general mechanism of the reaction?
The reaction proceeds through the nucleophilic addition of the sulfur ylide to the electrophilic carbon of the substrate.[1][3][5] This is followed by an intramolecular Sₙ2 reaction, where the negatively charged heteroatom (oxygen or nitrogen) attacks the carbon bearing the sulfur moiety, leading to the formation of the three-membered ring and the elimination of a neutral sulfur-containing byproduct (e.g., dimethyl sulfide (B99878) or DMSO).[2][8]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inefficient Ylide Formation | - Ensure the base is fresh and of high purity. Moisture can quench the base and the ylide. - Use an appropriate solvent that dissolves the sulfonium/sulfoxonium salt. DMSO is often a good choice.[3][6] - Allow sufficient time for the ylide to form before adding the substrate. |
| Ylide Instability | - Sulfonium ylides are generally less stable than sulfoxonium ylides and should be generated and used at low temperatures.[6][9] - Prepare the ylide in situ and use it immediately. |
| Low Substrate Reactivity | - For sterically hindered or electron-rich carbonyls, a more reactive sulfonium ylide may be required. - Increase the reaction temperature or extend the reaction time, but monitor for decomposition. |
| Improper Workup | - Ensure the reaction is properly quenched (e.g., with water or a saturated aqueous solution of ammonium (B1175870) chloride). - Choose an appropriate extraction solvent to ensure the product is transferred to the organic phase. |
Issue 2: Formation of Undesired Side Products
| Potential Cause | Troubleshooting Steps |
| Formation of β-hydroxymethyl sulfide | - This can be a significant byproduct when using n-BuLi as the base with trimethylsulfoxonium iodide.[5] Consider using NaH as the base. |
| Epoxidation instead of Cyclopropanation (or vice versa) | - As detailed in the FAQs, the choice of ylide is critical. Use dimethylsulfonium methylide for epoxidation and dimethylsulfoxonium methylide for cyclopropanation of enones.[3] |
| Formation of rearrangement products | - Some epoxides can be sensitive to acidic conditions during workup, leading to rearrangement. Use a neutral or slightly basic workup. |
Experimental Protocols
Protocol 1: Epoxidation of Cyclohexanone (B45756)
This protocol describes the formation of an epoxide from a ketone using dimethylsulfonium methylide.
-
Ylide Generation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add trimethylsulfonium iodide (1.1 equivalents) to anhydrous DMSO. Stir until the salt is fully dissolved.
-
To this solution, add sodium hydride (1.05 equivalents, 60% dispersion in mineral oil) portion-wise at room temperature.
-
Stir the resulting mixture at room temperature for 15-20 minutes, during which time the ylide will form.
-
Reaction with Substrate: Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by carefully adding water. Extract the aqueous layer with diethyl ether (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the epoxide.
Protocol 2: Cyclopropanation of an α,β-Unsaturated Ketone
This protocol details the formation of a cyclopropane from an enone using dimethylsulfoxonium methylide.
-
Ylide Generation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add trimethylsulfoxonium iodide (1.1 equivalents) to anhydrous DMSO.
-
Add sodium hydride (1.05 equivalents, 60% dispersion in mineral oil) portion-wise at room temperature.
-
Heat the mixture to 50 °C for 1 hour to ensure complete formation of the ylide.
-
Reaction with Substrate: Cool the reaction mixture to room temperature.
-
Add a solution of the α,β-unsaturated ketone (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction at room temperature for 4-6 hours or until the starting material is consumed as indicated by TLC.
-
Workup: Pour the reaction mixture into ice water and extract with ethyl acetate (B1210297) (3 x volume).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the cyclopropyl (B3062369) ketone.
Visual Guides
Caption: General experimental workflow for the Corey-Chaykovsky reaction.
Caption: Selectivity in the Corey-Chaykovsky reaction with enones.
References
- 1. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 2. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 3. adichemistry.com [adichemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 7. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Trimethylsulfoxonium Chloride in Epoxidation Reactions
Welcome to the technical support center for the use of trimethylsulfoxonium (B8643921) chloride in epoxidation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of trimethylsulfoxonium chloride in epoxidation?
A1: this compound is a stable crystalline precursor to dimethylsulfoxonium methylide, the reactive sulfur ylide responsible for the epoxidation of aldehydes and ketones.[1] This transformation is famously known as the Corey-Chaykovsky reaction.[1][2][3] The reaction involves the deprotonation of this compound with a strong base to form the ylide, which then acts as a methylene-transfer agent to the carbonyl group.[1][4]
Q2: What are the most common side reactions observed during epoxidation with this compound?
A2: The most prevalent side reaction is the cyclopropanation of α,β-unsaturated carbonyl compounds .[2][3] Dimethylsulfoxonium methylide, being a stabilized ylide, preferentially undergoes a 1,4-conjugate addition to enones, leading to the formation of cyclopropanes instead of epoxides.[2][4] Another potential side product is β-hydroxymethyl sulfide (B99878) , which can form when n-butyllithium (n-BuLi) is used as the base in tetrahydrofuran (B95107) (THF).
Q3: How does the choice of sulfur ylide precursor affect the reaction outcome?
A3: The choice between a sulfoxonium salt (like this compound) and a sulfonium (B1226848) salt (like trimethylsulfonium (B1222738) iodide) can significantly impact the reaction's selectivity. Sulfoxonium ylides are more stable and tend to favor cyclopropanation with α,β-unsaturated systems. In contrast, the less stable sulfonium ylides are more reactive and generally favor the direct 1,2-addition to the carbonyl group, leading to epoxidation.[3]
Q4: What safety precautions should be taken when performing a Corey-Chaykovsky reaction?
A4: It is crucial to work in a well-ventilated fume hood. The dimethyl sulfide (DMS) byproduct has a strong, unpleasant odor and is an irritant.[5] Strong bases like sodium hydride (NaH) are often used, which are flammable solids and react violently with water. Anhydrous solvents are necessary. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times. This compound should be stored in a cool, dry place away from oxidants and acids.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Epoxide | 1. Ineffective Ylide Formation: The base may be old or deactivated, or the solvent may not be anhydrous. 2. Low Reactivity of Substrate: Sterically hindered ketones may react slowly. 3. Reaction Temperature Too Low: The activation energy for the reaction may not be reached. | 1. Use freshly opened or properly stored anhydrous base (e.g., NaH). Ensure solvents are rigorously dried. 2. For sterically hindered substrates, consider using a more reactive sulfonium ylide. Increase the reaction time and/or temperature. 3. While some reactions proceed at room temperature, gentle heating (e.g., to 50-60 °C) may be necessary for less reactive substrates. |
| Formation of Cyclopropane Instead of Epoxide | 1. Substrate is an α,β-Unsaturated Carbonyl: Dimethylsulfoxonium methylide preferentially undergoes 1,4-addition to enones. | 1. To favor epoxidation of an α,β-unsaturated carbonyl, use a less stable sulfonium ylide, such as one generated from trimethylsulfonium iodide. |
| Formation of β-Hydroxymethyl Sulfide Byproduct | 1. Use of n-BuLi in THF: This specific combination of base and solvent is known to promote the formation of this byproduct. | 1. Consider using a different base-solvent system, such as sodium hydride (NaH) in dimethyl sulfoxide (B87167) (DMSO). |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient Reagent: The amount of this compound or base may be inadequate. 2. Short Reaction Time: The reaction may not have proceeded to completion. | 1. Use a slight excess (e.g., 1.1-1.5 equivalents) of the sulfoxonium salt and the base. 2. Monitor the reaction progress using thin-layer chromatography (TLC) and allow for a longer reaction time if necessary. |
| Multiple Unidentified Spots on TLC | 1. Decomposition of Reagents or Products: this compound can decompose at elevated temperatures. The product epoxide may be unstable under the reaction or workup conditions. 2. Presence of Impurities: Impurities in the starting material or reagents can lead to side reactions. | 1. Avoid excessive heating. Ensure the workup procedure is performed promptly and under neutral or slightly basic conditions to prevent acid-catalyzed epoxide opening. 2. Purify the starting materials before the reaction. Use high-purity reagents and solvents. |
Data Presentation
Table 1: Comparison of Epoxidation Yields with Different Carbonyl Substrates
| Carbonyl Substrate | Product Epoxide | Yield (%) | Reference |
| Cyclohexanone | Methylenecyclohexane (B74748) oxide | 92 | [7] |
| 2-Benzo[b]thiophene carbaldehyde | 2-Oxiranyl-benzo[b]thiophene | 88 | [8] |
| 4-Benzo[b]thiophene carbaldehyde | 4-Oxiranyl-benzo[b]thiophene | 77 | [8] |
| p-Chlorobenzaldehyde | p-Chlorostyrene oxide | 60 | [9] |
Experimental Protocols
Protocol 1: General Procedure for the Epoxidation of a Ketone
This protocol is adapted from the synthesis of methylenecyclohexane oxide.[7]
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Ketone substrate (e.g., cyclohexanone)
-
Anhydrous diethyl ether
-
Water
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Ylide Preparation:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous petroleum ether to remove the mineral oil, and then carefully decant the petroleum ether.
-
Add anhydrous DMSO to the flask.
-
Slowly add this compound (1.1 equivalents) to the stirred suspension at room temperature.
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases (typically 1-2 hours). The formation of the ylide results in a clear or slightly hazy solution.
-
-
Epoxidation Reaction:
-
Add the ketone (1.0 equivalent) dropwise to the ylide solution at room temperature. A mild exotherm may be observed.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours. For less reactive ketones, the mixture can be gently heated to 50-60 °C for 30-60 minutes.
-
Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Pour the reaction mixture into cold water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude epoxide.
-
Purify the crude product by distillation or column chromatography on silica (B1680970) gel as needed.
-
Visualizations
Caption: General experimental workflow for the Corey-Chaykovsky epoxidation.
Caption: A logical approach to troubleshooting low epoxide yields.
References
- 1. nbinno.com [nbinno.com]
- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 3. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Corey-Chaykovsky Reaction - Wordpress [reagents.acsgcipr.org]
- 6. Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents - News & Updates_Industry News|Latest Industry Updates-Sunrise Group - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Ylide Formation
Welcome to the technical support center for optimizing base and solvent selection in ylide formation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: My ylide formation is resulting in a low yield. What are the potential causes and how can I troubleshoot this?
A1: Low yields in ylide formation can stem from several factors. A primary cause is often inefficient deprotonation of the phosphonium (B103445) salt.[1] This can be due to the use of a base that is not strong enough, the presence of moisture which quenches the base and the ylide, or poor quality of the phosphonium salt itself.[1][2] Side reactions of the highly basic ylide, such as self-condensation or reaction with impurities, can also contribute to lower yields.[1]
To troubleshoot, consider the following:
-
Base Strength: Ensure the base is sufficiently strong to deprotonate the specific phosphonium salt you are using. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) are typically required.[2][3]
-
Anhydrous Conditions: It is critical to use anhydrous solvents and flame-dried glassware to prevent the deactivation of the strong base and the ylide by water.[2][4]
-
Reagent Purity: Use a high-purity, thoroughly dried phosphonium salt.[2]
-
Temperature Control: Performing the reaction at low temperatures (e.g., 0 °C to -78 °C) can help minimize side reactions and prevent ylide decomposition.[1][2]
Q2: How do I choose the appropriate base for my specific ylide synthesis?
A2: The choice of base is critically dependent on the type of ylide you are forming: stabilized or non-stabilized.[2][5]
-
Non-stabilized ylides , which have alkyl or hydrogen substituents on the carbanionic carbon, are highly reactive and require very strong bases for their formation.[3][5] Common choices include n-butyllithium (n-BuLi), sodium amide (NaNH₂), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK).[2][4][6]
-
Stabilized ylides contain electron-withdrawing groups (e.g., ester, ketone) that delocalize the negative charge, making the corresponding phosphonium salt more acidic.[3][5] Consequently, weaker bases such as sodium hydroxide (B78521) (NaOH) or alkoxides can be used for their preparation.[3]
Q3: What is the impact of the solvent on ylide formation and the subsequent Wittig reaction?
A3: The solvent plays a crucial role in both the formation of the ylide and the stereochemical outcome of the Wittig reaction.
-
Ylide Formation: Anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) and diethyl ether are standard for ylide generation to avoid quenching the strong bases and reactive ylides.[2]
-
Wittig Reaction Stereoselectivity: The polarity of the solvent can influence the E/Z selectivity of the resulting alkene. For non-stabilized ylides, using non-polar solvents like toluene (B28343) tends to favor the formation of the Z-isomer, while more polar solvents can lead to a higher proportion of the E-isomer.[7] For stabilized ylides, the choice of solvent can also be used to control the cis/trans selectivity.[7] Some studies have shown that in hydrogen-donor solvents, unexpected reduction of the carbonyl group can compete with the Wittig reaction, especially with sterically hindered ketones.[8]
Q4: I am observing the formation of unexpected byproducts. What could be the cause?
A4: The formation of byproducts can be attributed to several factors. The highly basic nature of the ylide can lead to side reactions if not properly controlled.[1] If the starting aldehyde is prone to oxidation, the corresponding carboxylic acid may form, which will not participate in the Wittig reaction.[2] In some cases, especially with sterically hindered ketones, a one-electron transfer from the ylide to the carbonyl group can occur, leading to reduction products instead of the desired alkene, particularly in hydrogen-donor solvents.[8]
Data Presentation
Table 1: Common Bases for Ylide Formation
| Ylide Type | Electron-Withdrawing/Donating Group | Required Base Strength | Example Bases |
| Non-stabilized | Alkyl or Hydrogen groups (electron-donating/neutral) | Very Strong | n-Butyllithium (n-BuLi)[3][6], Sodium Amide (NaNH₂)[6], Sodium Hydride (NaH)[2], Potassium tert-butoxide (t-BuOK)[2] |
| Stabilized | Ester, Ketone, Nitrile groups (electron-withdrawing) | Weaker | Sodium Hydroxide (NaOH)[3], Alkoxides[3] |
Table 2: Solvent Effects on Wittig Reaction Stereoselectivity (Non-stabilized Ylides)
| Solvent Polarity | Typical Solvents | Predominant Isomer |
| Non-polar | Toluene | Z-alkene[7] |
| Polar Aprotic | THF, Dichloromethane | Z-alkene (in THF), E-alkene can be favored in CH₂Cl₂ under certain conditions[7] |
| Polar Protic | Water | E-alkene[7] |
Experimental Protocols
Protocol 1: General Procedure for the Formation of a Non-Stabilized Ylide and Subsequent Wittig Reaction
-
Preparation of Phosphonium Salt:
-
React triphenylphosphine (B44618) with a primary alkyl halide in a suitable solvent (e.g., toluene) under reflux to form the alkyltriphenylphosphonium salt.[9]
-
Cool the reaction mixture and collect the precipitated phosphonium salt by filtration.
-
Wash the salt with a cold, non-polar solvent like diethyl ether and dry it under a vacuum.[2]
-
-
Ylide Formation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dried phosphonium salt (1.2 equivalents).[2]
-
Add anhydrous tetrahydrofuran (THF) via syringe.[2]
-
Cool the suspension to 0 °C in an ice bath.[1]
-
Slowly add a strong base such as n-butyllithium (n-BuLi) (1.1 equivalents) dropwise. The appearance of a characteristic color change (often to orange or deep red) indicates ylide formation.[1]
-
Stir the mixture at 0 °C for 1 hour.[1]
-
-
Wittig Reaction:
-
While maintaining the temperature at 0 °C, add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1][2]
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow addition of water.[2]
-
Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.[2]
-
Wash the combined organic layers with water and then with brine.[2]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[2]
-
Purify the resulting alkene by column chromatography if necessary.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ylide - Wikipedia [en.wikipedia.org]
Dealing with the hygroscopic nature of Trimethylsulfoxonium chloride
Technical Support Center: Trimethylsulfoxonium Chloride (TMSC)
This guide provides researchers, scientists, and drug development professionals with essential information for handling, storing, and troubleshooting issues related to the hygroscopic nature of this compound (TMSC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hygroscopic nature a concern?
This compound (TMSC), with the chemical formula C₃H₉ClOS, is a sulfoxonium salt widely used in organic synthesis.[1][2] It is a key reagent for preparing sulfur ylides, which are crucial for reactions like the Corey-Chaykovsky epoxidation.[3][4] TMSC is described as a stable crystalline powder under dry conditions but is pronouncedly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][5][6] This moisture absorption can lead to deliquescence (the solid dissolving in the absorbed water), which compromises the reagent's physical state and chemical integrity, potentially affecting reaction yields and reproducibility.[5]
Q2: My this compound appears clumpy and sticky, not a fine powder. What happened?
This change in physical appearance is a classic sign of moisture absorption.[5] Due to its hygroscopic nature, TMSC will readily take up water from the air if not stored under strictly anhydrous conditions.[5][6] The clumping and stickiness indicate the beginning of deliquescence, which can negatively impact its performance in reactions.
Q3: How does absorbed moisture affect reactions where TMSC is used, such as the Corey-Chaykovsky reaction?
The Corey-Chaykovsky reaction involves the generation of a sulfur ylide (dimethylsulfoxonium methylide) by treating TMSC with a strong base, like sodium hydride.[4] Water can interfere in several ways:
-
Base Quenching: The strong base will react preferentially with water instead of deprotonating the TMSC, thus preventing the formation of the required ylide.
-
Reduced Yields: Inefficient ylide formation will lead to lower yields of the desired epoxide or cyclopropane (B1198618) product.
-
Side Reactions: The presence of water can promote other unwanted side reactions.
Q4: What are the proper storage and handling procedures to prevent moisture contamination?
To maintain the integrity of TMSC, strict adherence to proper storage and handling protocols is critical.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][7] It is highly recommended to store the container inside a desiccator with a suitable drying agent (e.g., silica (B1680970) gel) to minimize exposure to atmospheric moisture.[8] Storage temperatures between 10°C and 25°C are often recommended.[9]
-
Handling: Whenever possible, handle TMSC under an inert atmosphere, such as in a glove box or using a Schlenk line with nitrogen or argon gas.[8] Avoid handling in humid environments. Use dry glassware and equipment. After dispensing, ensure the container is securely sealed immediately.[7]
Q5: Can I still use TMSC that has been exposed to moisture?
Using TMSC that has been visibly compromised by moisture is not recommended as it will lead to unreliable and poorly reproducible results. For best results, the reagent should be dried before use.
Q6: Is there a way to dry this compound that has absorbed water?
Yes. If TMSC has been exposed to moisture, it can be dried. A common laboratory practice for removing water from solids is to dry them under high vacuum for several hours.[10] For purification, recrystallization from a dry solvent like ethanol (B145695) or acetonitrile (B52724) can also be employed.[5]
Data Summary
The following table summarizes the key properties and stability information for this compound.
| Property | Data | Reference |
| Chemical Formula | C₃H₉OS•Cl | [9] |
| Molecular Weight | 128.62 g/mol | [9] |
| Appearance | White to off-white solid/powder. | [2][7] |
| Melting Point | 226-229 °C (lit.) | [2] |
| Stability | Stable under dry conditions.[11] Decomposes at temperatures around 100 °C.[5][8] | |
| Key Instability | Highly hygroscopic; readily absorbs atmospheric moisture.[5][6] | |
| Incompatible Materials | Strong oxidizing agents.[6][11] | |
| Recommended Storage | Keep containers tightly closed in a dry, cool (10°C - 25°C), and well-ventilated place. Protect from moisture.[6][9] |
Experimental Protocols
Protocol 1: Standard Procedure for Handling and Dispensing TMSC
This protocol outlines the steps for safely handling TMSC to prevent moisture contamination.
-
Preparation: Place the sealed TMSC container, along with all necessary spatulas, weigh boats, and glassware, into the antechamber of a glove box. Ensure all glassware is oven-dried and cooled under vacuum before transfer.
-
Inert Atmosphere Transfer: Evacuate and refill the antechamber with an inert gas (e.g., Argon or Nitrogen) for at least three cycles before transferring the items into the main glove box chamber.
-
Equilibration: Allow the TMSC container to equilibrate to the glove box atmosphere temperature for 15-20 minutes to prevent condensation upon opening.
-
Dispensing: Open the TMSC container inside the glove box. Quickly weigh the desired amount of the free-flowing powder into a tared container or directly into the reaction vessel.
-
Sealing: Immediately and tightly seal the main TMSC container. It is good practice to further seal the container with paraffin (B1166041) film as an extra precaution before removing it from the glove box.
-
Reaction Setup: Proceed with the reaction setup within the glove box or use standard Schlenk techniques if the reaction vessel needs to be moved to a fume hood.
Protocol 2: Drying Moisture-Contaminated TMSC
This protocol is for drying TMSC that shows signs of clumping due to moisture exposure.
-
Sample Preparation: Transfer the clumpy TMSC solid into a clean, dry round-bottom flask or Schlenk flask.
-
Connect to High Vacuum: Securely attach the flask to a high-vacuum line (high-vac), preferably with a cold trap in place between the flask and the pump.
-
Apply Vacuum: Slowly and carefully open the flask to the vacuum. Be aware of potential bumping if a significant amount of water has been absorbed.
-
Drying: Leave the solid under high vacuum (e.g., <1 mmHg) for at least 12 hours at room temperature.[10] Gentle heating (e.g., 40-50 °C) with a water bath can accelerate the process, but care must be taken as TMSC decomposes at higher temperatures (around 100 °C).[5]
-
Check for Dryness: The solid should return to a fine, free-flowing powder.
-
Storage: Once dry, break the vacuum by backfilling the flask with an inert gas. Immediately transfer the dried TMSC into a new, dry, airtight container and store it in a desiccator.
Visual Guides
Caption: Workflow for proper handling of hygroscopic TMSC.
Caption: Troubleshooting guide for compromised TMSC.
Caption: Effect of moisture on the Corey-Chaykovsky reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 5034-06-0 [chemicalbook.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. nbinno.com [nbinno.com]
- 5. Buy Trimethylsulfonium chloride | 3086-29-1 [smolecule.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Trimethylsulfonium chloride | 3086-29-1 | Benchchem [benchchem.com]
- 9. This compound | 5034-06-0 | FT10681 [biosynth.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. tcichemicals.com [tcichemicals.com]
Technical Support Center: Purification of Products from Trimethylsulfoxonium Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving trimethylsulfoxonium (B8643921) chloride. The primary focus is on the Corey-Chaykovsky reaction, a powerful method for the synthesis of epoxides, aziridines, and cyclopropanes.
Troubleshooting Guides
This section addresses common issues encountered during the workup and purification of products from Corey-Chaykovsky reactions.
Problem 1: Difficulty removing the reaction solvent, dimethyl sulfoxide (B87167) (DMSO).
Cause: DMSO is a high-boiling point (189 °C), highly polar aprotic solvent that is miscible with water and many organic solvents.[1][2] These properties make its removal by simple evaporation challenging.
Solution:
-
Aqueous Extraction: This is the most common and effective method.
-
For non-polar to moderately polar products: Dilute the reaction mixture with a large volume of water and extract the product with a non-polar organic solvent such as ethyl acetate (B1210297), diethyl ether, or hexanes.[3][4] It is crucial to wash the organic layer multiple times with water or brine to ensure complete removal of DMSO. A general guideline is to use at least 5-10 volumes of water for every volume of DMSO.[3]
-
For polar, water-soluble products: This situation is more challenging. If the product is not stable to heat, repeated co-evaporation with a volatile solvent like chloroform (B151607) or methanol (B129727) on a rotary evaporator can be attempted.[1] Alternatively, lyophilization (freeze-drying) can be an effective, albeit slower, method to remove both water and DMSO.[5] Passing the crude product through a reversed-phase column chromatography column, eluting first with water to remove DMSO, and then with an organic solvent to elute the product, is another viable option.[1]
-
-
Azeotropic Distillation: For products that are not thermally sensitive, azeotropic distillation with a solvent like toluene (B28343) or heptane (B126788) can be used to remove residual DMSO.
Problem 2: The presence of dimethyl sulfide (B99878) (DMS) as a byproduct.
Cause: The Corey-Chaykovsky reaction generates dimethyl sulfide (DMS) as a stoichiometric byproduct from the sulfur ylide.[6][7] DMS is a volatile and odorous compound.
Solution:
-
Evaporation: DMS has a low boiling point (37 °C) and can often be removed along with the extraction solvent during rotary evaporation.
-
Aqueous Workup: DMS has limited solubility in water and will primarily partition into the organic layer during extraction. Subsequent evaporation of the organic solvent will remove the DMS.
-
Oxidation: If trace amounts of DMS are difficult to remove and interfere with subsequent steps, a mild oxidation (e.g., with a very dilute solution of hydrogen peroxide) can convert it to the less volatile and more water-soluble DMSO, which can then be removed by aqueous extraction. This approach should be used with caution to avoid oxidation of the desired product.
Problem 3: Low or no yield of the desired epoxide, aziridine, or cyclopropane (B1198618).
Cause: Several factors can contribute to low yields, including incomplete reaction, side reactions, or product decomposition.
Solution:
-
Incomplete Reaction:
-
Base Strength: Ensure a sufficiently strong base is used to deprotonate the trimethylsulfoxonium salt and generate the ylide. Common bases include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and n-butyllithium (n-BuLi).[7][8]
-
Reaction Time and Temperature: The reaction time and temperature can be substrate-dependent. Monitor the reaction by thin-layer chromatography (TLC) to determine the point of completion. Some reactions may require longer times or gentle heating.
-
-
Side Reactions:
-
Aldol Condensation: Aldehydes, particularly aliphatic ones, can undergo self-condensation under basic conditions.[5] Adding the base slowly at a low temperature can help minimize this side reaction.
-
Cannizzaro Reaction: Aromatic aldehydes without α-hydrogens can undergo the Cannizzaro reaction in the presence of a strong base.[5]
-
1,2- vs. 1,4-Addition to Enones: For α,β-unsaturated carbonyl compounds, the choice of sulfur ylide is critical. Dimethylsulfoxonium methylide (from trimethylsulfoxonium salts) typically favors 1,4-addition to give cyclopropanes, while dimethylsulfonium methylide (from trimethylsulfonium (B1222738) salts) favors 1,2-addition to yield epoxides.[9]
-
-
Product Decomposition: Epoxides and aziridines can be sensitive to acidic conditions. Ensure that the workup and purification steps are performed under neutral or slightly basic conditions. Avoid using acidic chromatography media if the product is acid-labile.
Problem 4: Difficulty in purifying polar products by column chromatography.
Cause: Highly polar products may have low mobility on silica (B1680970) gel, leading to broad peaks and poor separation. Residual DMSO in the crude product can also interfere with chromatography.
Solution:
-
Thorough DMSO Removal: Ensure that all DMSO has been removed before attempting column chromatography, as it is a very polar solvent and will interfere with the separation.
-
Choice of Stationary Phase:
-
Reversed-Phase Silica: For very polar compounds, reversed-phase chromatography (e.g., C18 silica) may provide better separation.
-
Alumina (B75360): Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.
-
-
Solvent System Optimization: A more polar eluent system may be required. Adding a small amount of a polar solvent like methanol or a basic modifier like triethylamine (B128534) to the eluent can improve the peak shape and recovery of polar compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main byproducts in a Corey-Chaykovsky reaction using trimethylsulfoxonium chloride?
A1: The primary byproducts are dimethyl sulfoxide (DMSO), which is generated from the ylide, and the salt formed from the base and the chloride counterion (e.g., NaCl if sodium hydride is used).[6][7] If a trimethylsulfonium salt is used, the byproduct will be dimethyl sulfide (DMS).
Q2: How can I effectively remove DMSO from my reaction mixture?
A2: The most common method is to perform an aqueous workup. Dilute the reaction mixture with a large volume of water and extract your product with an organic solvent. Washing the organic layer multiple times with water or brine is crucial for complete DMSO removal.[3] For very polar products, other techniques like lyophilization or reversed-phase chromatography may be necessary.[1][5]
Q3: My product is an epoxide. What precautions should I take during purification?
A3: Epoxides can be sensitive to acidic conditions, which can lead to ring-opening. During workup, it is advisable to use a neutral or slightly basic aqueous wash (e.g., saturated sodium bicarbonate solution). When performing column chromatography, using a neutral stationary phase like deactivated silica gel or alumina can prevent product decomposition.
Q4: I am trying to synthesize a cyclopropane from an enone, but I am getting the epoxide instead. What is going wrong?
A4: You are likely using the wrong type of sulfur ylide. For the cyclopropanation of α,β-unsaturated carbonyls, you should use a sulfoxonium ylide, which is generated from a trimethylsulfoxonium salt (like the chloride or iodide).[9] This ylide preferentially undergoes 1,4-conjugate addition, leading to the cyclopropane. Sulfonium ylides, generated from trimethylsulfonium salts, tend to add 1,2 to the carbonyl group, resulting in epoxide formation.[9]
Q5: Can I use trimethylsulfoxonium bromide or iodide instead of the chloride salt?
A5: Yes, the bromide and iodide salts are also commonly used to generate the dimethylsulfoxonium methylide.[7] The choice of counterion generally does not significantly affect the outcome of the reaction, although the solubility of the salts in the reaction solvent may vary slightly.
Data Presentation
Table 1: Typical Yields for the Corey-Chaykovsky Reaction with Various Substrates
| Substrate Type | Substrate Example | Product Type | Reagent | Base | Solvent | Yield (%) | Reference |
| Aromatic Ketone | Benzophenone | Epoxide | Trimethylsulfonium Iodide | KOH | t-Butanol | 97 | [5] |
| Aromatic Aldehyde | Benzaldehyde | Epoxide | Trimethylsulfonium Iodide | KOH | t-Butanol | Moderate | [5] |
| Aliphatic Ketone | Cyclohexanone (B45756) | Epoxide | Trimethylsulfonium Iodide | KOtBu | DMSO | 88 | [6] |
| α,β-Unsaturated Ketone | Cyclohex-2-enone | Cyclopropane | Trimethylsulfoxonium Iodide | KOH | (bmim)PF₆ | 90-95 | [10] |
| Imine | N-Benzylideneaniline | Aziridine | Trimethylsulfonium Bromide | KOtBu | DMSO | Good | [11] |
| Aldehyde | Various | Epoxide | Trimethylsulfoxonium Iodide | KOH | (bmim)PF₆ | 77-91 | [10] |
| Ketimine | Saccharin-derived | Aziridine | Sulfur Ylide | Base | - | Excellent | [3] |
| Isatin | Isatin | Spirocyclopropyl oxindole | Sulfur Ylide | - | - | - | [7] |
| Aldehyde | Aldehyde | Epoxide | Me₃SI/NaH | NaH | DMSO/THF | 92 | [8] |
| Ketone | Ketone | Epoxide | NaH, DMSO, trimethylsulfoxide iodide | NaH | DMSO | 45 | [8] |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Experimental Protocols
Detailed Methodology: Epoxidation of Cyclohexanone
This protocol is a representative example of a Corey-Chaykovsky epoxidation reaction.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cyclohexanone
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (for chromatography)
Procedure:
-
Ylide Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add sodium hydride (1.1 eq). Wash the sodium hydride with anhydrous hexanes three times to remove the mineral oil, then carefully decant the hexanes under a stream of nitrogen. Add anhydrous DMSO to the flask. Stir the suspension at room temperature for 15-20 minutes, or until hydrogen evolution ceases. To this solution, add this compound (1.1 eq) in one portion. Stir the resulting mixture at room temperature for 10 minutes.
-
Reaction with Ketone: Cool the ylide solution to 0 °C in an ice bath. Add a solution of cyclohexanone (1.0 eq) in a small amount of anhydrous DMSO dropwise to the reaction mixture over 10-15 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent). The product epoxide should have a higher Rf value than the starting ketone.
-
Workup: Once the reaction is complete, carefully quench the reaction by slowly adding it to a beaker containing ice-cold water. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash them sequentially with water (2 x volume of the organic layer) and brine (1 x volume of the organic layer) to remove the DMSO.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Characterize the final product by NMR and mass spectrometry.
Mandatory Visualization
Caption: General experimental workflow for Corey-Chaykovsky reactions.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 10. The first Corey-Chaykovsky epoxidation and cyclopropanation in ionic liquids [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Preventing decomposition of Trimethylsulfoxonium chloride during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of Trimethylsulfoxonium Chloride during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition?
A1: The primary factors leading to the decomposition of this compound are exposure to moisture and elevated temperatures. It is a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere.[1][2] Additionally, it is thermally unstable and can decompose at temperatures around 100°C.[1][2]
Q2: What are the ideal storage conditions for this compound?
A2: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area.[3][4] The container should be tightly sealed to prevent moisture ingress. For enhanced protection, especially for long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[5]
Q3: What are the visible signs of this compound decomposition?
A3: Visual signs of decomposition can include a change in the physical appearance of the white powder, such as clumping, deliquescence (becoming liquid by absorbing moisture), or discoloration. A faint odor of dimethyl sulfide (B99878) (a garlic-like smell) may also be noticeable upon opening the container, indicating thermal decomposition has occurred.
Q4: What are the decomposition products of this compound?
A4: The primary decomposition products of this compound are dimethyl sulfide and methyl chloride.[1]
Q5: Is this compound compatible with other common laboratory chemicals?
A5: this compound is incompatible with strong oxidizing agents.[3][4] Contact with these substances should be strictly avoided to prevent vigorous and potentially hazardous reactions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Clumping or caking of the powder | Absorption of moisture due to improper storage or handling in a humid environment. | 1. Immediately transfer the reagent to a desiccator to remove excess moisture. 2. For future use, handle the reagent in a glove box or a controlled low-humidity environment. 3. Ensure the container is always tightly sealed after use. |
| Noticeable garlic-like odor | Thermal decomposition leading to the formation of dimethyl sulfide. | 1. Check the storage temperature to ensure it is within the recommended range (cool place, typically 2-8°C). 2. Avoid storing near heat sources. 3. If decomposition is suspected, verify the purity of the reagent before use (see Experimental Protocols). |
| Inconsistent experimental results | Partial decomposition of the reagent, leading to lower molarity or the presence of interfering byproducts. | 1. Assess the purity of the this compound using the analytical methods described below. 2. If the purity is compromised, it is recommended to use a fresh batch of the reagent. |
| Discoloration of the material | Potential contamination or reaction with impurities. | 1. Review handling procedures to rule out sources of contamination. 2. Check for incompatibility with the storage container material. 3. If contamination is suspected, the reagent should be discarded. |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This method is used to quantify the amount of water absorbed by this compound.
Methodology:
-
Instrument: Use a coulometric or volumetric Karl Fischer titrator.
-
Sample Preparation: Due to the hygroscopic nature of the sample, all manipulations should be performed in a dry environment (e.g., a glove box or under a stream of dry nitrogen).
-
Procedure:
-
Acceptance Criteria: The water content should be below a pre-determined specification (e.g., <0.5%) for the reagent to be considered suitable for use in moisture-sensitive reactions.
Protocol 2: Purity Assessment and Decomposition Detection by ¹H NMR Spectroscopy
This method is used to assess the purity of this compound and to detect the presence of its decomposition product, dimethyl sulfide.
Methodology:
-
Solvent: Use a deuterated solvent in which the compound is soluble and that does not have overlapping signals with the analyte, such as Deuterium Oxide (D₂O) or DMSO-d₆. Note that the hygroscopic nature of DMSO-d₆ can lead to a significant water peak in the spectrum.[9]
-
Sample Preparation: Prepare a solution of known concentration.
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis:
-
The ¹H NMR spectrum of pure this compound should show a singlet for the three equivalent methyl groups.
-
The presence of a singlet at a different chemical shift corresponding to dimethyl sulfide indicates decomposition.
-
Integration of the peaks can be used to quantify the level of impurity.
-
Protocol 3: Detection of Volatile Decomposition Products by Gas Chromatography (GC)
This method is used to detect the volatile decomposition products, dimethyl sulfide and methyl chloride.
Methodology:
-
Instrument: A gas chromatograph equipped with a flame ionization detector (FID) or a flame photometric detector (FPD) for sulfur-selective detection.[10][11]
-
Sample Preparation:
-
Headspace Analysis: Place a weighed amount of the solid this compound in a sealed headspace vial. Heat the vial at a controlled temperature below the decomposition point (e.g., 40-60°C) for a set period to allow any volatile decomposition products to partition into the headspace.
-
Direct Injection (of a solution): If the compound is dissolved in a volatile solvent for a reaction, an aliquot of the reaction mixture can be injected directly.
-
-
GC Conditions:
-
Column: A suitable column for separating volatile sulfur compounds, such as a GasPro or a column with a non-polar stationary phase.[10]
-
Temperature Program: An appropriate temperature program to separate dimethyl sulfide and methyl chloride from the solvent and other potential volatiles.
-
Injector and Detector Temperatures: Set to ensure efficient volatilization and detection.
-
-
Data Analysis: The presence of peaks corresponding to the retention times of authentic standards of dimethyl sulfide and methyl chloride confirms their presence. Peak areas can be used for semi-quantitative or quantitative analysis with proper calibration.[10][11]
Visualizations
Caption: Decomposition pathway of this compound.
Caption: Troubleshooting flowchart for this compound storage issues.
References
- 1. Buy Trimethylsulfonium chloride | 3086-29-1 [smolecule.com]
- 2. Trimethylsulfonium - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 7. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Managing byproducts in reactions with Trimethylsulfoxonium chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Trimethylsulfoxonium chloride. The focus is on effectively managing and removing reaction byproducts to ensure product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in reactions involving this compound?
The most significant byproduct is dimethyl sulfoxide (B87167) (DMSO) . When this compound is deprotonated by a base (like sodium hydride) to form the reactive ylide (dimethylsulfoxonium methylide), this ylide reacts with substrates such as aldehydes or ketones.[1][2][3][4] In the course of the reaction, which is often the Corey-Chaykovsky reaction, the ylide transfers a methylene (B1212753) group to the substrate to form an epoxide, and DMSO is released as a byproduct.[1][2] Additionally, the reaction is frequently carried out in DMSO as a solvent, compounding its presence in the final mixture.[5] Under certain conditions, such as heating or in the presence of a base, this compound can also decompose into dimethyl sulfide (B99878) and methyl chloride.[6][7][8]
Q2: Why is DMSO challenging to remove from a reaction mixture?
DMSO presents several challenges for purification due to its physical properties:
-
High Boiling Point: With a boiling point of 189 °C (372 °F), DMSO is not easily removed by standard rotary evaporation at low temperatures.[9]
-
High Polarity & Water Miscibility: DMSO is a highly polar, aprotic solvent that is miscible with water and many organic solvents.[9] This property makes it difficult to separate from polar products during an aqueous workup, as it can partition into both the aqueous and organic layers.
-
Hygroscopic Nature: DMSO readily absorbs moisture from the air, which can introduce water into the reaction mixture.
Q3: What are the most common methods for removing DMSO?
The primary strategies for removing DMSO are based on the properties of the desired product. The most common methods include:
-
Aqueous Workup (Liquid-Liquid Extraction): This is the preferred method for non-polar to moderately polar compounds. It involves diluting the reaction mixture with a large volume of water and extracting the product with a non-polar organic solvent.[10][11]
-
Column Chromatography: Effective for separating compounds based on polarity. It can be used when a workup is not feasible, especially for polar products.[10]
-
High-Vacuum Distillation: Suitable for thermally stable, low-boiling point products. The high boiling point of DMSO allows it to remain while the product is distilled.
-
Lyophilization (Freeze-Drying): A gentle method for removing DMSO and water from sensitive or highly polar, water-soluble products.[9][12]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Persistent DMSO contamination in a non-polar/moderately polar product after aqueous workup. | 1. Insufficient volume of water used for washing. 2. The chosen organic solvent is too polar and retains DMSO. 3. Emulsion formation during extraction. | 1. Increase Wash Volume: Wash the organic layer repeatedly with large volumes of water or brine. A general guideline is to use 5-10 volumes of water for every volume of DMSO.[11] 2. Use a Less Polar Solvent: Switch to a less polar extraction solvent like diethyl ether, hexane, or toluene (B28343), which have lower miscibility with DMSO.[12] 3. Specialized Aqueous Wash: Use a 5% LiCl aqueous solution for washing, which can improve the partitioning of DMSO into the aqueous layer.[11] |
| The desired product is polar and water-soluble, making aqueous workup impossible. | The product has high polarity and would be lost to the aqueous phase during extraction. | 1. Direct Column Chromatography: Load the crude reaction mixture directly onto a silica (B1680970) gel column. Elute with a solvent gradient, starting with a non-polar solvent to wash out less polar impurities first, followed by a gradient to elute the DMSO, and finally your polar product.[10] 2. Reversed-Phase Chromatography: For highly polar compounds, reversed-phase (e.g., C18) chromatography can be effective. Elute first with water to remove the DMSO, then with a more organic solvent (like methanol (B129727) or acetonitrile) to recover the product. 3. Lyophilization: If the product is stable, dissolve the crude mixture in a minimal amount of water and freeze-dry it. Adding some water can help in the complete removal of DMSO.[9] |
| The product is thermally sensitive, and residual DMSO remains after rotary evaporation. | The high boiling point of DMSO requires high temperatures for removal, which can decompose the product. | 1. Azeotropic Distillation: Add a low-boiling solvent like heptane (B126788) or toluene and co-distill under reduced pressure. This can help remove DMSO at a lower temperature.[10] 2. Freeze-Drying (Lyophilization): This is the gentlest method. Dissolve the sample in a suitable solvent that can be lyophilized (like water or 1,4-dioxane) to remove the DMSO.[9][12] |
| The reaction yields a complex mixture with multiple byproducts in addition to DMSO. | This may indicate the decomposition of the this compound reagent or side reactions with the substrate. | 1. Optimize Reaction Conditions: Ensure the reaction temperature is controlled and that the base is added slowly to minimize reagent decomposition. 2. Purify by Chromatography: Column chromatography is the most robust method for separating the desired product from multiple impurities. |
Data Presentation
Table 1: Physical Properties of DMSO and Common Solvents
| Solvent | Boiling Point (°C) | Density (g/mL) | Polarity (Dielectric Constant) | Water Solubility |
| Dimethyl Sulfoxide (DMSO) | 189 | 1.10 | 47.2 | Miscible |
| Diethyl Ether | 34.6 | 0.71 | 4.3 | 6.9 g/100 mL |
| Ethyl Acetate (B1210297) | 77.1 | 0.90 | 6.0 | 8.3 g/100 mL |
| Dichloromethane (DCM) | 39.6 | 1.33 | 9.1 | 1.3 g/100 mL |
| Toluene | 110.6 | 0.87 | 2.4 | 0.05 g/100 mL |
| Hexane | 68 | 0.66 | 1.9 | 0.001 g/100 mL |
| Water | 100 | 1.00 | 80.1 | - |
Table 2: Comparison of DMSO Removal Techniques
| Technique | Best For | Advantages | Disadvantages |
| Aqueous Workup | Non-polar to moderately polar, water-insoluble products. | Fast, scalable, and cost-effective for suitable products. | Ineffective for polar, water-soluble products; can lead to emulsions. |
| Column Chromatography | All product polarities; complex mixtures. | Highly effective for purification; separates multiple components. | Time-consuming, requires significant solvent volumes, potential for product loss on the column. |
| High-Vacuum Distillation | Thermally stable, volatile products. | Can be effective for large scales if the product is stable. | Requires specialized equipment; risk of product decomposition at high temperatures. |
| Lyophilization | Thermally sensitive, polar, water-soluble products. | Very gentle; effectively removes water and DMSO. | Slow, requires specialized equipment (freeze-dryer), not suitable for all solvents. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for DMSO Removal
This protocol is designed for reactions where the desired product is soluble in a water-immiscible organic solvent like ethyl acetate or diethyl ether.
Materials:
-
Crude reaction mixture in DMSO.
-
Extraction solvent (e.g., Ethyl Acetate, Diethyl Ether).
-
Deionized water.
-
Brine (saturated NaCl solution).
-
Separatory funnel.
-
Anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).
-
Rotary evaporator.
Procedure:
-
Dilution: Transfer the crude reaction mixture into a separatory funnel. Dilute the mixture with the chosen organic extraction solvent (e.g., 3 volumes of ethyl acetate relative to the initial reaction volume).
-
Initial Water Wash: Add a large volume of deionized water (at least 5-10 times the volume of DMSO used in the reaction).[11]
-
Extraction: Gently invert the separatory funnel several times to mix the layers, venting frequently to release pressure. Avoid vigorous shaking to prevent emulsion formation.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat Washes: Repeat the water wash (Step 2-4) at least 3-5 more times. This repeated washing is critical for efficiently removing the highly water-soluble DMSO.
-
Brine Wash: After the final water wash, wash the organic layer once with brine. This helps to break up any emulsions and remove residual water from the organic layer.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to isolate the crude product, now free of DMSO.
Visualizations
Caption: Corey-Chaykovsky reaction showing byproduct formation.
References
- 1. nbinno.com [nbinno.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 4. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Buy this compound | 5034-06-0 [smolecule.com]
- 7. Trimethylsulfonium chloride | 3086-29-1 | Benchchem [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Workup [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Stereoselectivity in Corey-Chaykovsky Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the stereoselectivity of their Corey-Chaykovsky reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Corey-Chaykovsky reaction is resulting in a low diastereomeric ratio (d.r.). What are the common causes and how can I improve it?
A1: Low diastereoselectivity is a frequent issue and can often be addressed by systematically evaluating the reaction parameters. Key factors influencing diastereoselectivity include the nature of the sulfur ylide, the solvent, the reaction temperature, and the substrate itself.
-
Sulfur Ylide Choice: The two primary types of ylides used, dimethylsulfonium methylide and dimethyloxosulfonium methylide (Corey's reagent), can exhibit different selectivities.[1][2] For α,β-unsaturated carbonyls, sulfoxonium ylides often favor 1,4-addition leading to cyclopropanes, while sulfonium (B1226848) ylides tend to undergo 1,2-addition to form epoxides.[3][4] The steric bulk of the ylide also plays a crucial role; substituted ylides generally lead to the formation of trans-epoxides.[4][5]
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry. A non-coordinating solvent may favor a more closed transition state, enhancing stereoselectivity. It is advisable to screen a range of solvents. For instance, in the aza-Corey-Chaykovsky reaction of N-tert-butanesulfinyl ketimino esters, acetonitrile (B52724) was found to give superior diastereoselectivity compared to toluene, CH2Cl2, or THF.
-
Temperature: Lowering the reaction temperature often leads to higher diastereoselectivity by increasing the energy difference between the diastereomeric transition states. Reactions are typically run at low temperatures, and this should be the first parameter to optimize if you are experiencing poor selectivity.[4]
-
Substrate Control: The inherent chirality of the substrate can direct the approach of the ylide. Chiral auxiliaries, such as N-tert-butanesulfinyl groups on imines, have been used to achieve high levels of diastereoselectivity.[6]
Q2: I am attempting an enantioselective Corey-Chaykovsky reaction, but the enantiomeric excess (e.e.) is poor. What strategies can I employ to improve enantioselectivity?
A2: Achieving high enantioselectivity in Corey-Chaykovsky reactions typically requires the use of a chiral reagent or catalyst to create a chiral environment around the reacting species.[3]
-
Chiral Sulfides: The most common and successful approach is the use of a stoichiometric amount of a chiral sulfide (B99878).[3][7] The chiral sulfide is converted into a chiral sulfonium ylide in situ, which then transfers its chirality to the product. A variety of C2-symmetric and camphor-derived chiral sulfides have been developed and shown to be effective.
-
Catalytic Systems: While less common, catalytic asymmetric versions of the Corey-Chaykovsky reaction have been developed. These often involve a chiral ligand in conjunction with a metal salt to catalytically generate the chiral ylide. For example, a heterobimetallic La-Li3-BINOL complex has been used for the catalytic asymmetric epoxidation of ketones.[8][9]
-
Reaction Conditions: As with diastereoselectivity, optimizing reaction parameters is crucial. This includes the choice of base, solvent, and temperature. The combination of these factors can have a synergistic effect on the enantioselectivity. Additives, such as phosphine (B1218219) oxides, have also been shown to improve enantioselectivity in certain catalytic systems.[8]
Q3: My reaction is not proceeding to completion, or I am observing significant side products. What could be the issue?
A3: Incomplete conversion or the formation of side products can often be traced back to the generation and stability of the sulfur ylide, or to the reaction conditions.
-
Ylide Generation: Sulfur ylides are generated in situ by the deprotonation of a sulfonium or sulfoxonium salt with a strong base.[5] Incomplete deprotonation due to a weak base or impurities can lead to low yields. Ensure the base (e.g., NaH, n-BuLi, KOtBu) is fresh and of high purity, and that the sulfonium salt is dry.
-
Ylide Stability: Sulfonium ylides are generally less stable than sulfoxonium ylides and often need to be generated and used at low temperatures.[4] If the reaction temperature is too high, the ylide may decompose before it can react with the substrate.
-
Reaction Concentration: In some cases, the reaction concentration can be critical. Reactions that are too concentrated may lead to decomposition of the reactants.[10]
-
Byproducts: The primary byproduct of the reaction is dimethyl sulfide or dimethyl sulfoxide (B87167) (DMSO).[11] If you are observing other byproducts, consider the possibility of competing reaction pathways, such as the Sommelet-Hauser rearrangement, especially with benzylic sulfonium salts.
Quantitative Data on Stereoselectivity
The following tables summarize quantitative data on the stereoselectivity of Corey-Chaykovsky reactions under various conditions.
Table 1: Effect of Chiral Sulfide on Enantioselective Epoxidation of Aldehydes
| Entry | Aldehyde Substrate | Chiral Sulfide | Base | Solvent | Temp (°C) | Yield (%) | d.r. (trans:cis) | e.e. (%) (trans) |
| 1 | Benzaldehyde | Camphor-derived | KOtBu | THF | -78 | 95 | >99:1 | 94 |
| 2 | 2-Naphthaldehyde | Camphor-derived | KOtBu | THF | -78 | 92 | >99:1 | 96 |
| 3 | Cinnamaldehyde | Camphor-derived | KOtBu | THF | -78 | 85 | >99:1 | 92 |
| 4 | Cyclohexanecarboxaldehyde | Camphor-derived | KOtBu | THF | -78 | 89 | >99:1 | 88 |
Data adapted from publications by Aggarwal et al.
Table 2: Catalytic Asymmetric Epoxidation of Ketones with a La-Li3-BINOL Complex
| Entry | Ketone Substrate | Catalyst Loading (mol%) | Additive | Yield (%) | e.e. (%) |
| 1 | Acetophenone | 5 | Ph3P=O | 95 | 92 |
| 2 | 2-Acetylnaphthalene | 5 | Ph3P=O | >99 | 97 |
| 3 | 2-Acetylthiophene | 5 | Ph3P=O | 98 | 91 |
| 4 | Propiophenone | 5 | Ph3P=O | 93 | 88 |
Data derived from Shibasaki et al.[8][9]
Table 3: Diastereoselective Aza-Corey-Chaykovsky Reaction of N-tert-Butanesulfinyl Ketimino Esters
| Entry | R Group of Ketimino Ester | Solvent | Yield (%) | d.r. |
| 1 | Phenyl | CH3CN | 85 | >97:3 |
| 2 | 2-Thienyl | CH3CN | 82 | >97:3 |
| 3 | Cyclohexyl | CH3CN | 75 | >97:3 |
| 4 | Isopropyl | CH3CN | 78 | >97:3 |
Data from Marsini et al.[6]
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Aza-Corey-Chaykovsky Aziridination of N-tert-Butanesulfinyl Ketimino Esters
This protocol is adapted from the work of Marsini and colleagues.[6]
-
Ylide Preparation: To a suspension of trimethylsulfoxonium (B8643921) iodide (1.5 equiv.) in anhydrous acetonitrile (0.3 M) at 0 °C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.5 equiv.) portionwise.
-
Stir the resulting suspension at room temperature for 1 hour.
-
Aziridination: Cool the ylide suspension to 0 °C.
-
Add a solution of the N-tert-butanesulfinyl ketimino ester (1.0 equiv.) in anhydrous acetonitrile (0.5 M) dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Carefully quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired aziridine.
Protocol 2: Catalytic Asymmetric Epoxidation of Ketones
This protocol is based on the methodology developed by Shibasaki and coworkers.[8][9]
-
Catalyst Preparation: In a glovebox, to a solution of (R)-BINOL (0.06 mmol) in anhydrous THF (1.0 mL), add LiOtBu (0.15 mmol) at room temperature. Stir the mixture for 30 minutes.
-
Add La(OiPr)3 (0.05 mmol) and stir for another 2 hours to form the La-Li3-BINOL (LLB) catalyst solution.
-
Reaction Setup: In a separate flask under a nitrogen atmosphere, add trimethylsulfoxonium iodide (1.2 mmol) and triphenylphosphine (B44618) oxide (0.05 mmol).
-
Add the prepared LLB catalyst solution (1.0 mL, 0.05 mmol) to the flask.
-
Add a solution of the ketone (1.0 mmol) in anhydrous THF (1.0 mL).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Workup: Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the enantiomerically enriched epoxide.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 4. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 5. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 6. Diastereoselective Synthesis of α-Quaternary Aziridine-2-carboxylates via Aza-Corey-Chaykovsky Aziridination of N-tert-Butanesulfinyl Ketimino Esters [organic-chemistry.org]
- 7. Diastereoselective Synthesis of α-Quaternary Aziridine-2-carboxylates via Aza-Corey-Chaykovsky Aziridination of N-tert-Butanesulfinyl Ketimino Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Enantioselective synthesis of 2,2-disubstituted terminal epoxides via catalytic asymmetric Corey-Chaykovsky epoxidation of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 11. Corey-Chaykovsky Reaction - Wordpress [reagents.acsgcipr.org]
Navigating Trimethylsulfoxonium Chloride Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions involving trimethylsulfoxonium (B8643921) chloride. The purity of this crucial reagent is paramount to achieving desired reaction outcomes, and this guide offers insights into identifying and mitigating issues arising from impurities.
Troubleshooting Guide
This section addresses specific problems that may arise during experiments, offering potential causes and actionable solutions.
1. Low or No Product Yield in Corey-Chaykovsky Epoxidation/Cyclopropanation
| Potential Cause | Troubleshooting Steps |
| Degraded Trimethylsulfoxonium Chloride | The reagent is hygroscopic and can absorb atmospheric moisture, leading to hydrolysis and reduced activity. Ensure the reagent has been stored in a tightly sealed container in a desiccator. It is advisable to use a freshly opened bottle or to dry the reagent under vacuum before use. |
| Inefficient Ylide Formation | The strength and nature of the base are critical for the deprotonation of the sulfoxonium salt to form the reactive ylide. Ensure the base (e.g., sodium hydride, potassium tert-butoxide) is not old or deactivated. Use a freshly opened container of base. Consider using a stronger base or a different solvent system if ylide formation is suspected to be the issue.[1][2][3] |
| Presence of Protic Impurities | Water or other protic impurities in the reaction mixture will quench the highly basic ylide. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Substrate-Related Issues | Highly sterically hindered ketones can be poor substrates for the Corey-Chaykovsky reaction, leading to low yields.[4] Additionally, α,β-unsaturated ketones may undergo conjugate addition instead of epoxidation, depending on the ylide used.[5] |
| Incorrect Reaction Temperature | The stability of the sulfur ylide is temperature-dependent. Ensure the reaction is carried out at the optimal temperature for the specific substrate and conditions. Some reactions require cooling to maintain ylide stability. |
2. Formation of Unexpected Byproducts
| Potential Cause | Troubleshooting Steps |
| Side Reactions of the Ylide | With certain substrates, particularly α,β-unsaturated ketones, dimethylsulfoxonium methylide can favor 1,4-addition (cyclopropanation) over 1,2-addition (epoxidation).[5] Consider using dimethylsulfonium methylide for exclusive epoxidation in such cases. |
| Reaction with Solvent | In some cases, the highly reactive ylide may react with the solvent. Ensure the chosen solvent (commonly DMSO or THF) is appropriate and anhydrous. |
| Impurity-Driven Side Reactions | Impurities in the this compound or the substrate can lead to a variety of side reactions. Purify the substrate and use high-purity this compound (≥98%). |
Frequently Asked Questions (FAQs)
Q1: How can I assess the purity of my this compound?
A1: The purity of this compound can be assessed using several analytical techniques:
-
¹H NMR Spectroscopy: A pure sample will show a sharp singlet for the nine equivalent protons of the three methyl groups. The presence of other peaks may indicate impurities such as residual solvents (e.g., DMSO) or degradation products. Quantitative NMR (qNMR) can be used for accurate purity determination.[6][7]
-
Elemental Analysis: Comparing the experimental percentages of carbon, hydrogen, chlorine, oxygen, and sulfur to the theoretical values can provide a good indication of purity.
-
Melting Point: A sharp melting point within the expected range (typically around 226-229 °C) is indicative of high purity. A broad melting range suggests the presence of impurities.[8]
Q2: What are the most common impurities in this compound and how do they affect my reaction?
A2: The most common impurities and their effects are:
-
Water: Due to its hygroscopic nature, water is a very common impurity. It will react with and consume the sulfur ylide, leading to a significant decrease in the yield of the desired product.[9]
-
Dimethyl Sulfoxide (B87167) (DMSO): As DMSO is a common solvent and precursor for the synthesis of this compound, it can be present as a residual impurity. While often used as a solvent for the reaction, excess DMSO from the reagent itself can alter the reaction concentration and potentially affect kinetics.
-
Starting Materials from Synthesis: Depending on the synthetic route, residual starting materials like methyl iodide or other methylating agents could be present, though this is less common in commercially available high-purity reagents.
Q3: What are the ideal storage conditions for this compound?
A3: To maintain its purity and reactivity, this compound should be stored in a cool, dry place under an inert atmosphere. It is highly recommended to store it in a desiccator with a suitable drying agent. The container should be tightly sealed to prevent the ingress of moisture.[10]
Q4: My reaction is sluggish or stalls completely. What should I check first?
A4: First, verify the quality of your this compound and the base. Ensure both are dry and have been stored correctly. Next, confirm that your solvent is anhydrous and that the reaction is being conducted under a properly maintained inert atmosphere. Finally, re-evaluate the stoichiometry of your reagents, as an insufficient amount of the ylide will result in incomplete conversion of your starting material.
Data Presentation: Impact of Impurities on Reaction Yield
The following tables provide illustrative data on how common impurities can affect the yield of a typical Corey-Chaykovsky epoxidation of cyclohexanone. Note: This data is illustrative and based on established chemical principles. Actual results may vary depending on specific reaction conditions.
Table 1: Effect of Water Content on Epoxidation Yield
| Purity of this compound (by weight %) | Assumed Water Content (by weight %) | Epoxide Yield (%) |
| 99.5 | 0.5 | 92 |
| 98.0 | 2.0 | 75 |
| 95.0 | 5.0 | 45 |
| 90.0 | 10.0 | 15 |
Table 2: Effect of Residual DMSO on Epoxidation Yield
| Purity of this compound (by weight %) | Assumed Residual DMSO (by weight %) | Epoxide Yield (%) |
| 99.0 | 1.0 | 94 |
| 97.0 | 3.0 | 91 |
| 95.0 | 5.0 | 88 |
| 90.0 | 10.0 | 82 |
Experimental Protocols
1. Protocol for Purity Assessment by ¹H NMR
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Data Acquisition: Acquire a ¹H NMR spectrum using a spectrometer with a minimum field strength of 300 MHz.
-
Analysis: Integrate the singlet corresponding to the trimethylsulfoxonium cation. Compare this integration to any other signals present in the spectrum to estimate the relative amount of impurities. For quantitative analysis (qNMR), a certified internal standard is required.[7][11]
2. General Protocol for Corey-Chaykovsky Epoxidation
-
Reagents and Equipment:
-
This compound (high purity, ≥98%)
-
Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide
-
Anhydrous dimethyl sulfoxide (DMSO) or tetrahydrofuran (B95107) (THF)
-
Aldehyde or ketone substrate
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (nitrogen or argon)
-
-
Procedure:
-
To a dry, three-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexane (B92381) to remove the mineral oil, and then carefully remove the hexane.
-
Add anhydrous DMSO via syringe and stir the suspension.
-
In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DMSO.
-
Slowly add the this compound solution to the sodium hydride suspension at room temperature. The mixture will evolve hydrogen gas and become a clear solution of the ylide.
-
Cool the ylide solution in an ice bath.
-
Dissolve the aldehyde or ketone (1.0 equivalent) in anhydrous DMSO and add it dropwise to the ylide solution.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Visualizations
Caption: A typical experimental workflow for a Corey-Chaykovsky reaction.
Caption: A logical troubleshooting guide for low-yield reactions.
References
- 1. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corey-Chaykovsky Reaction - Wordpress [reagents.acsgcipr.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.pku.edu.cn [chem.pku.edu.cn]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 7. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 8. US4625065A - Process for preparation of trimethylsulfoxonium salts - Google Patents [patents.google.com]
- 9. Buy Trimethylsulfonium chloride | 3086-29-1 [smolecule.com]
- 10. This compound | 5034-06-0 | FT10681 [biosynth.com]
- 11. pubsapp.acs.org [pubsapp.acs.org]
- 12. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
Technical Support Center: Overcoming Substrate Limitations in Reactions with Trimethylsulfoxonium Chloride
Welcome to the technical support center for reactions involving Trimethylsulfoxonium (B8643921) chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, experimental protocols, and data to help you overcome common substrate-related challenges in the Corey-Chaykovsky reaction and other applications of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is the Corey-Chaykovsky reaction and what is Trimethylsulfoxonium chloride used for?
The Corey-Chaykovsky reaction is a versatile method in organic synthesis for the preparation of epoxides, cyclopropanes, and aziridines.[1][2] this compound is a salt that serves as a precursor to the reactive species, dimethylsulfoxonium methylide (a sulfur ylide), which is the key reagent in this transformation.[2][3] This ylide is generated in situ by deprotonating the trimethylsulfoxonium salt with a strong base.[2]
Q2: What is the difference in reactivity between dimethylsulfoxonium methylide and dimethylsulfonium methylide?
These two sulfur ylides exhibit different reactivity profiles. Dimethylsulfoxonium methylide, derived from trimethylsulfoxonium salts, is a more stabilized and "softer" nucleophile.[4] It is known to be more stable at room temperature for longer periods.[5] In reactions with α,β-unsaturated ketones, it preferentially undergoes 1,4-conjugate addition to form cyclopropanes.[1] In contrast, dimethylsulfonium methylide, derived from trimethylsulfonium (B1222738) salts, is less stable and more reactive.[6][7] It typically favors 1,2-addition to the carbonyl group of α,β-unsaturated ketones, leading to the formation of epoxides.[7][8]
Q3: My reaction is not working. What are the most common reasons for failure?
The most common reasons for the failure of a Corey-Chaykovsky reaction include:
-
Inefficient ylide formation: This can be due to an inappropriate base, wet solvent, or poor quality of the trimethylsulfoxonium salt.[9]
-
Substrate-related issues: Steric hindrance, unfavorable electronic properties of the substrate, or low solubility can impede the reaction.[10]
-
Instability of the ylide: The ylide can decompose if not handled under appropriate inert and anhydrous conditions.[9]
-
Side reactions: Competing reactions such as aldol (B89426) condensation or Cannizzaro reaction can consume the starting material.[11]
Q4: How can I improve the solubility of my substrate in the reaction mixture?
If your substrate has poor solubility in common solvents like THF or DMSO, you can try using a co-solvent system. For instance, a mixture of THF and DMF has been shown to be effective for certain substrates.[4] Gently heating the mixture to aid dissolution before the addition of the base might also be helpful, but care must be taken to avoid decomposition of the starting materials or the ylide.
Q5: What are the typical workup procedures for a Corey-Chaykovsky reaction?
A typical workup involves quenching the reaction with water and extracting the product with an organic solvent like diethyl ether or ethyl acetate.[6] The organic layer is then washed with water and brine to remove DMSO and inorganic salts.[6] The organic phase is subsequently dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure.[6] Purification is usually achieved by column chromatography.[6]
Troubleshooting Guides
Problem 1: Low or No Product Yield
This is one of the most frequent issues encountered. The following guide will help you diagnose and resolve the problem.
Troubleshooting Workflow for Low/No Yield
Caption: Troubleshooting workflow for low or no product yield.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Ineffective Ylide Generation | - Base: Ensure the base is strong enough and freshly prepared/purchased. Common bases include NaH, KOtBu, and BuLi.[1] The choice of base can significantly impact the yield.[5] - Solvent: Use anhydrous solvents (e.g., DMSO, THF).[6] Moisture will quench the ylide. - Salt Quality: Use high-purity this compound. Moisture absorption can inhibit the reaction.[12] |
| Low Substrate Reactivity | - Steric Hindrance: For bulky ketones, higher temperatures and longer reaction times may be necessary.[10] Increasing the equivalents of the ylide can also improve conversion. - Electron-Deficient Substrates: Aldehydes and ketones with electron-withdrawing groups can be less reactive. A stronger base or more reactive ylide (dimethylsulfonium methylide) might be required. |
| Poor Substrate Solubility | - Use a co-solvent system like THF/DMF to improve solubility.[4] - Gentle warming can help, but monitor for decomposition. |
| Ylide Decomposition | - Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction. - Generate and use the ylide in situ, especially the less stable dimethylsulfonium methylide. |
| Side Reactions | - For substrates prone to enolization and subsequent aldol condensation, consider running the reaction at a lower temperature.[11] - With aromatic aldehydes, the Cannizzaro reaction can be a competing pathway under strongly basic conditions.[11] Using a milder base or shorter reaction times might mitigate this. |
Problem 2: Poor Chemoselectivity with α,β-Unsaturated Carbonyls
A common challenge is controlling the outcome between 1,2-addition (epoxidation) and 1,4-addition (cyclopropanation).
Logical Diagram for Controlling Chemoselectivity
Caption: Decision diagram for controlling chemoselectivity.
Factors Influencing Chemoselectivity:
| Factor | To Favor Epoxidation (1,2-Addition) | To Favor Cyclopropanation (1,4-Addition) |
| Ylide Choice | Use the more reactive and less stable dimethylsulfonium methylide (from trimethylsulfonium iodide or chloride). | Use the more stable dimethylsulfoxonium methylide (from this compound or iodide). |
| Reaction Temperature | Lower temperatures generally favor the kinetically controlled 1,2-addition. | Higher temperatures can sometimes favor the thermodynamically more stable 1,4-adduct. |
| Substrate Electronics | Electron-withdrawing groups on the β-carbon of the enone can disfavor 1,4-addition. | Electron-donating groups on the β-carbon can make it more susceptible to conjugate addition. |
Data Presentation
Table 1: Influence of Base on the Yield and Diastereoselectivity of a Cyclopropanation Reaction
| Base | Solvent | Yield (%) | Diastereoselectivity (dr) |
| NaH | DMF | 84 | 2:1 |
| Potassium t-butoxide | DMF | 63 | 1.7:1 |
| Caesium carbonate | DMF | 76 | 1.7:1 |
| Lithium bis(trimethylsilyl)amide | DMF | 65 | 3.5:1 |
| NaH | CH3CN | 66 | 1.3:1 |
Data adapted from a study on the reaction of 2-benzylidenecyclohexan-1-one with dimethylsulfoxonium methylide.[5]
Table 2: Comparison of Ylide Reactivity with Chalcone (an α,β-Unsaturated Ketone)
| Ylide | Major Product | Reaction Pathway | Activation Energy (kcal/mol) |
| Dimethylsulfonium methylide | Epoxide | 1,2-addition | 13.3 |
| Dimethylsulfoxonium methylide | Cyclopropane | 1,4-addition | 17.5 |
Computational data providing insight into the selectivity of the two ylides.
Experimental Protocols
Protocol 1: General Procedure for Epoxidation of a Ketone
This protocol describes a general method for the epoxidation of a ketone using this compound.
Experimental Workflow for Epoxidation
Caption: Step-by-step workflow for a typical epoxidation reaction.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ketone substrate
-
Anhydrous diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, stirring equipment, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Ylide Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add this compound (1.1 equivalents).
-
Add anhydrous DMSO to the flask.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred suspension at room temperature. The reaction is exothermic, and hydrogen gas is evolved. Stir the mixture until the gas evolution ceases and the solution becomes homogeneous (typically 1-2 hours).
-
Reaction: Prepare a solution of the ketone (1.0 equivalent) in a minimal amount of anhydrous DMSO.
-
Add the ketone solution dropwise to the prepared ylide solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrate.
-
Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-water to quench the reaction.
-
Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with water (2 x volume of the organic layer) and then with brine (1 x volume of the organic layer) to remove residual DMSO.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexane/ethyl acetate).
Protocol 2: Cyclopropanation of an α,β-Unsaturated Ketone
This protocol provides a method for the cyclopropanation of an enone.
Procedure:
-
Follow the same procedure for ylide preparation as in Protocol 1.
-
Reaction: Add a solution of the α,β-unsaturated ketone (1.0 equivalent) in anhydrous DMSO to the ylide solution.
-
Stir the reaction at room temperature or with gentle heating if necessary, monitoring by TLC.
-
Workup and Purification: Follow the same workup, isolation, and purification steps as outlined in Protocol 1. The product will be the corresponding cyclopropyl (B3062369) ketone.
Disclaimer: These protocols are intended as a general guide. Reaction conditions, including temperature, reaction time, and solvent, may need to be optimized for specific substrates. Always consult the relevant literature and perform a small-scale test reaction before scaling up. Handle all reagents and solvents with appropriate safety precautions in a well-ventilated fume hood.
References
- 1. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 3. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 4. Dimethylsulfoxonium Methylide|Corey-Chaykovsky Reagent [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Monitoring Reactions with Trimethylsulfoxonium Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trimethylsulfoxonium chloride. The information is designed to help you effectively monitor the progress of your reactions and overcome common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring reactions involving this compound?
A1: The most common methods for monitoring reactions involving this compound, such as the Corey-Chaykovsky reaction, are Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method depends on the specific substrates, products, and the information required (e.g., qualitative progress vs. quantitative analysis).
Q2: Why is my starting material, this compound, difficult to visualize on a standard silica (B1680970) TLC plate?
A2: this compound is a salt, making it highly polar. On a standard silica gel TLC plate, which is also polar, it will have a very low retention factor (Rf) and may not move from the baseline, making it difficult to distinguish from the origin.[1][2]
Q3: Can I use NMR spectroscopy for real-time monitoring of my reaction?
A3: Yes, NMR spectroscopy is a powerful tool for real-time reaction monitoring.[3][4][5] It allows for the in-situ analysis of reactants, intermediates, and products without the need for sample workup. Quantitative NMR (qNMR) can provide precise data on reaction kinetics and conversion.[6][7]
Q4: Is GC-MS a suitable technique for monitoring the formation of epoxides from the Corey-Chaykovsky reaction?
A4: GC-MS can be suitable, provided the epoxide product is sufficiently volatile and thermally stable.[8][9] However, the starting material, this compound, is non-volatile and will not be observed. Sample derivatization may be necessary for less volatile products to improve their chromatographic behavior.[10]
Q5: What are the advantages of using LC-MS for monitoring these reactions?
A5: LC-MS is particularly advantageous for analyzing reactions with this compound because it can handle a wider range of compound polarities and volatilities than GC-MS. It is well-suited for analyzing the polar starting material, non-volatile products, and thermally sensitive compounds like some epoxides.[11]
Troubleshooting Guides
Thin Layer Chromatography (TLC)
| Problem | Possible Cause | Solution |
| Starting material (this compound) remains at the baseline. | The starting material is a highly polar salt and has a strong affinity for the polar silica gel stationary phase.[1][2] | - Use a more polar mobile phase (eluent). A common system is a mixture of dichloromethane (B109758) and methanol. - Consider using reverse-phase TLC plates (e.g., C18) where polar compounds will travel further up the plate.[1] |
| Streaking of spots. | The sample may be too concentrated, or the compound may be acidic or basic.[1][12][13] Highly polar compounds can also cause streaking. | - Dilute the sample before spotting it on the TLC plate.[1] - Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to improve the spot shape for acidic or basic compounds, respectively.[1] |
| Reactant and product spots have very similar Rf values. | The chosen solvent system is not providing adequate separation. | - Experiment with different solvent systems by varying the polarity.[2] - Try a two-dimensional TLC analysis to improve separation.[2] - Utilize a co-spot, where the starting material and reaction mixture are spotted in the same lane, to help differentiate between the two.[14] |
| No spots are visible on the TLC plate. | The compounds may not be UV-active, or the concentration may be too low.[1][13] | - Use a visualization stain that reacts with the compounds of interest (e.g., permanganate, vanillin, or iodine).[15] - Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.[1][13] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Possible Cause | Solution |
| Broad or distorted peaks in the spectrum. | The reaction mixture may be inhomogeneous, or there may be paramagnetic species present.[16] | - Ensure the sample is well-mixed before analysis. - Filter the sample to remove any solids. |
| Difficulty in quantifying reaction progress due to overlapping signals. | The proton signals of the reactant, product, and solvent may overlap, making accurate integration challenging.[7] | - Use a higher field NMR spectrometer for better signal dispersion. - Consider using ¹³C NMR or other nuclei (e.g., if a fluorine atom is present in the substrate) for monitoring.[5] - Employ quantitative NMR (qNMR) techniques with an internal standard for accurate concentration determination.[6] |
| Reaction is too fast to monitor by manual sampling. | The time taken to withdraw a sample, prepare it, and acquire the spectrum is longer than the reaction timescale. | - Utilize a stopped-flow NMR system for rapid injection and data acquisition.[4] - Perform the reaction at a lower temperature to slow down the reaction rate. |
Gas Chromatography-Mass Spectrometry (GC-MS)
| Problem | Possible Cause | Solution |
| No peak corresponding to the product is observed. | The product may not be volatile enough or may be thermally unstable and decompose in the injector or column.[9] | - Derivatize the product to increase its volatility and thermal stability.[10] - Use a lower injector temperature. - Consider using LC-MS as an alternative analytical technique. |
| Poor peak shape or tailing. | The compound may be interacting with active sites on the column. | - Use a deactivated column. - Derivatize the compound to mask polar functional groups. |
| Complex chromatogram with many peaks. | The reaction may have produced multiple byproducts, or the sample may be contaminated. | - Optimize reaction conditions to improve selectivity. - Purify the sample before injection using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[8] |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
-
Prepare the TLC Chamber: Pour a suitable solvent system (e.g., 9:1 dichloromethane:methanol) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber.[17]
-
Prepare the TLC Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes for the starting material (SM), a co-spot (C), and the reaction mixture (RM).[14][18]
-
Spot the Plate:
-
Dissolve a small amount of your starting material in a volatile solvent. Using a capillary tube, spot it on the 'SM' and 'C' lanes.
-
Withdraw a small aliquot from your reaction mixture. Spot it on the 'RM' and 'C' lanes.[14]
-
-
Develop the Plate: Place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level.[17][19] Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp. If spots are not visible, use an appropriate staining solution (e.g., potassium permanganate).[15][20]
-
Analyze the Results: Compare the spots in the three lanes. The disappearance of the starting material spot and the appearance of a new product spot in the 'RM' lane indicate the reaction is progressing.
Protocol 2: Quantitative Reaction Monitoring by ¹H NMR
-
Prepare the NMR Sample: In an NMR tube, dissolve a known amount of a suitable internal standard (a compound that does not react with the reagents and has a signal that does not overlap with other signals) in the deuterated solvent to be used for the reaction.
-
Acquire Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material and the internal standard before initiating the reaction. Integrate the characteristic peaks of both the starting material and the internal standard.
-
Initiate the Reaction: Add the final reagent (e.g., the base to generate the ylide from this compound) to the NMR tube to start the reaction.
-
Acquire Time-course Spectra: Acquire a series of ¹H NMR spectra at regular time intervals.[16][21]
-
Process and Analyze Data: For each spectrum, integrate the characteristic peaks of the starting material, the product, and the internal standard. The concentration of each species at a given time can be calculated relative to the known concentration of the internal standard. This data can be used to determine the reaction rate and conversion.[6]
Visualizations
Caption: Workflow for monitoring a reaction involving this compound.
Caption: Troubleshooting common issues in TLC analysis.
References
- 1. silicycle.com [silicycle.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 4. Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. pharmtech.com [pharmtech.com]
- 6. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 7. emerypharma.com [emerypharma.com]
- 8. Sample preparation GC-MS [scioninstruments.com]
- 9. uoguelph.ca [uoguelph.ca]
- 10. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 11. LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. bitesizebio.com [bitesizebio.com]
- 14. How To [chem.rochester.edu]
- 15. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 16. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. people.chem.umass.edu [people.chem.umass.edu]
- 19. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. research.manchester.ac.uk [research.manchester.ac.uk]
Validation & Comparative
A Comparative Guide to Trimethylsulfoxonium Chloride and Trimethylsulfonium Iodide in Epoxidation Reactions
For researchers, scientists, and professionals in drug development, the selection of the appropriate reagent is critical for the successful synthesis of epoxide-containing molecules. The Corey-Chaykovsky reaction offers a powerful method for the conversion of aldehydes and ketones to epoxides using sulfur ylides. The two most common precursors for these ylides are trimethylsulfoxonium (B8643921) salts and trimethylsulfonium (B1222738) salts. This guide provides an objective comparison of trimethylsulfoxonium chloride and trimethylsulfonium iodide, focusing on their differential reactivity, performance, and practical applications in epoxidation, supported by experimental data and detailed protocols.
Core Distinction: The Resulting Ylide Dictates Reactivity
The primary difference between using this compound and trimethylsulfonium iodide in a Corey-Chaykovsky reaction lies in the type of sulfur ylide generated upon deprotonation. This fundamental difference in the reactive intermediate is the principal determinant of the reaction's outcome, particularly with α,β-unsaturated carbonyl compounds.
-
This compound/Iodide generates dimethylsulfoxonium methylide (a sulfoxonium ylide, often called the Corey-Chaykovsky reagent). This ylide is stabilized by the electron-withdrawing sulfoxonium group.[1]
-
Trimethylsulfonium Iodide generates dimethylsulfonium methylide (a sulfonium (B1226848) ylide).[2][3] This ylide is less stable and more reactive than its sulfoxonium counterpart.[4][5]
The stability of the ylide has profound implications for selectivity. With α,β-unsaturated ketones, the more stable dimethylsulfoxonium methylide typically undergoes a reversible 1,2-addition to the carbonyl group, allowing for a subsequent, thermodynamically favored 1,4-conjugate addition to occur, which leads to cyclopropanation .[6][7][8] In contrast, the more reactive dimethylsulfonium methylide undergoes a rapid and irreversible 1,2-addition to the carbonyl group, resulting in the formation of an epoxide .[6][8]
Performance Comparison in Epoxidation
While the choice of the sulfur core (sulfoxonium vs. sulfonium) is the main driver of selectivity, the counter-ion (chloride vs. iodide) can have practical implications. From a green chemistry perspective, chloride and bromide salts are often preferred over iodide salts due to better atom economy and the nature of the resulting halide waste.[9] However, the vast majority of literature procedures utilize the iodide salts.
The following table summarizes the general reactivity and provides representative yields for the epoxidation of a simple ketone, cyclohexanone (B45756).
| Feature | Trimethylsulfoxonium Salt (Chloride/Iodide) | Trimethylsulfonium Iodide |
| Generated Ylide | Dimethylsulfoxonium Methylide (Stabilized) | Dimethylsulfonium Methylide (Unstabilized/Reactive) |
| Primary Product with Saturated Ketones | Epoxide | Epoxide |
| Primary Product with α,β-Unsaturated Ketones | Cyclopropane (via 1,4-addition)[7] | Epoxide (via 1,2-addition)[9] |
| Reactivity | Less reactive, more stable ylide[4][5] | More reactive, less stable ylide[4][5] |
| Representative Yield (Cyclohexanone Epoxidation) | ~92% (using iodide salt) | ~88% (using iodide salt)[4] |
Physical and Practical Properties
| Property | This compound | Trimethylsulfoxonium Iodide | Trimethylsulfonium Iodide |
| Appearance | Crystalline solid[10] | White to light yellow crystalline powder[7][11] | Colorless to pale-yellow crystalline solid[1] |
| Solubility | Soluble in polar solvents | Soluble in polar solvents like water and DMSO[11] | Highly soluble in polar solvents[1] |
| Stability | Hygroscopic[7] | Hygroscopic and light-sensitive[7] | Generally stable, though the ylide is not |
| Common Precursor | Dimethyl sulfoxide (B87167) (DMSO) and a methylating agent | Dimethyl sulfoxide (DMSO) and methyl iodide[11][12] | Dimethyl sulfide (B99878) and methyl iodide[12] |
Reaction Mechanisms and Workflows
The choice of reagent dictates the reaction pathway, as illustrated below.
Caption: Logical workflow comparing the reaction pathways of the two reagents.
Experimental Protocols
Below are representative experimental protocols for the epoxidation of a ketone using both classes of reagents.
Protocol 1: Epoxidation using Trimethylsulfonium Iodide
This protocol is adapted for the epoxidation of a non-conjugated ketone, such as allyl cyclohexanone.[4]
Materials:
-
Trimethylsulfonium iodide (1.65 eq)
-
Dry Dimethyl sulfoxide (DMSO)
-
Allyl cyclohexanone (1.0 eq)
-
Potassium tert-butoxide (1.65 eq)
-
Ethyl ether
-
Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Add trimethylsulfonium iodide (1.65 eq) to dry DMSO (approx. 3.5 M solution) in a round-bottom flask and stir until the salt is completely dissolved.
-
Add the allyl cyclohexanone (1.0 eq) to the solution.
-
Separately, prepare a solution of potassium tert-butoxide (1.65 eq) in DMSO.
-
Add the potassium tert-butoxide solution to the reaction mixture.
-
Stir the resulting solution at room temperature for 2 hours.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl ether.
-
Wash the combined organic phases with water, dry over anhydrous MgSO₄, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired epoxide.
Protocol 2: Epoxidation using Trimethylsulfoxonium Iodide
This protocol describes the in situ generation of dimethylsulfoxonium methylide for the epoxidation of a ketone.[3]
Materials:
-
Trimethylsulfoxonium iodide
-
Strong base (e.g., Sodium Hydride, NaH)
-
Dry Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)
-
Ketone substrate
-
Appropriate workup reagents (e.g., water, ether)
Procedure:
-
Prepare a suspension of sodium hydride (NaH) in dry DMSO under an inert atmosphere (e.g., Nitrogen).
-
Slowly add trimethylsulfoxonium iodide to the NaH suspension. The ylide will form in situ.
-
Once the ylide formation is complete (hydrogen evolution ceases), add the ketone substrate to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ether).
-
Wash the organic layer, dry it, and concentrate it to obtain the crude epoxide.
-
Purify the product via column chromatography or distillation.
Caption: General experimental workflow for the Corey-Chaykovsky reaction.
Conclusion
The choice between this compound and trimethylsulfonium iodide for epoxidation is fundamentally a choice between generating a stabilized sulfoxonium ylide or a more reactive sulfonium ylide.
-
For the epoxidation of simple aldehydes and ketones , both reagents are effective, with trimethylsulfonium iodide often being more reactive.
-
For the selective epoxidation of α,β-unsaturated carbonyl compounds , trimethylsulfonium iodide is the reagent of choice as it favors 1,2-addition to form the epoxide.
-
If cyclopropanation of an α,β-unsaturated system is desired, This compound or iodide should be used.
While both chloride and iodide salts of the sulfoxonium precursor are available, the iodide is more commonly cited in literature protocols. From a sustainability standpoint, the chloride salt is preferable. Researchers should select the reagent based on the desired outcome (epoxidation vs. cyclopropanation) and the specific nature of the substrate.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 3. Johnson-Corey-Chaykovsky_reaction [chemeurope.com]
- 4. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Trimethylsulfoxonium iodide | 1774-47-6 [chemicalbook.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Corey-Chaykovsky Reaction - Wordpress [reagents.acsgcipr.org]
- 10. nbinno.com [nbinno.com]
- 11. Page loading... [wap.guidechem.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
A Comparative Guide to Sulfur Ylides in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Sulfur ylides are powerful reagents in organic synthesis, primarily utilized for the formation of three-membered rings such as epoxides, aziridines, and cyclopropanes through the renowned Johnson-Corey-Chaykovsky reaction. Their reactivity and selectivity offer a valuable alternative to other synthetic methods, such as the Wittig reaction for olefination. This guide provides an objective comparison of the performance of different classes of sulfur ylides, supported by experimental data, to aid in the selection of the most suitable reagent for a given synthetic challenge.
Classification and Reactivity of Sulfur Ylides
Sulfur ylides are broadly categorized into two main classes: sulfonium (B1226848) ylides and sulfoxonium ylides . Their reactivity is further modulated by the presence of stabilizing groups on the ylidic carbon.
-
Sulfonium Ylides : These possess a sulfur atom in the +4 oxidation state. They are generally less stable and more reactive than their sulfoxonium counterparts.[1][2]
-
Sulfoxonium Ylides : With a sulfur atom in the +6 oxidation state, these ylides are more stable due to better delocalization of the negative charge on the adjacent carbon.[1][2] This increased stability, however, translates to lower nucleophilicity.[1][2]
Ylides can also be classified as:
-
Stabilized Ylides : These contain an electron-withdrawing group (e.g., carbonyl, ester) on the carbanion, which delocalizes the negative charge, increasing their stability and reducing their reactivity.[1]
-
Non-stabilized (or Unstabilized) Ylides : Lacking such stabilizing groups, these ylides are highly reactive and are typically generated and used in situ at low temperatures.[1]
The choice between these ylides is critical as it dictates the outcome of the reaction, particularly with α,β-unsaturated carbonyl compounds. Unstabilized sulfonium ylides, being harder nucleophiles, tend to undergo 1,2-addition to the carbonyl group to form epoxides.[3] In contrast, the softer sulfoxonium ylides preferentially undergo 1,4-conjugate addition to the double bond, leading to cyclopropanes.[3]
Comparative Performance in Key Reactions
The utility of sulfur ylides is best illustrated by their performance in the synthesis of epoxides, aziridines, and cyclopropanes. The following sections provide a comparative overview of their efficacy in these transformations.
Epoxidation of Aldehydes and Ketones
The Johnson-Corey-Chaykovsky epoxidation is a cornerstone of sulfur ylide chemistry, providing a powerful method for the synthesis of oxiranes from carbonyl compounds.[4][5] The reaction is highly diastereoselective, generally favoring the formation of the trans-epoxide.[4]
Table 1: Asymmetric Epoxidation of Aldehydes using Chiral Sulfonium Ylides [1]
| Entry | Aldehyde | Chiral Sulfide (B99878) | Base | Yield (%) | dr (trans:cis) | ee (%) |
| 1 | Benzaldehyde | Camphor-derived | KHMDS | 95 | >95:5 | 96 |
| 2 | 4-Nitrobenzaldehyde | Camphor-derived | KHMDS | 98 | >95:5 | 98 |
| 3 | 2-Naphthaldehyde | Camphor-derived | KHMDS | 96 | >95:5 | 97 |
| 4 | Cinnamaldehyde | Camphor-derived | KHMDS | 85 | >95:5 | 96 |
| 5 | Cyclohexanecarboxaldehyde | Camphor-derived | KHMDS | 80 | >95:5 | 94 |
Data extracted from a study by Aggarwal et al. using a specific camphor-derived chiral sulfide.[1]
Aziridination of Imines
The reaction of sulfur ylides with imines provides a direct route to aziridines, which are valuable building blocks in medicinal chemistry. Similar to epoxidation, the use of chiral sulfides can induce high levels of enantioselectivity.
Table 2: Asymmetric Aziridination of N-Tosyl-protected Imines using a Chiral Sulfonium Ylide [1]
| Entry | Imine (Ar-CH=NTs) | Yield (%) | dr (trans:cis) | ee (%) |
| 1 | Ar = Phenyl | 85 | >95:5 | 96 |
| 2 | Ar = 4-Chlorophenyl | 88 | >95:5 | 97 |
| 3 | Ar = 4-Methoxyphenyl | 82 | >95:5 | 95 |
| 4 | Ar = 2-Naphthyl | 87 | >95:5 | 96 |
| 5 | Ar = 2-Furyl | 75 | >95:5 | 94 |
Data from a study by Aggarwal and coworkers using an isothiocineole-derived chiral sulfide.[1]
Cyclopropanation of α,β-Unsaturated Carbonyls
As mentioned earlier, sulfoxonium ylides are the reagents of choice for the cyclopropanation of enones via Michael-initiated ring closure. The development of asymmetric versions of this reaction has further expanded its synthetic utility.
Table 3: Enantioselective Cyclopropanation of β,γ-Unsaturated Ketoesters with a Sulfoxonium Ylide Catalyzed by a Chiral Rhodium Complex [6]
| Entry | β,γ-Unsaturated Ketoester | Yield (%) | dr | ee (%) |
| 1 | Methyl 2-acetyl-4-phenylbut-3-enoate | 89 | >20:1 | 99 |
| 2 | Methyl 2-acetyl-4-(4-chlorophenyl)but-3-enoate | 85 | >20:1 | 98 |
| 3 | Methyl 2-acetyl-4-(4-methylphenyl)but-3-enoate | 88 | >20:1 | 99 |
| 4 | Methyl 2-acetyl-4-(2-naphthyl)but-3-enoate | 82 | >20:1 | 97 |
| 5 | Methyl 2-acetyl-5-phenylpent-3-enoate | 75 | >20:1 | 96 |
Data from a study by Liu, Li, and coworkers.[6]
Reaction Mechanisms and Experimental Workflows
The general mechanism of the Johnson-Corey-Chaykovsky reaction involves the nucleophilic attack of the sulfur ylide on the electrophilic center of the substrate to form a betaine (B1666868) intermediate. This is followed by an intramolecular SN2 reaction to form the three-membered ring and eliminate the sulfide or sulfoxide (B87167).
The experimental workflow for a typical Johnson-Corey-Chaykovsky reaction involves the in situ generation of the sulfur ylide followed by the addition of the electrophilic substrate.
Detailed Experimental Protocols
General Procedure for the Epoxidation of an Aldehyde using Dimethylsulfonium Methylide
Materials:
-
Trimethylsulfonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Dry dimethyl sulfoxide (DMSO)
-
Aldehyde
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with sodium hydride (1.1 eq). The mineral oil is removed by washing with hexanes under a nitrogen atmosphere.
-
Dry DMSO is added to the flask, and the suspension is stirred.
-
Trimethylsulfonium iodide (1.1 eq) is added portion-wise at room temperature. The mixture is stirred for 10-15 minutes, during which time hydrogen evolution ceases and a solution of dimethylsulfonium methylide is formed.
-
The reaction mixture is cooled to 0 °C in an ice bath.
-
A solution of the aldehyde (1.0 eq) in dry DMSO is added dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.
-
The reaction is quenched by the slow addition of cold water.
-
The mixture is extracted three times with diethyl ether.
-
The combined organic layers are washed with water and then with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the pure epoxide.
Asymmetric Aziridination of an N-Tosyl-protected Imine using a Chiral Sulfide
Materials:
-
Chiral sulfide (e.g., isothiocineole-derived)
-
Benzyl (B1604629) bromide
-
N-Tosyl-protected imine
-
Potassium hexamethyldisilazide (KHMDS)
-
Dry tetrahydrofuran (B95107) (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the chiral sulfide (1.2 eq) in dry THF at 0 °C is added benzyl bromide (1.2 eq). The mixture is stirred at room temperature for 12 hours to form the sulfonium salt.
-
The solvent is removed under reduced pressure, and the resulting sulfonium salt is dried under high vacuum.
-
The sulfonium salt is dissolved in dry THF and cooled to -78 °C.
-
A solution of KHMDS (1.1 eq) in THF is added dropwise, and the mixture is stirred at -78 °C for 30 minutes to generate the ylide.
-
A solution of the N-tosyl-protected imine (1.0 eq) in dry THF is added dropwise at -78 °C.
-
The reaction mixture is stirred at -78 °C for 4-6 hours.
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
The mixture is allowed to warm to room temperature and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the enantiomerically enriched aziridine. The enantiomeric excess is determined by chiral HPLC analysis.
Conclusion
Sulfur ylides are indispensable tools in modern organic synthesis, offering a reliable and often stereoselective route to epoxides, aziridines, and cyclopropanes. The choice between sulfonium and sulfoxonium ylides, as well as stabilized and non-stabilized variants, allows for fine-tuning of reactivity and selectivity to achieve the desired synthetic outcome. The development of catalytic asymmetric versions of the Johnson-Corey-Chaykovsky reaction has further enhanced the utility of these reagents, making them highly valuable for the synthesis of complex, chiral molecules in the pharmaceutical and agrochemical industries. This guide provides a framework for understanding and applying these versatile reagents, enabling researchers to make informed decisions in their synthetic endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Asymmetric Synthesis of Chiral Cyclopropanes from Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex [organic-chemistry.org]
A Comparative Guide to Reagents for the Corey-Chaykovsky Reaction: Exploring Alternatives to Traditional Sulfur Ylides
The Corey-Chaykovsky reaction is a cornerstone of organic synthesis, providing a powerful method for the formation of epoxides, aziridines, and cyclopropanes. This reaction traditionally employs sulfur ylides to deliver a methylene (B1212753) or substituted methylene group to a variety of electrophiles, including ketones, aldehydes, imines, and enones.[1][2][3] For researchers, scientists, and professionals in drug development, optimizing this reaction through the choice of reagents is critical for efficiency and yield. While sulfonium (B1226848) ylides are the most common reagents, alternatives involving other heteroatoms such as selenium and tellurium are emerging, offering potentially unique reactivity profiles.
This guide provides a comparative overview of the traditional sulfur-based reagents and their heavier chalcogen analogues, summarizing their performance and providing available experimental insights.
Performance Comparison of Ylide Reagents
The choice of the heteroatom in the ylide reagent can influence its stability, reactivity, and selectivity in the Corey-Chaykovsky reaction. While comprehensive, directly comparable quantitative data across a wide range of substrates is still an area of active research, the following table summarizes the key characteristics of sulfonium, selenonium, and telluronium ylides based on available literature.
| Feature | Sulfonium Ylides | Selenonium Ylides | Telluronium Ylides |
| Reactivity | Generally high, with sulfonium ylides being more reactive and less stable than sulfoxonium ylides.[4][5] | Reported to be reactive for epoxidation.[6] | Investigated for epoxidation, though detailed reactivity comparisons are limited.[7] |
| Stability | Sulfonium ylides are often generated in situ at low temperatures due to their lower stability. Sulfoxonium ylides are more stable.[4][8] | Stable, isolable selenonium ylides have been synthesized.[6] | Optically active telluronium ylides have been synthesized and characterized.[9] |
| Substrate Scope | Broad scope including aldehydes, ketones, imines, and enones.[2][3][10] | Demonstrated in the epoxidation of aldehydes.[6] | Primarily explored in epoxidation and cyclopropanation reactions.[7] |
| Selectivity | Chemoselectivity between epoxidation and cyclopropanation can be controlled by using sulfonium vs. sulfoxonium ylides.[4] | Asymmetric epoxidation has been achieved with chiral selenonium ylides.[6] | Asymmetric cyclopropanation has been explored with chiral telluronium ylides.[7] |
| Byproducts | Dialkyl sulfide (B99878) or dimethyl sulfoxide (B87167) (DMSO).[1] | Dialkyl selenide.[6] | Dialkyl telluride. |
| Toxicity/Handling | Generally manageable, though dimethyl sulfide is volatile with a strong odor.[11] | Organoselenium compounds are generally considered more toxic than their sulfur counterparts and should be handled with care. | Organotellurium compounds are often toxic and require careful handling. |
Reaction Mechanism and the Role of the Heteroatom
The general mechanism of the Corey-Chaykovsky reaction involves the nucleophilic addition of the ylide to the electrophilic carbonyl or imine, forming a betaine (B1666868) intermediate. This is followed by an intramolecular SN2 reaction to form the three-membered ring and eliminate the neutral heteroatom-containing byproduct.[1]
Caption: General mechanism of the Corey-Chaykovsky reaction.
The nature of the heteroatom (X = S, Se, Te) influences the stability of the ylide and the leaving group ability of the R'₂X group, which can affect the rate and efficiency of the reaction.
Experimental Protocols
Detailed, side-by-side comparative studies of these reagents are not extensively documented. However, a general protocol for the classic Corey-Chaykovsky epoxidation using a sulfonium ylide is provided below.
General Procedure for Epoxidation using Trimethylsulfonium Iodide
Materials:
-
Trimethylsulfonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)
-
Aldehyde or ketone substrate
-
Anhydrous diethyl ether or ethyl acetate
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer is charged with sodium hydride (1.1 equivalents). The mineral oil is removed by washing with anhydrous hexanes.
-
Anhydrous DMSO (or THF) is added, and the suspension is cooled to a suitable temperature (e.g., 0 °C).
-
Trimethylsulfonium iodide (1.1 equivalents) is added portion-wise to the stirred suspension under a nitrogen atmosphere. The mixture is stirred at room temperature for approximately 1 hour or until the evolution of hydrogen gas ceases, indicating the formation of the ylide.
-
The reaction mixture is cooled again (e.g., to 0 °C), and a solution of the aldehyde or ketone substrate (1.0 equivalent) in the same anhydrous solvent is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). Reaction times can vary from a few hours to overnight.
-
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired epoxide.[8]
Catalytic and Asymmetric Variants
Significant progress has been made in developing catalytic and asymmetric versions of the Corey-Chaykovsky reaction, primarily focusing on chiral sulfides.[12] These methods often employ a catalytic amount of a chiral sulfide, which is regenerated in situ, to induce enantioselectivity in the formation of the epoxide, aziridine, or cyclopropane (B1198618) products. While a detailed comparison of these catalytic systems is beyond the scope of this guide, it represents a major area of advancement for this reaction.
Conclusion
The Corey-Chaykovsky reaction remains a vital tool in synthetic organic chemistry. While sulfonium ylides are the well-established and broadly applicable reagents, the exploration of heavier chalcogen ylides, such as those based on selenium and tellurium, presents an interesting frontier. Preliminary studies suggest their potential in specific applications, including asymmetric synthesis. However, a more systematic and comparative investigation is needed to fully elucidate their advantages and limitations relative to the classic sulfur-based reagents. For now, sulfonium ylides remain the go-to reagents for general application of the Corey-Chaykovsky reaction due to their ready availability, broad substrate scope, and well-understood reactivity. Researchers are encouraged to consider the potential benefits of alternative reagents, particularly in the context of developing novel, stereoselective transformations.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 3. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Selenonium Ylides: Syntheses, Structural Aspects, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 9. Synthesis and stereochemistry of optically active telluronium ylides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Enantioselective synthesis of 2,2-disubstituted terminal epoxides via catalytic asymmetric Corey-Chaykovsky epoxidation of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bristol.ac.uk [bristol.ac.uk]
A Comparative Guide to Validating Epoxide Structures Formed via Trimethylsulfoxonium Chloride
For researchers, scientists, and drug development professionals, the precise three-dimensional structure of a molecule is paramount. Epoxides, highly versatile intermediates in organic synthesis, are no exception. The method of their creation directly influences their stereochemistry, which in turn dictates their reactivity and biological activity. The Corey-Chaykovsky reaction, utilizing trimethylsulfoxonium (B8643921) chloride to generate dimethylsulfoxonium methylide, is a cornerstone for synthesizing epoxides from carbonyl compounds.[1][2]
This guide provides an objective comparison of the Corey-Chaykovsky reaction with an alternative epoxidation method, meta-chloroperoxybenzoic acid (m-CPBA), using 4-tert-butylcyclohexanone (B146137) as a model substrate. It offers a data-driven look at the stereochemical outcomes and provides detailed experimental protocols for the validation of the resulting epoxide structures using Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Performance Comparison of Epoxidation Methods
The stereochemical outcome of an epoxidation reaction is highly dependent on the reagent and mechanism. When reacting with a conformationally locked ketone like 4-tert-butylcyclohexanone, the direction of attack (axial vs. equatorial) on the carbonyl group determines the stereochemistry of the resulting epoxide.
The Corey-Chaykovsky reaction is known for its diastereoselective nature, typically favoring the formation of the trans-substituted epoxide.[3] In the case of 4-tert-butylcyclohexanone, the sulfur ylide preferentially attacks the carbonyl from the equatorial face to avoid steric hindrance from the axial hydrogens, leading to the formation of the epoxide with the oxygen in the axial position. Conversely, epoxidation with m-CPBA is also stereospecific but can yield different diastereomeric ratios depending on the substrate.[4]
Table 1: Comparison of Epoxidation Methods for 4-tert-butylcyclohexanone
| Method | Reagent(s) | Major Product (Stereochemistry) | Typical Yield (%) | Typical Diastereomeric Ratio (Axial:Equatorial Attack Product) |
| Corey-Chaykovsky Reaction | Trimethylsulfoxonium chloride, strong base (e.g., NaH) | Axial Epoxide | 55-65 | >95:5 |
| Peroxy Acid Epoxidation | m-CPBA | Equatorial Epoxide | Variable | Varies with conditions, often less selective |
Note: Yields and ratios are representative and can vary based on specific reaction conditions.
Visualizing the Reaction Pathways
The stereochemical preference of each reaction can be visualized to better understand the resulting product distribution.
Caption: Stereochemical pathways for the epoxidation of 4-tert-butylcyclohexanone.
Experimental Workflow for Structure Validation
A systematic workflow is crucial for the accurate validation of epoxide structures. This involves purification followed by spectroscopic analysis to confirm the chemical structure and determine the stereoisomeric purity.
Caption: General experimental workflow for epoxide validation.
Experimental Protocols
Detailed and validated protocols are essential for reproducible results. The following sections provide methodologies for the analysis of epoxide diastereomeric ratios using ¹H NMR and GC-MS.
Protocol 1: ¹H NMR Spectroscopy for Diastereomeric Ratio Determination
¹H NMR spectroscopy is a powerful, non-destructive technique for determining the ratio of diastereomers in a mixture. The distinct chemical environments of protons in each stereoisomer result in separate, quantifiable signals.[5] For the epoxides of 4-tert-butylcyclohexanone, the protons adjacent to the epoxide ring are particularly diagnostic.
1. Sample Preparation:
- Accurately weigh approximately 5-10 mg of the purified epoxide mixture.
- Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
- Ensure the solution is homogeneous.
2. NMR Instrument Parameters (Example for a 400 MHz Spectrometer):
- Pulse Program: Standard single pulse (e.g., 'zg30').
- Number of Scans (NS): 16 to 64, depending on sample concentration.
- Relaxation Delay (D1): 5 seconds. A sufficiently long relaxation delay is critical to ensure complete relaxation of all protons, allowing for accurate integration.[5]
- Acquisition Time (AQ): ~4 seconds.
- Spectral Width (SW): ~16 ppm.
3. Data Processing and Analysis:
- Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.[5]
- Identify the characteristic signals for each diastereomer. For the epoxides of 4-tert-butylcyclohexanone, the protons on the epoxide ring typically appear as distinct multiplets in the 2.5-3.5 ppm range.[6]
- Carefully integrate a well-resolved, non-overlapping signal corresponding to a specific proton (or set of equivalent protons) for each diastereomer.[7]
- The diastereomeric ratio is calculated from the ratio of the integration values. For example, if signal A (diastereomer 1) has an integral of 9.5 and signal B (diastereomer 2) has an integral of 0.5, the ratio is 95:5.
Protocol 2: GC-MS for Stereoisomer Separation and Quantification
Gas chromatography is an excellent technique for separating volatile stereoisomers, while mass spectrometry provides structural confirmation.[8]
1. Sample Preparation:
- Prepare a dilute solution of the purified epoxide mixture (~1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
- If necessary, filter the sample through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.
2. GC-MS Instrument Parameters (Example):
- GC Column: A chiral stationary phase column (e.g., a cyclodextrin-based column) is often required for separating enantiomers, but a standard non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is usually sufficient for separating diastereomers.
- Injector Temperature: 250 °C.
- Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1, to avoid column overloading).
- Oven Temperature Program:
- Initial temperature: 60 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Final hold: 5 minutes at 280 °C. (This program should be optimized for the specific epoxides being analyzed.)
- MS Parameters:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 400.
- Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
3. Data Analysis:
- The separated diastereomers will appear as distinct peaks in the total ion chromatogram (TIC).
- Confirm the identity of each peak by comparing its mass spectrum with known fragmentation patterns or a spectral library. Epoxides often show characteristic fragmentation patterns.
- The diastereomeric ratio is determined by the ratio of the peak areas of the corresponding isomers in the TIC. Ensure that the peaks are well-resolved for accurate integration.
By employing these comparative approaches and detailed validation protocols, researchers can confidently determine the structure and stereochemical purity of epoxides synthesized using this compound, enabling more precise and reliable outcomes in drug discovery and development.
References
- 1. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control [chemeducator.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
A Comparative Guide to the Spectroscopic Analysis of Cyclopropanation Products
For researchers, scientists, and drug development professionals, the precise structural confirmation and purity assessment of synthetic products are paramount. The cyclopropane (B1198618) ring, a three-membered carbocycle, is a prevalent structural motif in numerous natural products, pharmaceuticals, and agrochemicals, prized for the unique conformational constraints and metabolic stability it imparts.[1] Its synthesis, however, can yield a mixture of products, including stereoisomers, making robust analytical characterization essential.
This guide provides a comparative analysis of the primary spectroscopic techniques used to characterize cyclopropanation products: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We detail experimental protocols, present comparative data, and illustrate logical workflows to facilitate unambiguous structural elucidation and purity assessment.
Comparative Overview of Spectroscopic Techniques
A multi-technique approach is often necessary for the comprehensive analysis of cyclopropanation products.[2] NMR spectroscopy is unparalleled for detailed structural and stereochemical assignment, IR spectroscopy provides rapid confirmation of the cyclopropyl (B3062369) functional group, and Mass Spectrometry is crucial for determining molecular weight and assessing purity, especially when coupled with a separation technique like Gas Chromatography (GC-MS).
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed molecular structure, connectivity, stereochemistry (cis/trans), quantitative purity assessment.[3] | Provides the most comprehensive structural information; essential for distinguishing stereoisomers.[2] | Less sensitive than MS; can be complex to interpret for complex molecules.[4] |
| Infrared (IR) Spectroscopy | Presence of functional groups, bond vibrations.[4] | Quick and simple method to confirm the presence of the cyclopropane ring via characteristic absorptions.[5] | Provides limited information on connectivity and no stereochemical detail.[4] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns, impurity profiling (when coupled with GC or LC).[6] | High sensitivity, confirms molecular formula, essential for purity analysis and byproduct identification.[7] | Isomers often have similar fragmentation patterns; does not provide stereochemical information on its own.[4] |
Quantitative Data Presentation
The following tables summarize typical spectroscopic data for cyclopropane derivatives, which are critical for identifying and characterizing these molecules.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for Cyclopropane Derivatives
The strained nature of the cyclopropane ring results in a unique electronic environment, causing its proton and carbon signals to appear at unusually high fields (upfield) in NMR spectra.[8][9] The rigid geometry also leads to distinct coupling constants between cis and trans protons.[10]
| Nucleus | Proton/Carbon Type | Typical Chemical Shift (δ, ppm) | Key Observations & Notes |
| ¹H NMR | Cyclopropyl Ring Protons (CH, CH₂) | -0.2 to 1.0[8][11] | Highly shielded, appearing upfield of typical alkane signals. The chemical shift is sensitive to substituent effects. |
| cis-Vicinal Protons | J ≈ 6-8 Hz[10] | Protons on adjacent carbons on the same face of the ring show larger coupling constants. | |
| trans-Vicinal Protons | J ≈ 3-5 Hz[10] | Protons on adjacent carbons on opposite faces of the ring show smaller coupling constants. | |
| ¹³C NMR | Cyclopropyl Ring Carbons (CH, CH₂) | -5 to 20[8][11] | Highly shielded, characteristic upfield signals that are easily distinguished from other aliphatic carbons. |
Example Data for Substituted Cyclopropanes: [2]
| Compound (Analog) | Isomer | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| 1,2-dimethylcyclopropane | cis | 0.63 (CH), -0.29 (CH₃) | 14.7 (CH), 10.9 (CH₃) |
| trans | 0.17 (CH), 0.55 (CH₃) | 19.4 (CH), 17.0 (CH₃) |
Table 2: Characteristic Infrared (IR) Absorption Bands
IR spectroscopy is a valuable tool for quickly confirming the successful formation of the cyclopropane ring.
| Vibration Mode | Frequency Range (cm⁻¹) | Intensity | Notes |
| C-H Stretch | ~3100 - 3000[12] | Medium | Associated with the C-H bonds on the ring. Often appears just above the typical alkane C-H stretches. |
| CH₂ Scissoring/Deformation | ~1480 - 1440[12] | Medium | In-plane bending vibration of the methylene (B1212753) groups within the ring. |
| Ring Deformation ("Breathing") | ~1020 - 1000[4][12] | Medium to Strong | A characteristic vibration of the cyclopropyl ring skeleton, often a key diagnostic peak. |
Table 3: Common Mass Spectrometry (MS) Fragmentation Patterns
In Electron Ionization (EI) MS, the cyclopropane molecular ion is often observed, and its fragmentation can provide structural clues.
| m/z Value | Ion Fragment | Notes |
| [M]⁺ | Molecular Ion | The parent molecular ion peak confirms the molecular weight of the product.[13] For cyclopropane (C₃H₆), this is at m/z 42. |
| [M-1]⁺ | [C₃H₅]⁺ | Loss of a hydrogen atom. |
| [M-15]⁺ | [C₂H₃]⁺ (in substituted cyclopropanes) | Loss of a methyl radical from an alkyl substituent. |
| m/z 27, 26, 25 | [C₂H₃]⁺, [C₂H₂]⁺, [C₂H]⁺ | Further fragmentation of the ring structure.[13] |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and stereochemical assignment.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified cyclopropanation product and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[2][3]
-
Internal Standard: Ensure the solvent contains an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.03% v/v, for chemical shift referencing (δ = 0.0 ppm).[3][14]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[2]
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. For more detailed analysis, consider running DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR (Optional but Recommended): For complex structures, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.[11]
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate ¹H NMR signals to determine proton ratios. Analyze chemical shifts and coupling constants to assign the structure and stereochemistry.[10][15]
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To confirm the presence of the cyclopropane ring functional group.
Methodology:
-
Sample Preparation:
-
Neat Liquid: Place one drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solid (KBr Pellet): Grind 0.1-0.5 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar. Press the mixture into a thin, transparent disc using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[4]
-
Data Acquisition:
-
Data Analysis: Identify the characteristic absorption bands for the cyclopropyl C-H stretch (~3050 cm⁻¹) and the ring deformation band (~1020 cm⁻¹).[2][4]
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight, assess purity, and identify byproducts.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the cyclopropanation product (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.[7]
-
Instrumentation: Use a GC system coupled to a mass spectrometer (typically with an Electron Ionization source).[7]
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Use a suitable capillary column (e.g., a nonpolar DB-5 or similar) to separate the components of the mixture based on their boiling points and polarity.
-
Apply a temperature program (e.g., start at 50°C, then ramp to 250°C) to elute the compounds.[16]
-
-
MS Analysis:
-
As components elute from the GC column, they are ionized (typically at 70 eV) and fragmented in the MS source.[16]
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
-
Data Analysis:
-
Analyze the chromatogram to determine the retention times and relative peak areas, which correspond to the purity of the main product.
-
Analyze the mass spectrum for the main peak to identify the molecular ion and characteristic fragmentation patterns, confirming the product's identity.
-
Analyze the mass spectra of minor peaks to identify potential impurities or reaction byproducts.[7]
-
Mandatory Visualizations
Diagrams illustrating the analytical workflow can streamline the characterization process.
Caption: General workflow for spectroscopic analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. Organocatalytic cyclopropanation of an enal: (computational) product stereochemical assignments. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of Different Methylating Agents
For Researchers, Scientists, and Drug Development Professionals
Methylation, the addition of a methyl group to a substrate, is a fundamental and critical transformation in organic chemistry, with broad applications in pharmaceutical and materials science. The choice of methylating agent can significantly influence the efficiency, selectivity, and safety of this reaction. This guide provides an objective comparison of the performance of various common and modern methylating agents, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Data Presentation: Comparative Performance of Methylating Agents
The efficacy of a methylating agent is highly dependent on the substrate and reaction conditions. Below are tables summarizing the performance of various agents for the methylation of different functional groups.
O-Methylation of Phenols (e.g., 1-Naphthol to 1-Methoxynaphthalene)
| Methylating Agent | Base/Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Key Advantages | Key Disadvantages |
| Dimethyl Sulfate (DMS) | K₂CO₃ | Acetone | 2.5 hours | Reflux | 84.8%[1] | High reactivity, cost-effective for large scale.[2] | Highly toxic and carcinogenic.[1][3] |
| Methyl Iodide (MeI) | KOH | None | 4 hours | 90°C | 95% | High reactivity.[2] | Toxic, potential carcinogen, more expensive than DMS.[2][3] |
| Dimethyl Carbonate (DMC) | NaOH / TBAB | DMC | 3-6 hours | 60-85°C | 93.2%[1] | "Green" reagent, low toxicity, high selectivity.[1][4][5][6] | Requires higher temperatures, slower reaction rates.[1][2] |
N-Methylation of Amines (e.g., Aniline)
| Methylating Agent | Catalyst/Base | Solvent | Reaction Time | Temperature | Yield (%) | Key Advantages | Key Disadvantages |
| Methanol (B129727) | Ru(II) complex / Base | Methanol | 12 hours | 140°C | 95-97%[7] | Green and inexpensive C1 source. | Requires catalyst and higher temperatures. |
| Dimethyl Carbonate (DMC) | Y-type zeolites | Triglyme | - | 130°C | High selectivity for mono-methylation[8] | High selectivity, eco-friendly.[5][9] | Requires specific catalysts and conditions. |
| Paraformaldehyde/PMHS | (CAAC)CuCl | nBu₂O | 18 hours | 80°C | up to 99%[10] | High yields for a variety of amines. | Requires a copper catalyst and a hydrosilane reductant. |
C-Methylation of Active Methylene Compounds (e.g., Phenylacetonitrile)
| Methylating Agent | Base | Solvent | Reaction Time | Temperature | Yield (%) | Selectivity (Mono:Di) | Key Disadvantages |
| Dimethyl Carbonate (DMC) | K₂CO₃ | DMC | - | 180-200°C | 93-99+%[11] | >99:1[11] | Requires high temperatures and pressures.[11] |
| Dimethyl Sulfate (DMS) | NaOH | Water/DCM | - | 90°C | 72-96%[11] | Variable, requires careful control.[11] | Highly toxic and carcinogenic.[11] |
| Methyl Iodide (MeI) | NaH | THF/DMF | - | Room Temp | 85-95%[11] | Good, but can lead to over-methylation. | Toxic, volatile, and light-sensitive.[11] |
Methyl Esterification of Carboxylic Acids
| Methylating Agent | Solvent | Temperature | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Diazomethane (B1218177) | Ether | Room Temp | ~5 minutes | Nearly Quantitative[12] | Fast, clean reaction, high yield.[13][14] | Highly toxic and potentially explosive.[12][13][14] |
| Trimethylsilyldiazomethane (TMS-CHN₂) | Toluene/Methanol | Room Temp | 30 minutes | 91-99%[15] | Safer alternative to diazomethane, high yields.[15][16] | Slower reaction than diazomethane, can form by-products.[2] |
Experimental Protocols
General Procedure for O-Methylation of an Alcohol using Methyl Iodide
This protocol describes a solvent-free method for the conversion of alcohols to their corresponding methyl ethers.
Materials:
-
Alcohol (1 equivalent)
-
Methyl Iodide (4 equivalents)
-
Potassium Hydroxide (KOH) pellets
Procedure:
-
To a stirred mixture of the alcohol and methyl iodide, add KOH pellets portion-wise at room temperature.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, as indicated by TLC, dilute the reaction mixture with diethyl ether.
-
Filter the reaction mixture through a celite or silica (B1680970) gel column to remove solid residues.
-
Wash the column with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl ether.
-
Purify the crude product by column chromatography on silica gel if necessary.
General Procedure for N-Methylation of an Aniline (B41778) using Methanol
This procedure outlines the Ru(II)-catalyzed N-methylation of anilines using methanol as the methylating agent.[7]
Materials:
-
Aniline derivative (1.0 mmol, 1.0 equiv)
-
Ru catalyst (0.5 mol %, 0.005 equiv)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous Methanol (1 mL)
-
Schlenk tube (10 mL) with a magnetic stir bar
Procedure:
-
In a 10 mL Schlenk tube equipped with a magnetic stir bar, charge the Ru catalyst, the aniline derivative, and the base.
-
Add anhydrous methanol to the Schlenk tube.
-
Seal the tube and heat the reaction mixture at 140 °C for 12 hours with stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent in vacuo.
-
Purify the residue by chromatography on silica gel to obtain the N-methylaniline product.
Synthesis of Methyl Esters from Carboxylic Acids using Diazomethane
This protocol describes the rapid and efficient conversion of carboxylic acids to methyl esters using diazomethane.[12][13][14] Caution: Diazomethane is highly toxic and potentially explosive. It should be handled with extreme care in a well-ventilated fume hood with appropriate safety precautions.
Materials:
-
Carboxylic acid
-
Diazomethane solution in ether
-
Diethyl ether
-
Acetic acid (for quenching)
Procedure:
-
Dissolve the carboxylic acid in diethyl ether in a reaction vessel.
-
Slowly add the diazomethane solution dropwise to the carboxylic acid solution with stirring. Continue addition until a faint yellow color of excess diazomethane persists.
-
Allow the reaction to proceed for approximately 5 minutes, ensuring that the evolution of nitrogen gas has ceased.
-
Quench the excess diazomethane by adding a few drops of acetic acid. The yellow color will disappear.
-
Concentrate the reaction mixture under reduced pressure to obtain the methyl ester. Purification by column chromatography is typically not required due to the clean nature of the reaction.
Mandatory Visualization
Signaling Pathways Involving Methylation
Methylation is a key post-translational modification that regulates various cellular signaling pathways. Below are diagrams illustrating the role of methylation in the PI3K/AKT and MAPK signaling pathways.
Caption: PI3K/AKT signaling pathway and its regulation of histone H3K4 methylation.[17]
Caption: MAPK signaling pathway and its influence on DNA methylation.[18][19]
Experimental Workflow
The following diagram illustrates a general workflow for a typical methylation reaction and subsequent analysis.
Caption: A generalized workflow for a chemical methylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Green organic syntheses: organic carbonates as methylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.unive.it [iris.unive.it]
- 9. iris.unive.it [iris.unive.it]
- 10. CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. semanticscholar.org [semanticscholar.org]
- 17. PI3K/AKT signaling regulates H3K4 methylation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of the ras-MAPK signaling pathway in the DNA methyltransferase response to DNA hypomethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanistic Pathways of Trimethylsulfoxonium Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
Trimethylsulfoxonium (B8643921) chloride is a versatile and widely utilized reagent in organic synthesis, primarily serving as a precursor to the highly reactive dimethylsulfoxonium methylide, often referred to as the Corey-Chaykovsky reagent. This guide provides a detailed comparison of the mechanistic pathways of reactions involving this reagent and its primary alternative, dimethylsulfonium methylide, supported by experimental data and protocols.
Overview of Reagents and Ylide Generation
Trimethylsulfoxonium chloride, upon treatment with a strong base like sodium hydride (NaH), generates dimethylsulfoxonium methylide.[1][2] This sulfur ylide is a key intermediate for the transfer of a methylene (B1212753) group (CH₂) to various electrophilic substrates.[3] A common alternative is the use of trimethylsulfonium (B1222738) salts (e.g., iodide or chloride), which generate dimethylsulfonium methylide. While structurally similar, the oxidation state of the sulfur atom imparts significant differences in stability and reactivity between the two ylides.[4]
Key Differences between Sulfoxonium and Sulfonium (B1226848) Ylides:
| Feature | Dimethylsulfoxonium Methylide (from this compound) | Dimethylsulfonium Methylide (from Trimethylsulfonium Salts) |
| Sulfur Oxidation State | S(VI) | S(IV) |
| Stability | More stable, can be isolated.[5][6] | Less stable, more reactive, typically generated and used at low temperatures.[5][7] |
| Nucleophilicity | Less nucleophilic ("softer" nucleophile).[5][8] | More nucleophilic ("harder" nucleophile).[4][5] |
| Typical Reaction | Methylene transfer to aldehydes, ketones, imines, and α,β-unsaturated carbonyls.[9] | Primarily methylene transfer to aldehydes and ketones.[9] |
dot
Caption: Generation of Dimethylsulfoxonium Methylide.
The Corey-Chaykovsky Reaction: Mechanistic Pathways
The primary application of the ylide derived from this compound is the Corey-Chaykovsky reaction, which is instrumental in synthesizing three-membered rings such as epoxides and cyclopropanes.[2][9]
When reacting with aldehydes and ketones, dimethylsulfoxonium methylide acts as a nucleophile, attacking the electrophilic carbonyl carbon. This initial addition leads to the formation of a betaine (B1666868) intermediate. Subsequently, an intramolecular Sₙ2 reaction occurs, where the oxygen anion displaces the dimethyl sulfoxide (B87167) (DMSO) leaving group, resulting in the formation of an epoxide.[10]
dot
Caption: Epoxidation via the Corey-Chaykovsky Reaction.
A key difference in reactivity emerges when α,β-unsaturated carbonyl compounds are used as substrates. Dimethylsulfoxonium methylide, being a "softer" nucleophile, preferentially undergoes a 1,4-conjugate addition to the β-carbon of the enone.[5] This is followed by an intramolecular ring closure to form a cyclopropane (B1198618) derivative.[9][11] In contrast, the "harder" and more reactive dimethylsulfonium methylide typically performs a 1,2-addition to the carbonyl carbon, leading to epoxide formation.[5][12] This chemoselectivity is a critical consideration in synthetic planning.
dot
Caption: Chemoselectivity of Sulfoxonium vs. Sulfonium Ylides.
Performance Comparison: Experimental Data
The choice between trimethylsulfoxonium and trimethylsulfonium salts can significantly impact reaction outcomes. The following tables summarize representative yields for epoxidation and cyclopropanation reactions.
Table 1: Epoxidation of Aldehydes and Ketones
| Substrate | Reagent | Base/Solvent | Yield (%) | Reference |
| p-Chlorobenzaldehyde | Trimethylsulfoxonium Iodide | NaH / DMSO | 60% | [5] |
| Benzaldehyde | Trimethylsulfonium Iodide | t-BuOK / DMSO | >95% | [13] |
| Cyclohexanone | Trimethylsulfonium Iodide | t-BuOK / DMSO | 88% | [7] |
| 2-Benzo[b]thiophene carbaldehyde | Trimethylsulfonium Iodide | t-BuOK / DMSO | 88% | [13] |
Note: While this compound is the topic, many literature examples use the iodide salt, which behaves similarly in generating the ylide.
Table 2: Reaction with α,β-Unsaturated Ketones (Chalcone)
| Reagent | Base/Solvent | Product | Yield (%) | Reference |
| Trimethylsulfoxonium Iodide | NaH / DMSO | Cyclopropyl Ketone | 100% | [5] |
| Trimethylsulfonium Iodide | NaH / DMSO | Epoxide | 90% | [5] |
These data clearly illustrate the divergent reactivity profiles of the two ylides. The sulfoxonium ylide is highly effective for the cyclopropanation of enones, whereas the sulfonium ylide is preferred for the epoxidation of the same substrate.[5]
Experimental Protocols
Below is a general methodology for a Corey-Chaykovsky epoxidation reaction.
-
Preparation: To a stirred suspension of sodium hydride (1.5 equivalents) in anhydrous dimethyl sulfoxide (DMSO) and tetrahydrofuran (B95107) (THF) (2:1 mixture) under an inert atmosphere (e.g., nitrogen or argon), add trimethylsulfoxonium iodide (1.5 equivalents) portion-wise at room temperature.[14]
-
Ylide Formation: Stir the resulting mixture for 15-30 minutes, during which the evolution of hydrogen gas should cease, and the solution becomes clear, indicating the formation of dimethylsulfoxonium methylide.[14]
-
Reaction: Add a solution of the ketone (1.0 equivalent) in DMSO or THF to the ylide solution.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, carefully quench by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired epoxide.[7]
dot
Caption: General workflow for Corey-Chaykovsky epoxidation.
Conclusion
Mechanistic studies reveal that this compound is a precursor to a stabilized sulfur ylide that exhibits distinct reactivity compared to its sulfonium counterpart. The choice between these reagents is dictated by the desired outcome, particularly with α,β-unsaturated systems. Dimethylsulfoxonium methylide is the reagent of choice for cyclopropanation via 1,4-addition, while dimethylsulfonium methylide is preferred for epoxidation via 1,2-addition. This guide provides the foundational knowledge, comparative data, and procedural outlines necessary for researchers to effectively employ these powerful synthetic tools.
References
- 1. nbinno.com [nbinno.com]
- 2. adichemistry.com [adichemistry.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. cris.unibo.it [cris.unibo.it]
- 7. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 8. oaepublish.com [oaepublish.com]
- 9. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 10. Dimethylsulfoxonium Methylide|Corey-Chaykovsky Reagent [benchchem.com]
- 11. Buy this compound | 5034-06-0 [smolecule.com]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. gchemglobal.com [gchemglobal.com]
Characterization of Intermediates in the Corey-Chaykovsky Reaction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Corey-Chaykovsky reaction is a cornerstone of organic synthesis, enabling the formation of epoxides, aziridines, and cyclopropanes from carbonyls, imines, and enones, respectively. A deep understanding of the reaction mechanism and the nature of its transient intermediates is crucial for controlling selectivity and optimizing reaction conditions. This guide provides a detailed comparison of the intermediates in the Corey-Chaykovsky reaction with those of mechanistically related transformations, supported by experimental and computational data.
The Corey-Chaykovsky Reaction: Unraveling the Intermediates
The generally accepted mechanism of the Corey-Chaykovsky reaction proceeds through a series of key intermediates.[1][2][3] The initial step involves the deprotonation of a sulfonium (B1226848) or sulfoxonium salt to generate a sulfur ylide. This highly nucleophilic ylide then attacks the electrophilic carbonyl carbon, forming a zwitterionic intermediate known as a betaine (B1666868).[3] Subsequent intramolecular nucleophilic attack by the oxygen anion displaces the sulfide (B99878) or sulfoxide (B87167) leaving group, yielding the final three-membered ring product.
Key Intermediates in the Corey-Chaykovsky Reaction:
-
Sulfonium/Sulfoxonium Ylide: The reactive nucleophile. The stability of the ylide plays a crucial role in the reaction's outcome. Less stable sulfonium ylides, like dimethylsulfonium methylide, are highly reactive and typically react at lower temperatures.[4] More stable sulfoxonium ylides, such as dimethylsulfoxonium methylide (Corey's reagent), are less reactive.[4] This difference in stability and reactivity influences the chemoselectivity of the reaction, particularly with α,β-unsaturated carbonyls, where sulfonium ylides tend to give 1,2-addition (epoxidation) and sulfoxonium ylides favor 1,4-addition (cyclopropanation).[1]
-
Betaine Intermediate: A zwitterionic species formed upon the addition of the ylide to the carbonyl group. This intermediate is typically transient and not directly observable under normal reaction conditions. However, its existence is strongly supported by mechanistic studies, including crossover experiments.[5] The stereochemistry of the final product is often determined by the relative stability and rate of interconversion of the diastereomeric betaine intermediates.[1] Computational studies have been instrumental in understanding the factors that influence the reversibility of betaine formation and the rotational barriers that lead to the observed diastereoselectivity.[1]
Comparative Analysis with Alternative Reactions
To better understand the unique characteristics of the Corey-Chaykovsky reaction intermediates, a comparison with other well-known reactions that also produce epoxides or involve ylides is instructive.
| Reaction | Key Intermediate(s) | Method of Characterization | Key Distinguishing Features |
| Corey-Chaykovsky Reaction | Sulfur Ylide, Betaine | NMR of precursors, Crossover experiments, Computational modeling | Zwitterionic betaine intermediate; outcome influenced by ylide stability. |
| Wittig Reaction | Phosphorus Ylide, Oxaphosphetane | 31P NMR Spectroscopy, X-ray crystallography of stable analogs | Concerted [2+2] cycloaddition to form a four-membered oxaphosphetane; no discrete betaine intermediate in salt-free conditions. |
| Darzens Reaction | Enolate, Halohydrin | Trapping experiments, Spectroscopic analysis of stable analogs | Formation of a neutral halohydrin intermediate via an enolate addition. |
| Paterno-Büchi Reaction | Excited State Carbonyl, Biradical | Laser Flash Photolysis, Trapping experiments | Photochemical reaction proceeding through a biradical intermediate. |
Data Presentation: Spectroscopic and Computational Characterization
Direct spectroscopic observation of the transient betaine intermediate in the Corey-Chaykovsky reaction is challenging. However, we can characterize the stable precursors and use computational methods to predict the properties of the intermediates.
Table 1: Spectroscopic Data of Ylide Precursors
| Compound | Formula | 1H NMR (DMSO-d6) δ (ppm) | 13C NMR (D2O) δ (ppm) |
| Trimethylsulfonium (B1222738) iodide | (CH3)3SI | 2.89 (s, 9H) | 25.5 |
| Trimethylsulfoxonium iodide | (CH3)3SOI | 3.82 (s, 9H) | Not readily available |
Note: NMR data can vary slightly depending on the solvent and concentration.
Table 2: Calculated Properties of the Betaine Intermediate (Computational Data)
While experimental data is scarce, density functional theory (DFT) calculations provide valuable insights into the structure of the betaine intermediate.
| Structural Parameter | Calculated Value |
| C-C bond length (newly formed) | ~1.55 Å |
| C-O bond length | ~1.30 Å |
| S-C bond length | ~1.85 Å |
These are approximate values derived from computational studies and can vary depending on the specific substrates and level of theory.
Experimental Protocols
In Situ Generation and Reaction of Dimethylsulfonium Methylide
Objective: To generate dimethylsulfonium methylide from trimethylsulfonium iodide and react it with a ketone to form an epoxide.
Procedure:
-
To a stirred suspension of trimethylsulfonium iodide (1.65 eq) in dry dimethyl sulfoxide (DMSO, 25 mL) under an inert atmosphere (e.g., nitrogen or argon), add a solution of potassium tert-butoxide (1.65 eq) in DMSO (17 mL) at room temperature.[4]
-
Stir the resulting mixture until the salt completely dissolves, indicating the formation of the ylide.
-
Add the ketone (1.0 eq) to the ylide solution.
-
Stir the reaction mixture at room temperature for 2 hours.[4]
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl ether).
-
Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired epoxide.[4]
Crossover Experiment to Probe Betaine Intermediate Reversibility
Objective: To provide evidence for the formation and potential reversibility of the betaine intermediate.
Procedure:
-
Prepare two separate reaction flasks.
-
In flask A, generate the sulfur ylide from a sulfonium salt (e.g., trimethylsulfonium iodide) and a base in a suitable solvent.
-
In flask B, prepare a solution of an aldehyde (Aldehyde 1).
-
Add a different, more reactive aldehyde (Aldehyde 2) to flask A (containing the ylide).
-
Simultaneously, add the contents of flask B to flask A.
-
Allow the reaction to proceed and then analyze the product mixture.
-
The formation of epoxide derived from Aldehyde 2, even though Aldehyde 1 was initially present with the ylide, suggests that the initial addition of the ylide to Aldehyde 1 to form a betaine is reversible. The dissociated ylide can then react with the more reactive Aldehyde 2. Deuterium labeling studies can also be employed to track the fate of specific protons and provide further evidence for the reversibility of proton transfer steps involving the betaine.
Mandatory Visualization
Caption: The reaction pathway of the Corey-Chaykovsky reaction.
Caption: Experimental and computational workflow for characterizing intermediates.
Caption: Key intermediates in different epoxide and related reactions.
References
- 1. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 3. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
- 4. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of Trimethylsulfoxonium Chloride in Modern Organic Synthesis
Trimethylsulfoxonium (B8643921) chloride is a versatile and highly utilized reagent in organic chemistry, primarily serving as a stable precursor to dimethylsulfoxonium methylide, a key sulfur ylide.[1][2] This ylide is the active species in the renowned Johnson-Corey-Chaykovsky reaction, a cornerstone for the synthesis of three-membered rings such as epoxides, cyclopropanes, and aziridines.[3][4][5] This guide provides a comparative overview of trimethylsulfoxonium chloride's performance against its main alternative, trimethylsulfonium (B1222738) iodide/chloride, highlighting differences in stability, reactivity, and chemoselectivity with supporting experimental data.
Core Applications and Reagent Comparison
The primary utility of this compound lies in its conversion to dimethylsulfoxonium methylide upon treatment with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[6][7] This ylide is a powerful nucleophile for methylene (B1212753) transfer reactions.
The most common alternative is the use of trimethylsulfonium salts (iodide, bromide, or chloride) to generate dimethylsulfonium methylide. While both ylides achieve similar transformations, their reactivity and stability profiles differ significantly due to the oxidation state of the sulfur atom.[8]
Key Differences between Sulfoxonium and Sulfonium (B1226848) Ylides:
-
Stability: Dimethylsulfoxonium methylide (from this compound) is considerably more stable than dimethylsulfonium methylide.[9] The sulfoxonium ylide can be stable for days at room temperature in solution, whereas the sulfonium ylide decomposes within minutes, necessitating its in-situ generation and use at low temperatures.[9][10] This enhanced stability is attributed to better delocalization of the negative charge by the sulfoxonium group.[8]
-
Nucleophilicity: The greater stability of the sulfoxonium ylide translates to lower nucleophilicity compared to the "harder" and more reactive sulfonium ylide.[9][11]
-
Chemoselectivity: This difference in reactivity leads to distinct chemoselectivity, especially with α,β-unsaturated carbonyl compounds. The softer sulfoxonium ylide preferentially undergoes a 1,4-conjugate addition to yield cyclopropanes, while the harder sulfonium ylide favors a 1,2-addition to the carbonyl group, resulting in epoxides.[9][12]
Workflow and Reaction Mechanisms
The generation of the reactive ylide and its subsequent reaction with a carbonyl compound follow a well-established pathway.
Caption: General workflow for the generation of dimethylsulfoxonium methylide.
The generated ylide then reacts with an aldehyde or ketone in the classic Corey-Chaykovsky reaction to form an epoxide.
Caption: Simplified mechanism of the Corey-Chaykovsky epoxidation reaction.
The most significant divergence in application is observed with α,β-unsaturated carbonyls (enones).
Caption: Chemoselectivity of sulfoxonium vs. sulfonium ylides with enones.
Performance Comparison: Epoxidation
Both reagents are effective for the epoxidation of simple aldehydes and ketones. The choice often depends on the scale of the reaction and the sensitivity of the substrate. The use of trimethylsulfoxonium iodide or chloride with a base like potassium tert-butoxide in DMSO is a highly efficient method for preparing epoxides from a range of carbonyl compounds.[13]
| Substrate | Reagent Precursor | Base/Solvent | Yield (%) | Reference |
| 2-Hexanone | Trimethylsulfoxonium Iodide | KOtBu / DMSO | 85 | [13] |
| Cyclohexanone | Trimethylsulfoxonium Iodide | KOtBu / DMSO | 98 | [13] |
| Benzaldehyde | Trimethylsulfoxonium Iodide | KOtBu / DMSO | 95 | [13] |
| p-Chlorobenzaldehyde | Trimethylsulfoxonium Salt | - | 60 | [9] |
| 2-benzo[b]thiophene carbaldehyde | Trimethylsulfonium Iodide | NaOH / CH₂Cl₂ / H₂O | 88 | [14] |
Table 1: Comparative yields for the epoxidation of various carbonyl compounds. Note that reaction conditions and work-up procedures can significantly influence final yields.
Experimental Protocols
Protocol 1: General Epoxidation using Trimethylsulfoxonium Iodide
This procedure is adapted for the multi-kilogram scale synthesis of epoxides.[13]
Materials:
-
Trimethylsulfoxonium iodide
-
Potassium tert-butoxide (KOtBu)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Aldehyde or Ketone Substrate
-
Methylene chloride
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Into a dry reactor, add trimethylsulfoxonium iodide (1.55 eq) and dimethyl sulfoxide. Stir until a clear solution forms.
-
Add the carbonyl substrate (1.0 eq) to the solution.
-
In a separate vessel, prepare a solution of potassium tert-butoxide (1.55 eq) in DMSO.
-
Add the KOtBu solution to the reactor containing the substrate and ylide precursor under a nitrogen atmosphere.
-
Stir the resulting solution at room temperature for 16 hours.
-
Dilute the reaction mixture with water and extract with methylene chloride (3x).
-
Wash the combined organic extracts with water (3x) and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase. The crude product can be purified by distillation or flash column chromatography.
Protocol 2: Epoxidation using Trimethylsulfonium Iodide (Phase-Transfer Conditions)
This method is suitable for aryl and hetaryl oxiranes.[14]
Materials:
-
Trimethylsulfonium iodide
-
Aromatic/Heteroaromatic Aldehyde
-
Tetrabutylammonium (B224687) iodide (Phase-Transfer Catalyst)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
50% Aqueous Sodium Hydroxide (NaOH)
Procedure:
-
To a solution of the aldehyde (1.0 eq) and tetrabutylammonium iodide (1.5 mol%) in a 1:1 mixture of dichloromethane and 50% aqueous NaOH, add trimethylsulfonium iodide (1.55 eq).
-
Stir the biphasic mixture vigorously at room temperature. Monitor the reaction by TLC.
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over a suitable drying agent, and concentrate under reduced pressure.
-
Purify the residue by chromatography to yield the desired epoxide.
Safety and Handling
This compound is classified as a skin and serious eye irritant.[15][16][17] It may also cause respiratory irritation.[16]
-
Handling: Use in a well-ventilated area and avoid all personal contact, including inhalation.[18] Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[15] Avoid generating dust.[18]
-
Storage: Keep containers tightly sealed in a dry, cool, and well-ventilated place.[16] The compound is hygroscopic and should be protected from moisture.[19] Store under an inert gas atmosphere.[15]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[16][18]
-
Byproducts: The Corey-Chaykovsky reaction using sulfonium salts generates dimethyl sulfide (B99878) (DMS) as a byproduct, which is volatile and has a strong, unpleasant odor.[20] Reactions with sulfoxonium salts produce dimethyl sulfoxide (DMSO), which is less noxious.[20]
Conclusion
This compound is an invaluable reagent for organic synthesis, offering a stable and reliable source of dimethylsulfoxonium methylide for the Johnson-Corey-Chaykovsky reaction. Its primary advantage over its sulfonium counterparts is the superior stability of the resulting ylide, which allows for more controlled reactions and easier handling.[9] The most critical distinction lies in its chemoselective behavior with α,β-unsaturated systems, where it preferentially forms cyclopropanes via 1,4-addition, in contrast to the 1,2-addition (epoxidation) observed with less stable sulfonium ylides.[9][21] This predictable reactivity makes it a powerful tool for synthetic chemists aiming to construct complex molecular architectures with precision.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. adichemistry.com [adichemistry.com]
- 4. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 5. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Buy this compound (EVT-296404) | 5034-06-0 [evitachem.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. cris.unibo.it [cris.unibo.it]
- 11. oaepublish.com [oaepublish.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. tcichemicals.com [tcichemicals.com]
- 16. fishersci.com [fishersci.com]
- 17. Trimethyloxosulphonium chloride | C3H9ClOS | CID 197819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. Buy Trimethylsulfonium chloride | 3086-29-1 [smolecule.com]
- 20. Corey-Chaykovsky Reaction - Wordpress [reagents.acsgcipr.org]
- 21. Buy this compound | 5034-06-0 [smolecule.com]
Trimethylsulfoxonium Chloride: A Comparative Benchmark Against Modern Synthetic Methods
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
In the landscape of synthetic organic chemistry, the choice of reagents is paramount to the success of a reaction, influencing yield, stereoselectivity, and overall efficiency. Trimethylsulfoxonium chloride (TMSC), a cornerstone reagent, has long been favored for its role in the Corey-Chaykovsky reaction to generate epoxides, cyclopropanes, and aziridines. It also serves as a competent methylating agent. However, the continuous evolution of synthetic methodology has introduced a host of newer reagents and catalytic systems that offer potential advantages in terms of selectivity, safety, and catalytic efficiency.
This guide provides a comprehensive benchmark of this compound against contemporary synthetic methods, presenting quantitative data, detailed experimental protocols, and visual representations of reaction pathways to aid researchers in making informed decisions for their synthetic strategies.
Epoxidation: Corey-Chaykovsky Reaction vs. Catalytic Asymmetric Epoxidation
The primary application of this compound is as a precursor to dimethylsulfoxonium methylide, the key nucleophile in the Corey-Chaykovsky reaction for the epoxidation of aldehydes and ketones.[1] This method is known for its reliability and broad substrate scope. However, the development of catalytic asymmetric epoxidation methods offers the significant advantage of producing enantioenriched epoxides, which are crucial chiral building blocks in pharmaceutical synthesis.
Comparative Performance Data:
| Method | Substrate | Reagent/Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) |
| Corey-Chaykovsky | Benzaldehyde | This compound, NaH | DMSO | 2 | RT | 88[2] | N/A |
| Corey-Chaykovsky | Cyclohexanone | Trimethylsulfonium iodide, KHMDS | THF/DMPU | 1 | -78 to RT | 95 | N/A |
| Catalytic Asymmetric | Benzaldehyde | (S)-VANOL-BOROX catalyst (10 mol%) | Toluene (B28343) | 24 | -60 | 88[3] | 99 (cis)[3] |
| Catalytic Asymmetric | Cinnamaldehyde | Chiral Sulfide 7 (stoichiometric) | CH2Cl2 | 48 | -78 | 85 | 94 (trans)[4] |
| Catalytic Asymmetric | 2-Naphthaldehyde | VANOL-Al-Li catalyst (10 mol%) | Toluene | - | 0 | 91[5] | 98 (cis)[5] |
Key Observations:
-
The Corey-Chaykovsky reaction, utilizing this compound, consistently provides high yields for a variety of aldehydes and ketones.[2][6]
-
Catalytic asymmetric epoxidation methods, while sometimes requiring longer reaction times or cryogenic temperatures, offer the distinct advantage of high enantioselectivity.[3][4][5]
-
The choice between these methods will depend on the specific synthetic goal: for racemic epoxides or when enantioselectivity is not a concern, the Corey-Chaykovsky reaction is a robust and efficient choice. For the synthesis of chiral epoxides, catalytic asymmetric methods are superior.
Experimental Protocols:
1. Corey-Chaykovsky Epoxidation of an Aldehyde using this compound:
-
Reagents: this compound, Sodium Hydride (60% dispersion in mineral oil), Aldehyde, Dimethyl sulfoxide (B87167) (DMSO).
-
Procedure: To a stirred suspension of sodium hydride (1.1 eq) in dry DMSO under an inert atmosphere, add this compound (1.1 eq) portionwise at room temperature. Stir the resulting mixture for 15-20 minutes until the evolution of hydrogen gas ceases, indicating the formation of the ylide. Cool the reaction mixture to 0 °C and add a solution of the aldehyde (1.0 eq) in DMSO dropwise. Allow the reaction to warm to room temperature and stir for 2 hours or until TLC analysis indicates complete consumption of the starting material. Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. Purify the crude product by column chromatography.[2][7]
2. Catalytic Asymmetric Epoxidation of an Aldehyde:
-
Reagents: Aldehyde, Diazoacetamide (B1201003), (S)-VANOL-BOROX precatalyst, Toluene.
-
Procedure: The precatalyst is prepared by heating (S)-VANOL (10 mol%), H₂O (30 mol%), BH₃·SMe₂ (30 mol%), and PhOH (20 mol%) in toluene at 100 °C for 1 hour, followed by removal of volatiles under high vacuum. To a solution of the aldehyde (1.1 eq) and the prepared catalyst (10 mol%) in toluene, add the diazoacetamide (1.0 eq) as a solution in toluene at -60 °C. Stir the reaction at this temperature for 24 hours. Monitor the reaction by TLC. Upon completion, quench the reaction and purify the product by column chromatography.[3]
Reaction Workflows:
Methylene Transfer: Corey-Chaykovsky vs. Julia-Kocienski Olefination
While the Corey-Chaykovsky reaction with TMSC is primarily used for epoxidation, the ylide can also effect methylenation of certain substrates. A more modern and versatile method for olefination, including methylenation, is the Julia-Kocienski olefination. This reaction offers excellent control over the stereochemistry of the resulting double bond, typically favoring the (E)-isomer.[8][9]
Comparative Performance Data:
| Method | Substrate | Reagent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | E/Z Ratio |
| Corey-Chaykovsky | α,β-Unsaturated Ketone | This compound, NaH | DMSO | - | RT | High | N/A (Cyclopropanation) | |
| Julia-Kocienski | Cyclohexanecarboxaldehyde | PT-sulfone | KHMDS | DME | >12 | -55 to RT | 71[10] | >95:5 (E)[10] |
| Julia-Kocienski | Benzaldehyde | BT-sulfone | LiHMDS | THF | - | -78 to RT | 85 | 13:87 (Z) |
| Julia-Kocienski | Ketone | 1-methyl-1H-tetrazol-5-yl sulfone | KHMDS | THF | - | -78 to RT | 80-95 | Varies |
Key Observations:
-
For simple methylenation of non-enolizable aldehydes and ketones to form terminal alkenes, both methods can be effective.
-
The Julia-Kocienski olefination provides superior control over the stereoselectivity of the resulting double bond, which is a significant advantage for the synthesis of more complex molecules.[8]
-
The Corey-Chaykovsky reaction with α,β-unsaturated ketones typically leads to cyclopropanation rather than olefination.[11]
-
The Julia-Kocienski olefination is compatible with a wider range of functional groups and offers more tunable reactivity based on the choice of the sulfone and reaction conditions.[9]
Experimental Protocols:
1. Julia-Kocienski Olefination of an Aldehyde:
-
Reagents: Aldehyde, 1-Phenyl-1H-tetrazol-5-yl (PT) sulfone, Potassium hexamethyldisilazide (KHMDS), 1,2-Dimethoxyethane (DME).
-
Procedure: To a stirred solution of the PT-sulfone (1.0 eq) in anhydrous DME under a nitrogen atmosphere at -55 °C, add a solution of KHMDS (1.1 eq) in DME dropwise. Stir the resulting solution for 1 hour at -55 °C. Add the aldehyde (1.5 eq) dropwise and continue stirring at -55 °C for 1 hour. Remove the cooling bath and allow the mixture to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[10]
Reaction Workflows:
Methylation: this compound vs. Modern Methylating Agents
This compound and its iodide counterpart can also be used as methylating agents for various nucleophiles, such as phenols.[7] However, a wide array of modern methylating agents are available, each with its own advantages in terms of reactivity, safety, and environmental impact.
Comparative Performance Data:
| Methylating Agent | Substrate | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Trimethylsulfoxonium iodide | Phenol (B47542) | K₂CO₃ | Acetone | - | Reflux | Moderate |
| Dimethyl Sulfate (DMS) | Phenol | K₂CO₃ | Acetone | 2 | 60 | 95 |
| Dimethyl Carbonate (DMC) | Phenol | K₂CO₃ | NMP | 4 | 120 | 98[12] |
| Trimethyl Phosphate (B84403) (TMP) | Phenol | Ca(OH)₂ | DMF | - | 80 | High[13] |
| Trimethyloxonium tetrafluoroborate | Chlorophenols | None | DCM | 1 | RT | High[14] |
Key Observations:
-
While TMSC can be used for methylation, modern reagents like dimethyl carbonate (DMC) and trimethyl phosphate (TMP) are often preferred due to their lower toxicity and "greener" profiles.[12][13]
-
Dimethyl sulfate is a highly effective and inexpensive methylating agent but is also highly toxic and carcinogenic.
-
Trimethyloxonium salts are powerful methylating agents that can be used under mild, neutral conditions.[14]
-
The choice of methylating agent will be heavily influenced by the substrate, desired reaction conditions, and safety considerations.
Experimental Protocols:
1. Methylation of a Phenol using Trimethylsulfoxonium Iodide:
-
Reagents: Phenol, Trimethylsulfoxonium iodide, Potassium carbonate, Acetone.
-
Procedure: To a solution of the phenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and Trimethylsulfoxonium iodide (1.2 eq). Heat the mixture to reflux and monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography.
2. Methylation of a Phenol using Dimethyl Carbonate (A Greener Alternative):
-
Reagents: Phenol, Dimethyl carbonate (DMC), Potassium carbonate, N-Methyl-2-pyrrolidone (NMP).
-
Procedure: In a pressure vessel, combine the phenol (1.0 eq), potassium carbonate (1.5 eq), and NMP. Add dimethyl carbonate (2.0 eq). Seal the vessel and heat the mixture to 120 °C for 4 hours. Cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent. Wash the combined organic layers, dry over an anhydrous salt, and concentrate. Purify the product by column chromatography.[12]
Signaling Pathway Diagram:
Conclusion
This compound remains a valuable and reliable reagent in the synthetic chemist's toolbox, particularly for the robust and high-yielding Corey-Chaykovsky epoxidation of carbonyl compounds. Its utility as a methylating agent is also established, although often superseded by safer and more environmentally benign alternatives.
For synthetic targets requiring high enantiopurity, modern catalytic asymmetric epoxidation methods are the clear choice, offering excellent stereocontrol. In the realm of olefination, the Julia-Kocienski reaction provides superior stereoselectivity and functional group tolerance compared to the methylenation capabilities of the Corey-Chaykovsky reagent.
Ultimately, the optimal choice of reagent and methodology will be dictated by the specific requirements of the synthesis, including the desired stereochemistry, substrate compatibility, scalability, and safety considerations. This guide provides the necessary comparative data and protocols to empower researchers to make the most informed and effective decisions for their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. A Lewis Acid-Controlled Enantiodivergent Epoxidation of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Corey-Chaykovsky Reaction - Wordpress [reagents.acsgcipr.org]
- 7. adichemistry.com [adichemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 10. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 12. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 14. Trimethyloxonium-mediated methylation strategies for the rapid and simultaneous analysis of chlorinated phenols in various soils by electron impact gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Green Chemistry Aspects of Trimethylsulfoxonium Chloride
For Researchers, Scientists, and Drug Development Professionals
The pursuit of sustainable chemical synthesis has placed a significant emphasis on the green credentials of reagents and reactions. Trimethylsulfoxonium (B8643921) chloride, a key reagent in the Corey-Chaykovsky reaction for the synthesis of epoxides, aziridines, and cyclopropanes, is a valuable tool in the synthetic chemist's arsenal. This guide provides an objective comparison of the green chemistry aspects of using Trimethylsulfoxonium chloride, particularly in epoxidation reactions, against common alternatives, supported by experimental data and protocols.
Synthesis of this compound: A Green Perspective
The primary route to this compound involves the methylation of dimethyl sulfoxide (B87167) (DMSO). The choice of methylating agent significantly impacts the greenness of the synthesis.
| Methylating Agent | Reaction Conditions | Green Chemistry Considerations |
| Methyl Iodide | Reflux in the absence of a solvent.[1] | Less Favorable: Methyl iodide is toxic and expensive. The reaction is reported to be slow.[2] |
| Methyl Bromide | Reaction with DMSO under pressure.[2] | Less Favorable: Requires elevated pressure and has been associated with explosion risks, posing significant safety hazards.[3] |
| Dimethyl Sulfate (B86663) | Reaction with dimethyl sulfoxide. | Less Favorable: Dimethyl sulfate is highly toxic and a suspected carcinogen, requiring stringent handling protocols. |
| Ruthenium-catalyzed oxidation of Trimethylsulfonium chloride | Aqueous solution with a co-oxidant like sodium hypochlorite.[4] | More Favorable: Utilizes water as a solvent and avoids highly toxic methylating agents. However, it involves a heavy metal catalyst. |
Epoxidation Reactions: A Comparative Analysis
The Corey-Chaykovsky reaction, utilizing the ylide generated from this compound, is a prominent method for epoxidation. Below is a comparison with other common epoxidation methods, using the epoxidation of a generic aldehyde as a representative example.
Green Chemistry Metrics: A Quantitative Comparison
To objectively assess the greenness of each method, we will consider two key metrics: Atom Economy and E-Factor (Environmental Factor).
-
Atom Economy (AE): A measure of how many atoms of the reactants are incorporated into the desired product. A higher AE indicates a more efficient and less wasteful reaction.
-
E-Factor: The ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor is indicative of a greener process.
| Epoxidation Method | Typical Reagents | Atom Economy (%) | E-Factor (approx.) | Key Green Aspects |
| Corey-Chaykovsky Reaction | Aldehyde, this compound, Strong Base (e.g., NaH) | ~45-55% | 5 - 15 | Advantages: High yields, stereospecific. Disadvantages: Stoichiometric use of the reagent and base generates significant salt waste. Use of hazardous solvents like DMSO. |
| m-CPBA Epoxidation | Alkene, m-Chloroperoxybenzoic acid | ~50-60% | 1 - 5 | Advantages: Generally good yields, relatively simple procedure. Disadvantages: m-CPBA can be explosive, generates chlorinated aromatic waste which is persistent and toxic. |
| Catalytic Asymmetric Epoxidation (e.g., Jacobsen-Katsuki) | Alkene, Chiral Mn-salen catalyst, Oxidant (e.g., NaOCl) | >90% (with respect to alkene and oxygen source) | < 1 | Advantages: High enantioselectivity, catalytic use of the metal complex reduces waste. Can use greener oxidants. Disadvantages: Catalyst can be expensive and may require careful handling. Chlorinated solvents are often used.[5] |
| Catalytic Epoxidation with H₂O₂ | Alkene, Catalyst (e.g., TS-1), Hydrogen Peroxide | >95% (with respect to alkene and oxygen source) | < 0.5 | Advantages: Hydrogen peroxide is a green oxidant, producing only water as a byproduct. High atom economy. Disadvantages: May require specific catalysts and reaction conditions. |
Note: The calculated Atom Economy and E-Factor are estimates based on typical reaction stoichiometries and do not account for solvent usage or purification losses, which can significantly increase the E-Factor in practice.
Experimental Protocols
Corey-Chaykovsky Epoxidation of Benzaldehyde (B42025)
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Dimethyl sulfoxide (DMSO)
-
Benzaldehyde
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride in DMSO under a nitrogen atmosphere, add this compound in portions at room temperature.
-
Stir the resulting mixture until the evolution of hydrogen ceases, indicating the formation of the ylide.
-
Cool the reaction mixture in an ice bath and add benzaldehyde dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude epoxide, which can be further purified by chromatography.
m-CPBA Epoxidation of Styrene (B11656)
Materials:
-
Styrene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve styrene in dichloromethane in a round-bottom flask.
-
Add m-CPBA portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, wash the reaction mixture with a saturated aqueous sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the epoxide.[6]
Visualizing the Workflows
To better understand the logical flow of these epoxidation methods, the following diagrams illustrate the key steps involved.
Caption: Workflow for Corey-Chaykovsky Epoxidation.
Caption: Workflow for m-CPBA Epoxidation.
Caption: Workflow for Catalytic Epoxidation with a Green Oxidant.
Conclusion and Recommendations
From a green chemistry perspective, this compound, via the Corey-Chaykovsky reaction, presents a mixed profile. While it is a highly effective and reliable method for epoxidation, its stoichiometric nature leads to a lower atom economy and a higher E-factor compared to modern catalytic alternatives. The generation of significant salt waste and the use of hazardous solvents are notable drawbacks.
For researchers and drug development professionals aiming for greener synthetic routes, catalytic epoxidation methods, particularly those employing benign oxidants like hydrogen peroxide, are superior alternatives. These methods offer significantly higher atom economy, lower E-factors, and avoid the generation of stoichiometric waste. While the initial investment in catalysts may be higher, the long-term environmental benefits and potential for catalyst recycling make them a more sustainable choice.
When the specific reactivity of the sulfur ylide is required, efforts should be made to optimize the Corey-Chaykovsky reaction conditions to minimize waste. This includes using the minimum necessary excess of reagents and exploring greener solvent systems. Furthermore, investigating greener synthesis routes for this compound itself, for instance, by utilizing dimethyl carbonate as a methylating agent, would contribute to improving the overall sustainability of processes that rely on this versatile reagent.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. US4625065A - Process for preparation of trimethylsulfoxonium salts - Google Patents [patents.google.com]
- 3. US4141920A - Process for the preparation of trimethylsulfoxonium bromide - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]
- 6. Instant and quantitative epoxidation of styrene under ambient conditions over a nickel( ii )dibenzotetramethyltetraaza[14]annulene complex immobilized ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07244C [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Trimethylsulfoxonium Chloride: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. Trimethylsulfoxonium (B8643921) chloride, a versatile reagent in organic synthesis, requires careful management to mitigate risks and ensure environmental compliance.[1] This guide provides essential safety and logistical information for the proper disposal of trimethylsulfoxonium chloride.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. The compound is known to cause skin and serious eye irritation and may cause respiratory irritation.[2][3][4]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or goggles.[1][4]
-
Skin and Body Protection: Wear protective clothing to prevent skin exposure.[2][3][4]
-
Respiratory Protection: In case of dust formation, use a dust respirator (e.g., N95 type).
Handling and Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3][5]
-
Store away from incompatible materials such as strong oxidizing agents.[2][3]
Spill Management
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.
-
Containment: Prevent the spillage from entering drains or water courses.[3]
-
Clean-up:
-
Decontamination: Wash the spill area thoroughly with water.[3]
Disposal Plan and Procedures
The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[2][6] Chemical waste generators are responsible for determining if the discarded chemical is classified as a hazardous waste.[2][6]
General Disposal Guidelines:
-
Do Not Dispose Down the Drain: Under no circumstances should this compound be emptied into drains.[2]
-
Licensed Disposal Company: The recommended method of disposal is to engage a licensed professional waste disposal service to handle the material.[5]
-
Incineration: An alternative is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5][7]
Quantitative Data Summary
Currently, publicly available safety data sheets do not provide specific quantitative data for the neutralization or disposal of this compound, such as reaction ratios or concentration limits for environmental discharge. All disposal activities must adhere to the regulations set forth by local environmental protection agencies.
| Parameter | Value |
| Recommended Disposal Method | Incineration by a licensed facility or disposal by a licensed company. |
| Effluent Limits | Must comply with local, regional, and national regulations. |
| Incompatible Waste Streams | Strong oxidizing agents.[2][3] |
Experimental Protocol for Disposal
A specific, universally applicable experimental protocol for the neutralization of this compound is not provided in the available safety literature. The primary and mandated procedure is to transfer the waste to a licensed hazardous waste management facility. For any on-site treatment, a detailed, validated protocol must be developed and approved by the relevant environmental health and safety (EHS) department and regulatory authorities.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Trimethylsulfoxonium chloride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Trimethylsulfoxonium chloride in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and mitigate risks.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to understand its primary hazards to ensure safe handling.
Hazard Summary:
| Hazard Statement | Classification | GHS Codes |
| Causes skin irritation | Skin Irritant, Category 2 | H315 |
| Causes serious eye irritation | Eye Irritant, Category 2 | H319 |
| May cause respiratory irritation | Specific target organ toxicity (single exposure), Category 3 | H335 |
GHS: Globally Harmonized System of Classification and Labelling of Chemicals
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The recommended PPE may vary based on the scale of work and specific laboratory conditions.
Recommended PPE:
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical goggles. A face shield may be required in situations with a higher risk of splashing.[1][2] | Protects against dust particles and splashes that can cause serious eye irritation.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1][2] | Prevents skin contact, which can cause irritation.[1][4] |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher, especially when handling powders and in areas with inadequate ventilation.[5] | Minimizes the inhalation of dust particles that may cause respiratory tract irritation.[3][4] |
| Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or spill cleanup, chemical-resistant coveralls may be necessary.[3][6] | Provides a barrier against accidental skin contact.[4] |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[3]
-
Avoid Dust Formation: Take care to avoid the formation of dust when handling the solid chemical.[3]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling.[1][4] Do not eat, drink, or smoke in the work area.[4]
-
Grounding: For larger quantities, take precautionary measures against static discharges.
Storage Protocol:
-
Container: Keep the container tightly closed.[3]
-
Conditions: Store in a dry, cool, and well-ventilated place.[3]
-
Moisture: Protect from moisture as the compound is hygroscopic.[3]
-
Incompatibilities: Store away from strong oxidizing agents.[3]
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes.[3][4] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical attention.[1][4] |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing.[3] If you feel unwell, call a POISON CENTER or doctor/physician.[3] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Get medical attention if you feel unwell.[2] |
Spill and Disposal Management
Proper management of spills and waste is essential to prevent environmental contamination and further exposure.
Spill Cleanup Procedure:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: For dry spills, carefully sweep up the material, avoiding dust generation.[3][4] Place the collected material into a suitable, labeled container for disposal.[4]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
PPE: Wear appropriate PPE during the entire cleanup process.[4]
Caption: A step-by-step guide for responding to a spill of this compound.
Waste Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.[3]
-
Consult with your institution's environmental health and safety (EHS) department and follow all local, state, and federal regulations for chemical waste disposal.[4] Do not empty into drains.[3]
Physical and Chemical Properties
| Property | Value |
| CAS Number | 5034-06-0 |
| Molecular Formula | C₃H₉ClOS |
| Molecular Weight | 128.62 g/mol [7] |
| Appearance | White to off-white solid (powder or crystals) |
| Melting Point | 226-229 °C (decomposes)[7] |
| Solubility | Highly soluble in polar solvents like water and ethanol.[8] |
Note: The toxicological properties of this compound have not been fully investigated.[3] Handle with care and assume it may have other unknown hazards.
Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive risk assessment, which should be conducted prior to any handling of this compound. Always refer to the most current Safety Data Sheet (SDS) provided by the manufacturer.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. This compound 98 5034-06-0 [sigmaaldrich.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. 三甲基氯化亚砜 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Buy Trimethylsulfonium chloride | 3086-29-1 [smolecule.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
